Product packaging for Zaragozic Acid A(Cat. No.:CAS No. 142561-96-4)

Zaragozic Acid A

Cat. No.: B177670
CAS No.: 142561-96-4
M. Wt: 690.7 g/mol
InChI Key: DFKDOZMCHOGOBR-NCSQYGPNSA-N
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Description

Zaragozic acid A is a polyketide isolated from fungi that is a potent inhibitor of fungal and mammalian squalene synthase. It has a role as an EC 2.5.1.21 (squalene synthase) inhibitor and a fungal metabolite. It is a tricarboxylic acid, an acetate ester, a cyclic ketal, an oxabicycloalkane, a tertiary alcohol and a polyketide.
This compound has been reported in Exserohilum khartoumense, Sporormiella intermedia, and other organisms with data available.
structure given in first source;  inhibits both mammalian and fungal squalene synthetase;  from fungus Phoma sp (Coelomycetes)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H46O14 B177670 Zaragozic Acid A CAS No. 142561-96-4

Properties

IUPAC Name

(1S,3S,4S,5R,6R,7R)-1-[(4S,5R)-4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl]-6-[(E,4S,6S)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46O14/c1-7-19(2)17-20(3)13-14-25(37)47-28-27(38)33(48-29(30(39)40)34(45,31(41)42)35(28,49-33)32(43)44)16-15-21(4)26(46-23(6)36)22(5)18-24-11-9-8-10-12-24/h8-14,19-20,22,26-29,38,45H,4,7,15-18H2,1-3,5-6H3,(H,39,40)(H,41,42)(H,43,44)/b14-13+/t19-,20+,22+,26+,27+,28+,29+,33-,34+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKDOZMCHOGOBR-NCSQYGPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)C=CC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCC(=C)C(C(C)CC3=CC=CC=C3)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C[C@H](C)/C=C/C(=O)O[C@@H]1[C@H]([C@]2(O[C@@H]([C@]([C@@]1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCC(=C)[C@H]([C@H](C)CC3=CC=CC=C3)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701018091
Record name Zaragozic Acid A
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

690.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142561-96-4
Record name Zaragozic acid A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142561-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Squalestatin 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142561964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zaragozic Acid A
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZARAGOZIC ACID A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1117HVX02L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Isolation of Zaragozic Acid A: A Potent Inhibitor of Squalene Synthase

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Zaragozic Acid A is a potent natural product inhibitor of the enzyme squalene synthase, a critical control point in the cholesterol biosynthesis pathway. Its discovery in the early 1990s by two independent research groups sparked significant interest in its therapeutic potential as a cholesterol-lowering and antifungal agent. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a focus on the experimental methodologies and quantitative data essential for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Producing Organism

The discovery of the zaragozic acids was a result of targeted screening programs by Merck and Glaxo to identify natural product inhibitors of squalene synthase.[1][2] this compound was first isolated by a team at Merck from a sterile (non-sporulating) fungal culture, designated MF 5453, which was obtained from a water sample collected from the Jalón River in Zaragoza, Spain.[3] This geographical origin gave the compound its name.[3] Concurrently, researchers at Glaxo isolated the same compound, which they named squalestatin S1, from a Phoma species.[4][5]

While the initial producing organism for this compound was not definitively identified, other members of the zaragozic acid family have been isolated from various fungi, including Sporormiella intermedia and Leptodontium elatius.[5][6] The zaragozic acids are characterized by a unique and highly functionalized 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core.[1][2] Variations in the 1-alkyl and 6-acyl side chains give rise to the different members of the family.[1][2]

Fermentation

The production of this compound is achieved through a two-stage fermentation process. The following protocol is based on the methods described for the production of zaragozic acids.[7]

Culture Maintenance and Inoculum Development

The producing fungal strain is maintained on agar slants of a suitable medium, such as Medium B, which consists of yeast extract (4 g/L), malt extract (10 g/L), dextrose (4 g/L), and agar (20 g/L), with the pH adjusted to 7.0.[1] For inoculum preparation, a vegetative mycelial suspension is generated by transferring the culture to a liquid medium, such as Medium A, and incubating with agitation.[7]

Production Fermentation

The production of this compound is carried out in a solid-state fermentation. The mycelial suspension from the inoculum stage is used to inoculate a solid substrate. While the exact medium for this compound production by the original unidentified fungus is not detailed, a representative solid-state fermentation medium (Medium D), used for the production of Zaragozic Acid B, consists of millet (15 g per 250-mL flask) and a base liquid (10 mL).[7]

Medium D Composition: [7]

  • Millet: 15 g

  • Base Liquid 1 (per liter):

    • Yeast Extract: 50 g

    • Monosodium Glutamate: 10 g

    • Corn Oil: 10 mL

    • Sodium Tartrate: 10 g

    • FeSO₄·7H₂O: 1 g

The fermentation is typically carried out at 25°C for a period of 14 to 21 days.[7]

Isolation and Purification

The isolation and purification of this compound from the fermentation mash involves a multi-step process that leverages the compound's acidic nature and amphipathic properties.[1]

Experimental Protocol
  • Extraction: The solid fermentation culture is extracted with a mixture of methanol and water. The resulting extract is then concentrated to remove the methanol.[1]

  • Solid-Phase Extraction: The aqueous concentrate is loaded onto a Diaion HP-20 resin column. The column is washed with water to remove polar impurities, and the zaragozic acids are then eluted with methanol.[1]

  • Acidification and Liquid-Liquid Extraction: The methanol eluate is concentrated, acidified (e.g., with phosphoric acid), and extracted with an organic solvent such as dichloromethane.[1]

  • Anion-Exchange Chromatography: The organic extract is concentrated, and the residue is redissolved and loaded onto a Dowex 1x2 anion-exchange resin (chloride form) at a neutral pH. The column is washed with a solution of methanol and 3% aqueous NaCl. This compound is eluted with a solution of methanol and 3% aqueous ammonium chloride.[1]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fraction containing this compound is further purified by preparative RP-HPLC on a C18 column using a mobile phase of methanol and 10 mM phosphoric acid.[1] The fractions containing the pure compound are collected, and the solvent is removed to yield this compound as a pale yellow oil.[1]

Physicochemical and Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques, including high-resolution mass spectrometry and various NMR methods.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₅H₄₆O₁₄[8]
Molecular Weight690.7 g/mol [8]
AppearancePale yellow oil[1]
UV λmax (Methanol)205 nm, 251 nm[1]

Table 2: Selected ¹³C NMR Data for the Common Core of Zaragozic Acids (in CD₃OD)

CarbonChemical Shift (ppm)
C1
C2
C377.0
C486.5
C584.1
C674.5
C771.9
C8*
3-COOH172.1
4-COOH170.4
5-COOH173.8

Note: Chemical shifts for C1, C2, and C8 were not explicitly provided in the cited reference for the common core but are part of the bicyclo[3.2.1]octane structure.[1]

Mechanism of Action: Squalene Synthase Inhibition

This compound is a highly potent, competitive inhibitor of squalene synthase.[5][6] This enzyme catalyzes the first committed step in sterol biosynthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[9] By inhibiting this enzyme, this compound effectively blocks the production of cholesterol in mammals and ergosterol in fungi.[1][2]

The inhibition of squalene synthase by this compound leads to an accumulation of FPP and its metabolic precursors.[5][6] This disruption of the sterol biosynthetic pathway is the basis for its potential therapeutic applications.

Table 3: Biological Activity of this compound

ParameterValueReference
Squalene Synthase Kᵢ (rat liver)78 pM[5][6]
Hepatic Cholesterol Synthesis IC₅₀ (in mouse)200 µg/kg[5][6]

Visualizations

Experimental Workflow for Isolation and Purification

G Fermentation Solid-State Fermentation Extraction Methanol/Water Extraction Fermentation->Extraction SPE Solid-Phase Extraction (HP-20) Extraction->SPE LLE Acidification & Dichloromethane Extraction SPE->LLE IEC Anion-Exchange Chromatography (Dowex 1x2) LLE->IEC HPLC Preparative RP-HPLC (C18) IEC->HPLC ZA_A Pure this compound HPLC->ZA_A

Caption: Workflow for the isolation and purification of this compound.

Mechanism of Action: Inhibition of Cholesterol Biosynthesis

G FPP 2 x Farnesyl Pyrophosphate (FPP) SqualeneSynthase Squalene Synthase FPP->SqualeneSynthase Squalene Squalene SqualeneSynthase->Squalene Catalyzes Cholesterol Cholesterol Squalene->Cholesterol ...multiple steps... ZaragozicAcidA This compound ZaragozicAcidA->SqualeneSynthase Inhibits

Caption: Inhibition of squalene synthase by this compound in the cholesterol biosynthesis pathway.

References

The Fungal Origins of Zaragozic Acid A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Zaragozic Acid A, a potent inhibitor of squalene synthase, with a focus on its microbial producers, fermentation, extraction, and biosynthesis. This document is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, mycology, and pharmacology.

Introduction to this compound

Zaragozic acids are a family of fungal metabolites characterized by a unique and highly functionalized 2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core.[1] this compound, also known as Squalestatin S1, is a prominent member of this family and a potent, picomolar inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[2][3] This inhibitory action makes it a subject of significant interest for the development of cholesterol-lowering and antifungal agents.[4] The production of zaragozic acids is observed across a diverse taxonomic range of fungi, primarily within the Ascomycota phylum.[4]

Fungal Sources of this compound

This compound and its analogues are produced by a variety of filamentous fungi. The initial discovery of this compound was from an unidentified sterile fungal culture, designated MF5453.[2] Subsequent research has identified several other producing organisms.

Fungal SpeciesStrain DesignationZaragozic Acid Variant(s) ProducedReference(s)
Unidentified sterile fungusMF5453This compound[2]
Phoma sp.C2932Squalestatin S1 (this compound)[5]
Sporormiella intermediaATCC 20985Zaragozic Acid B[2]
Leptodontium elatiusATCC 70411Zaragozic Acid C[2]
Amauroascus nigerZaragozic Acid D and D2[4]
Exserohilum khartoumenseThis compound[3]

Fermentation for this compound Production

The production of this compound is typically achieved through submerged fermentation of the producing fungal strain. While specific media and conditions vary between organisms, a general overview of the process can be described. Optimization of fermentation parameters is crucial for maximizing yield.

Quantitative Production Data

Below is a summary of reported production titers for this compound (Squalestatin S1) and a key precursor.

Fungal StrainCompoundProduction Titer (mg/L)Fermentation ConditionsReference(s)
Phoma sp.Squalestatin S14345-day fermentation at 25 °C in an optimized liquid medium.[2]
Phoma sp. (genetically modified)Squalestatin precursor (Compound 5)20Not specified[1]
Experimental Protocol: Two-Tiered Fermentation for Zaragozic Acid Production (General Protocol)

This protocol is a generalized representation based on methods described for the production of zaragozic acids.[2]

1. Seed Culture Preparation:

  • Inoculate a suitable agar slant (e.g., Medium B: 2% agar, 2% dextrose, 0.5% yeast extract, 0.5% peptone, 0.1% KH2PO4, 0.05% MgSO4·7H2O) with the producing fungal strain.

  • Incubate at 25°C until sufficient mycelial growth is observed.

  • Transfer a portion of the mycelial growth to a liquid seed medium (e.g., Medium A: 2% glucose, 1% soy meal, 0.5% yeast extract, 0.2% NaCl, 0.1% CaCO3).

  • Incubate the seed culture at 25°C on a rotary shaker at 220 rpm for 2-3 days.

2. Production Fermentation:

  • Inoculate the production medium with the seed culture (typically 5-10% v/v). The production medium can be a complex formulation and may be a solid-state or liquid culture. For example, for Zaragozic Acid B production, a solid-state fermentation on millet supplemented with a nutrient-rich liquid base was used.[2]

  • Incubate the production culture at 25°C for 14-21 days. Agitation and aeration are critical parameters to be optimized for submerged fermentation.

Extraction and Purification of this compound

The following is a representative protocol for the extraction and purification of this compound from a fermentation broth.[2]

1. Mycelial Extraction:

  • Separate the mycelial biomass from the fermentation broth by filtration.

  • Extract the mycelial cake with a suitable organic solvent, such as methanol or acetone.

2. Broth Extraction:

  • The filtered broth can be acidified to a low pH (e.g., pH 2-3) with an acid like phosphoric acid.

  • Extract the acidified broth with a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

3. Primary Purification:

  • Combine the organic extracts and concentrate under reduced pressure.

  • The crude extract can be further purified using column chromatography on a resin such as HP-20, eluting with a gradient of methanol in water.

4. High-Performance Liquid Chromatography (HPLC) Purification:

  • Final purification is typically achieved by preparative reverse-phase HPLC.

  • A C18 column is commonly used with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of acid (e.g., 0.1% phosphoric acid) for improved peak shape.

Biosynthesis of this compound

The biosynthesis of this compound proceeds through a complex polyketide synthase (PKS) pathway.[4] The core structure is derived from the condensation of acetate units, with side chains originating from other precursors. The biosynthetic gene cluster for Squalestatin S1 has been identified in Phoma sp., providing insights into the enzymatic machinery responsible for its synthesis.[5][6]

The key precursors for the biosynthesis of the this compound core are:

  • 10 acetate units

  • 4 methyl groups from methionine

  • 1 succinate molecule

  • 1 benzoic acid molecule[4]

Biosynthetic Pathway of this compound

This compound Biosynthesis Acetate Acetate (x10) PKS Polyketide Synthase (PKS) Acetate->PKS Methionine S-Adenosyl Methionine (x4) Methionine->PKS Succinate Succinate Succinate->PKS Benzoic_Acid Benzoic Acid Benzoic_Acid->PKS Polyketide_Intermediate Polyketide Intermediate PKS->Polyketide_Intermediate Modifying_Enzymes Modifying Enzymes (e.g., Oxidases, Acyltransferases) Zaragozic_Acid_A_Core This compound Core Modifying_Enzymes->Zaragozic_Acid_A_Core Polyketide_Intermediate->Modifying_Enzymes Zaragozic_Acid_A This compound Zaragozic_Acid_A_Core->Zaragozic_Acid_A Acylation

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflows

General Experimental Workflow for Production, Extraction, and Analysis

Experimental Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_analysis Analysis Inoculation Inoculation of Production Medium Fermentation Fermentation (25°C, 14-21 days) Inoculation->Fermentation Harvest Harvest & Filtration Fermentation->Harvest Extraction Solvent Extraction Harvest->Extraction Purification Column Chromatography Extraction->Purification HPLC_Analysis HPLC-UV/MS Analysis Purification->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification

Caption: General workflow for this compound production.

Conclusion

This compound remains a molecule of high interest due to its potent biological activity. The understanding of its fungal producers and the optimization of fermentation and recovery processes are critical for its potential development as a therapeutic agent. This guide provides a foundational overview for researchers to build upon in their efforts to harness the potential of this remarkable natural product. Further research into the genetic regulation of the biosynthetic pathway and the development of high-yielding strains will be pivotal for future applications.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Zaragozic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaragozic Acid A, also known as Squalestatin S1, is a potent natural product inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] Its complex and unique chemical architecture has attracted significant attention from the scientific community, leading to extensive studies on its structure, stereochemistry, and total synthesis. This guide provides a comprehensive overview of the chemical structure and stereochemical intricacies of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its biological context and structural determination workflow.

Chemical Structure

This compound belongs to a family of fungal metabolites characterized by a highly oxygenated and densely functionalized core.[3][4] The central feature of its structure is a novel 2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core.[1][3] Distinguishing it from other members of the zaragozic acid family are the specific C1-alkyl and C6-acyl side chains.[1][3][4]

The systematic IUPAC name for this compound is (1S,3S,4S,5R,6R,7R)-1-[(4S,5R)-4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl]-6-[(E,4S,6S)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid.[5]

Molecular Formula: C₃₅H₄₆O₁₄[5]

Molecular Weight: 690.73 g/mol [5]

Stereochemistry

The intricate stereochemistry of this compound is crucial for its biological activity. The molecule contains multiple stereocenters, the absolute configuration of which has been determined through a combination of spectroscopic techniques, chemical degradation, and total synthesis.[3] The core bicyclic system and the side chains possess a specific three-dimensional arrangement that allows for high-affinity binding to the active site of squalene synthase.

Quantitative Structural Data

The precise three-dimensional structure of this compound has been elucidated through various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography of its derivatives.

NMR Spectroscopy Data

NMR spectroscopy has been instrumental in determining the connectivity and relative stereochemistry of this compound. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for the core structure.

Table 1: ¹H NMR Chemical Shifts for the Core of this compound (in C₂H₃O₂H) [6]

ProtonChemical Shift (ppm)MultiplicityJ (Hz)
H-35.26s
H-66.30d2
H-74.03d2

Table 2: ¹³C NMR Chemical Shifts for the Core of this compound (in C₂H₃O₂H) [6]

CarbonChemical Shift (ppm)
C1106.9
C376.8
C475.8
C591.3
C681.3
C782.7
C8170.3
C9172.7
C10168.7

Note: The numbering of the carbon atoms is based on the original literature and may not follow standard IUPAC nomenclature for the bicyclic system.

X-ray Crystallography Data

Experimental Protocols

The structural elucidation of this compound involved a combination of sophisticated experimental techniques.

Isolation and Purification

Zaragozic acids are isolated from fungal cultures.[1][11] A general procedure involves:

  • Extraction: The fungal culture is extracted with a suitable organic solvent, such as methanol.[6]

  • Chromatography: The crude extract is then subjected to a series of chromatographic separations. A common method involves using Diaion HP-20 resin followed by Dowex 1x2 anion-exchange resin.[6]

  • High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved by preparative reverse-phase HPLC.[6] An isocratic system with a C8 column and a mobile phase of acetonitrile and 0.1% phosphoric acid in water can be used for analytical separation.[6]

NMR Spectroscopy

The following outlines a general protocol for obtaining NMR spectra for the structural analysis of natural products like this compound:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., deuterated acetic acid, C₂D₃O₂D, as used in the original studies).[6]

  • 1D NMR Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).[6] Key parameters include appropriate pulse widths, relaxation delays, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 2D NMR Acquisition: A suite of 2D NMR experiments is performed to establish connectivity and stereochemistry. These include:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for deducing the relative stereochemistry.

X-ray Crystallography

The determination of the absolute stereochemistry of this compound relied on the X-ray crystal structure analysis of its derivatives. A general workflow for this technique is as follows:

  • Derivatization: A suitable crystalline derivative of the natural product is synthesized. This is often necessary when the parent compound does not crystallize well.

  • Crystal Growth: Single crystals of the derivative are grown by slow evaporation of a suitable solvent system.

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions, yielding precise bond lengths, bond angles, and the absolute configuration.

Signaling Pathway and Experimental Workflow

Inhibition of Squalene Synthase in the Cholesterol Biosynthesis Pathway

This compound is a potent inhibitor of squalene synthase, an enzyme that catalyzes the first committed step in sterol biosynthesis.[2] This pathway is fundamental for the production of cholesterol and other essential steroids. The inhibition of this enzyme leads to a reduction in cholesterol levels.

Cholesterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Isopentenyl_PP Isopentenyl Pyrophosphate Mevalonate->Isopentenyl_PP Geranyl_PP Geranyl Pyrophosphate Isopentenyl_PP->Geranyl_PP Farnesyl_PP Farnesyl Pyrophosphate Geranyl_PP->Farnesyl_PP Squalene_Synthase Squalene Synthase Farnesyl_PP->Squalene_Synthase Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Zaragozic_Acid_A This compound Zaragozic_Acid_A->Squalene_Synthase inhibits Squalene_Synthase->Squalene catalyzes Structure_Elucidation_Workflow Start Isolation of this compound from Fungal Culture Purification Purification by Chromatography (HPLC) Start->Purification Spectroscopy Spectroscopic Analysis Purification->Spectroscopy NMR NMR Spectroscopy (1D and 2D) Spectroscopy->NMR MS Mass Spectrometry Spectroscopy->MS Connectivity Determination of Planar Structure NMR->Connectivity Stereochem Determination of Relative Stereochemistry NMR->Stereochem MS->Connectivity Derivatization Chemical Derivatization Connectivity->Derivatization Stereochem->Derivatization Xray X-ray Crystallography of Derivative Derivatization->Xray AbsoluteStereochem Determination of Absolute Stereochemistry Xray->AbsoluteStereochem TotalSynthesis Total Synthesis AbsoluteStereochem->TotalSynthesis Confirmation Structure Confirmation TotalSynthesis->Confirmation

References

The Intricate Assembly Line: A Technical Guide to the Fungal Biosynthesis of Zaragozic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaragozic Acid A, a potent inhibitor of squalene synthase, has garnered significant attention for its potential as a cholesterol-lowering and antifungal agent. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in fungi, consolidating current knowledge for researchers and professionals in drug development. We will dissect the genetic blueprint, enzymatic machinery, and proposed chemical logic underlying the assembly of its complex and unique 4,8-dioxabicyclo[3.2.1]octane core and its characteristic side chains. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the biosynthetic pathway to facilitate a comprehensive understanding of this remarkable natural product.

Introduction

Zaragozic acids are a family of fungal polyketides first isolated in the early 1990s.[1][2] These natural products are potent inhibitors of squalene synthase, a critical enzyme in the sterol biosynthesis pathway.[3][4] By targeting this enzyme, this compound effectively blocks the production of cholesterol in mammals and ergosterol in fungi, leading to its promising therapeutic properties.[3][4] The core of the zaragozic acid family is a novel and highly functionalized 4,8-dioxabicyclo[3.2.1]octane structure, with variations in the 1-alkyl and 6-acyl side chains distinguishing different members of the family.[1][2] This guide will focus on the biosynthesis of this compound, the most well-studied member of this class.

The Genetic Blueprint: The this compound (clz) Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC), referred to as the "clz" cluster. The identification and sequencing of this cluster have been pivotal in beginning to unravel the enzymatic steps involved in the construction of this complex molecule. While the exact functions of all open reading frames (ORFs) within the cluster are not yet fully elucidated, bioinformatic analyses have provided significant insights into the roles of the key enzymes.

Table 1: Putative Genes in the this compound (clz) Biosynthetic Gene Cluster and Their Proposed Functions

Gene Designation (example)Proposed FunctionHomology/Domain Analysis
clz-PKS1Highly Reducing Polyketide Synthase (HRPKS)Ketosynthase (KS), Acyltransferase (AT), Dehydratase (DH), Ketoreductase (KR), Acyl Carrier Protein (ACP)
clz-CSCitrate SynthaseCitrate synthase family
clz-HydHydrolaseAlpha/beta hydrolase fold
clz-Oxy1Oxygenase/MonooxygenaseCytochrome P450 monooxygenase
clz-Oxy2DioxygenaseFe(II)/alpha-ketoglutarate-dependent dioxygenase
clz-MTMethyltransferaseS-adenosylmethionine (SAM)-dependent methyltransferase
clz-TransTransporterMajor Facilitator Superfamily (MFS) transporter
clz-RegRegulatory ProteinFungal specific transcription factor (e.g., Zn(II)2Cys6 binuclear cluster domain)

Note: This table is a representative summary based on typical fungal polyketide gene clusters. The actual gene names and their precise functions in the clz cluster are still under active investigation.

The Biosynthetic Pathway: A Stepwise Assembly

The construction of this compound is a multi-step process involving a highly reducing polyketide synthase (HRPKS) and a suite of tailoring enzymes that modify the polyketide backbone to create the final intricate structure. The biosynthesis is proposed to proceed through the formation of alkyl citrate intermediates.[4]

Initiation and Polyketide Chain Assembly

The biosynthesis is initiated by a highly reducing polyketide synthase (HRPKS). Unlike typical PKSs that use a simple acetyl-CoA starter unit, the HRPKS in the this compound pathway is primed with a benzoic acid starter unit. This is followed by the iterative addition of malonyl-CoA extender units, with specific reduction and dehydration steps at each iteration, to build the two polyketide chains that will become the side chains of this compound. The core biosynthetic route is believed to originate from 10 acetate units, 4 methyl groups from methionine, 1 succinate, and 1 benzoic acid.[3]

Formation of the Tricarboxylic Acid Intermediate

A key step in the pathway is the formation of a tricarboxylic acid intermediate. Following the synthesis of the benzoyl-primed polyketide chain by the HRPKS, a citrate synthase homologue encoded within the clz cluster catalyzes the condensation of the polyketide with oxaloacetate. A hydrolase then releases the resulting tricarboxylic acid-containing product from the PKS.

The Enigmatic Formation of the Bicyclic Core

The precise enzymatic steps leading to the formation of the characteristic 4,8-dioxabicyclo[3.2.1]octane core are the least understood part of the pathway and a subject of ongoing research. It is hypothesized that a series of oxidative enzymes, such as cytochrome P450 monooxygenases and dioxygenases, encoded within the clz cluster, catalyze a cascade of reactions to form the intricate bicyclic structure from the linear tricarboxylic acid precursor. Two plausible, non-enzymatic cyclization mechanisms have been proposed based on labeling studies, suggesting the complexity of this transformation.

Tailoring and Final Assembly

The final steps in the biosynthesis involve the attachment of the second polyketide side chain and further modifications by tailoring enzymes. These modifications may include hydroxylations and the addition of an acyl group to the C-6 position of the bicyclic core.

Zaragozic_Acid_A_Biosynthesis_Pathway Benzoic_Acid Benzoic Acid HRPKS Highly Reducing Polyketide Synthase (HRPKS) Benzoic_Acid->HRPKS Starter Unit Malonyl_CoA Malonyl-CoA Malonyl_CoA->HRPKS Extender Units Oxaloacetate Oxaloacetate Citrate_Synthase Citrate Synthase (clz-CS) Oxaloacetate->Citrate_Synthase SAM S-adenosyl methionine (SAM) Oxidative_Enzymes Oxidative Enzymes (P450s, Dioxygenases) SAM->Oxidative_Enzymes Methylation Acetate Acetate Acetate->Malonyl_CoA Succinate Succinate Succinate->Oxaloacetate Polyketide_Chain Benzoyl-primed Polyketide Chain HRPKS->Polyketide_Chain Polyketide_Chain->Citrate_Synthase Hydrolase Hydrolase (clz-Hyd) Citrate_Synthase->Hydrolase Tricarboxylic_Intermediate Linear Tricarboxylic Acid Intermediate Tricarboxylic_Intermediate->Oxidative_Enzymes Hydrolase->Tricarboxylic_Intermediate Release Bicyclic_Core 4,8-Dioxabicyclo[3.2.1]octane Core Formation Oxidative_Enzymes->Bicyclic_Core Tailoring_Enzymes Tailoring Enzymes (Acyltransferases, etc.) Bicyclic_Core->Tailoring_Enzymes Zaragozic_Acid_A This compound Tailoring_Enzymes->Zaragozic_Acid_A

Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data on the enzyme kinetics and metabolite concentrations specifically for the this compound biosynthetic pathway. Most of the quantitative data focuses on the inhibitory activity of the final product against its target, squalene synthase.

Table 2: Inhibitory Activity of Zaragozic Acids against Rat Liver Squalene Synthase

CompoundApparent Ki (pM)
This compound78
Zaragozic Acid B29
Zaragozic Acid C45

Data from Bergstrom et al. (1993).[5]

Further research is required to characterize the kinetic parameters of the biosynthetic enzymes within the clz cluster and to quantify the flux of intermediates through the pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of this compound biosynthesis.

Fungal Strains and Fermentation
  • Producing Organisms: this compound has been isolated from various fungal species, including Sporormiella intermedia and Leptodontium elatius.

  • Fermentation Media: A typical fermentation process involves a two-tiered approach. A seed culture is grown in a liquid medium, which is then used to inoculate a solid-state fermentation medium for production.

    • Seed Medium (example): Glucose, yeast extract, peptone, and mineral salts.

    • Production Medium (example): Solid substrates like cracked corn or millet supplemented with a nutrient-rich liquid base.

  • Fermentation Conditions: Cultures are typically incubated at 25°C for 14-21 days.

Fermentation_Workflow Agar_Slant Fungal Culture on Agar Slant Seed_Culture Inoculation of Liquid Seed Medium Agar_Slant->Seed_Culture Incubation1 Incubation (e.g., 25°C, shaking) Seed_Culture->Incubation1 Production_Culture Inoculation of Solid Production Medium Incubation1->Production_Culture Incubation2 Incubation (e.g., 25°C, static, 14-21 days) Production_Culture->Incubation2 Extraction Extraction of This compound Incubation2->Extraction

Figure 2: General workflow for fungal fermentation of this compound.

Gene Cluster Identification and Heterologous Expression
  • Genome Sequencing and Bioinformatic Analysis: The genomes of producing fungi are sequenced, and bioinformatic tools are used to identify putative biosynthetic gene clusters based on the presence of key enzymes like PKS and modifying enzymes.

  • Heterologous Expression: The identified clz gene cluster is cloned and expressed in a model fungal host, such as Aspergillus nidulans, to confirm its role in this compound production and to facilitate the characterization of individual enzymes.

Analysis of this compound and Intermediates
  • Extraction: this compound and its intermediates are typically extracted from the fungal biomass and/or fermentation broth using organic solvents like methanol or ethyl acetate.

  • Purification and Analysis: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the primary method for the purification, identification, and quantification of this compound and its biosynthetic intermediates.

    • HPLC Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) is typically employed.

    • Detection: UV detection (around 210 nm) and mass spectrometry (electrospray ionization in negative mode) are used for detection and identification.

Analytical_Workflow Fermentation_Sample Fermentation Broth/Mycelia Extraction Solvent Extraction Fermentation_Sample->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract HPLC HPLC Separation (C18 Column) Crude_Extract->HPLC UV_Detector UV Detection (~210 nm) HPLC->UV_Detector Mass_Spectrometer Mass Spectrometry (ESI-MS/MS) HPLC->Mass_Spectrometer Data_Analysis Data Analysis and Quantification UV_Detector->Data_Analysis Mass_Spectrometer->Data_Analysis

Figure 3: Analytical workflow for this compound and its intermediates.

Regulation of Biosynthesis

The regulation of the this compound biosynthetic gene cluster is an area that requires further investigation. In many fungi, the expression of secondary metabolite gene clusters is tightly controlled by a combination of cluster-specific transcription factors (often containing a Zn(II)2Cys6 DNA binding domain) and global regulatory proteins that respond to environmental cues such as nutrient availability and pH. The presence of a putative regulatory gene within the clz cluster suggests a similar mode of regulation for this compound production.

Conclusion and Future Perspectives

The biosynthesis of this compound is a fascinating example of the complex chemical transformations that fungi can achieve. While significant progress has been made in identifying the genetic basis and the initial steps of the pathway, the intricate details of the bicyclic core formation remain a key area for future research. A complete understanding of the enzymatic machinery will not only be a significant scientific achievement but will also open up possibilities for the bioengineering of novel Zaragozic Acid analogues with improved therapeutic properties. Further studies focusing on the biochemical characterization of the clz cluster enzymes, elucidation of the regulatory network, and optimization of fermentation conditions will be crucial for harnessing the full potential of this important natural product.

References

Physical and chemical properties of Zaragozic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of its Physicochemical Properties and Biological Activity for Researchers, Scientists, and Drug Development Professionals

Introduction

Zaragozic Acid A, also known as Squalestatin S1, is a potent, naturally occurring inhibitor of the enzyme squalene synthase.[1][2] Isolated from the fungus Sporormiella intermedia, this complex polyketide has garnered significant attention within the scientific community for its potential as a cholesterol-lowering agent and as a tool for studying the sterol biosynthesis pathway.[3][4] This technical guide provides a detailed overview of the physical and chemical properties of this compound, its mechanism of action, and relevant experimental protocols for its study.

Physicochemical Properties

This compound is typically isolated as a white foam or a pale yellow oil, which is consistent with the lack of a sharply defined melting point in the literature.[5][6] Its solubility has been reported in various organic solvents.[7]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃₅H₄₆O₁₄[8]
Molecular Weight 690.73 g/mol [8]
CAS Number 142561-96-4[9]
Appearance White foam or pale yellow oil[5][6]
Solubility Soluble in DMSO, DMF, ethanol, and methanol.[7]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. The following data has been compiled from published literature.

Table 2: Spectral Data for this compound

Technique Data Reference(s)
¹H NMR Key shifts include signals for olefinic protons and protons adjacent to oxygenated carbons, characteristic of its complex structure.
¹³C NMR Shows a total of 35 carbon signals, including several carbonyl carbons and carbons of the dioxabicyclo[3.2.1]octane core.
Mass Spectrometry High-resolution mass spectrometry confirms the elemental composition. Fragmentation patterns can provide structural information.[6]
Infrared (IR) Expected to show strong absorptions for hydroxyl (O-H), carbonyl (C=O), and carbon-oxygen (C-O) functional groups.

Biological Activity and Mechanism of Action

This compound is a highly potent and specific inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] Squalene synthase catalyzes the first committed step in sterol synthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[3] By inhibiting this enzyme, this compound effectively blocks the production of cholesterol and other downstream sterols.[4]

Table 3: In Vitro and In Vivo Activity of this compound

Assay Value Reference(s)
Squalene Synthase Inhibition (Ki) 78 pM (rat liver microsomes)[2]
Cholesterol Synthesis Inhibition in HepG2 cells (IC₅₀) 6 µM
Hepatic Cholesterol Synthesis in mice (ED₅₀) 200 µg/kg[4]

The inhibition of squalene synthase leads to an accumulation of farnesyl pyrophosphate, which can be shunted into other metabolic pathways.[2]

Signaling Pathway

The primary signaling pathway affected by this compound is the cholesterol biosynthesis pathway . The diagram below illustrates the key steps in this pathway and highlights the point of inhibition by this compound.

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA Synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Farnesyl Pyrophosphate Synthase Squalene_Synthase Squalene Synthase FPP->Squalene_Synthase Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Zaragozic_Acid_A This compound Zaragozic_Acid_A->Squalene_Synthase Squalene_Synthase->Squalene

Caption: Cholesterol biosynthesis pathway indicating inhibition of Squalene Synthase by this compound.

Experimental Protocols

Squalene Synthase Inhibition Assay

This protocol is adapted from published methods for determining the inhibitory activity of compounds against squalene synthase.[1]

Materials:

  • Rat liver microsomes (source of squalene synthase)

  • [³H]-Farnesyl pyrophosphate ([³H]-FPP)

  • NADPH

  • Assay Buffer: 50 mM Phosphate buffer (pH 7.4) containing 10 mM MgCl₂

  • This compound (or other test compounds) dissolved in DMSO

  • 15% KOH in ethanol

  • Petroleum ether

  • Scintillation cocktail

  • Glass screw-cap tubes (16 x 100 mm)

  • Water bath or incubator at 37°C and 65°C

  • Liquid scintillation counter

Procedure:

  • Prepare the reaction mixture in glass screw-cap tubes by adding 1 ml of assay buffer, 0.5 mM NADPH, and 12 µg of human liver microsomes.

  • Add the desired concentration of this compound or vehicle (DMSO) to the tubes.

  • Equilibrate the reaction mixtures for 10 minutes at 37°C.

  • Initiate the reaction by adding 50 nM [³H]-FPP.

  • Incubate for a further 10 minutes at 37°C.

  • Stop the reaction by adding 1 ml of 15% KOH in ethanol.

  • Incubate the tubes at 65°C for 30 minutes to saponify the lipids.

  • After cooling, add 5 ml of petroleum ether and shake for 10 minutes to extract the non-saponifiable lipids, including squalene.

  • Freeze the lower aqueous phase and transfer the upper organic phase to a new tube containing 2 ml of distilled water.

  • Transfer 1.5 ml of the upper organic phase to a scintillation vial.

  • Add 3 ml of scintillation cocktail and quantify the amount of [³H]-squalene formed using a liquid scintillation counter.

  • Calculate the percentage of inhibition relative to the vehicle control.

HPLC Analysis of this compound

This method is based on a published protocol for the analysis and purification of Zaragozic Acids.[6]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Dynamax C8, 60Å, 8-µm, 4.6 x 250 mm with a guard module.[6]

  • Mobile Phase: Isocratic elution with 6:4 (v/v) acetonitrile/0.1% phosphoric acid in water.[6]

  • Flow Rate: 1 ml/min.[6]

  • Detection: UV at 210 nm.

  • Temperature: Room temperature.[6]

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare the sample to be analyzed by dissolving it in the mobile phase and filtering through a 0.45 µm filter.

  • Inject a known volume of the standard solution to determine its retention time. The reported retention time for this compound under these conditions is approximately 13.4 minutes.[6]

  • Inject the sample solution and monitor the chromatogram.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by comparing the peak area with a standard curve.

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures.

Squalene_Synthase_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_extraction Extraction & Measurement Prep_Mix Prepare Reaction Mix (Buffer, NADPH, Microsomes) Add_Inhibitor Add this compound or Vehicle (DMSO) Prep_Mix->Add_Inhibitor Equilibrate Equilibrate at 37°C for 10 min Add_Inhibitor->Equilibrate Start_Rxn Initiate with [³H]-FPP Equilibrate->Start_Rxn Incubate_Rxn Incubate at 37°C for 10 min Start_Rxn->Incubate_Rxn Stop_Rxn Stop with KOH/Ethanol Incubate_Rxn->Stop_Rxn Saponify Saponify at 65°C for 30 min Stop_Rxn->Saponify Extract Extract with Petroleum Ether Saponify->Extract Measure Quantify with Scintillation Counter Extract->Measure

Caption: Workflow for the Squalene Synthase Inhibition Assay.

HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Prep_Standard Prepare this compound Standard Inject_Standard Inject Standard & Determine Retention Time Prep_Standard->Inject_Standard Prep_Sample Prepare and Filter Sample Inject_Sample Inject Sample Prep_Sample->Inject_Sample Identify_Peak Identify Peak by Retention Time Inject_Standard->Identify_Peak Inject_Sample->Identify_Peak Quantify Quantify using Standard Curve Identify_Peak->Quantify

Caption: Workflow for the HPLC Analysis of this compound.

Conclusion

This compound remains a molecule of significant interest due to its potent and specific inhibition of squalene synthase. This technical guide provides a consolidated resource of its key physical, chemical, and biological properties, along with detailed experimental protocols to facilitate further research. The provided information is intended to support scientists and researchers in the fields of drug discovery, biochemistry, and molecular biology in their investigations of this important natural product and its role in sterol biosynthesis.

References

Zaragozic Acid A and its role in inhibiting sterol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Zaragozic Acid A, a fungal metabolite, has garnered significant attention within the scientific community for its potent and specific inhibition of sterol biosynthesis. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on the sterol synthesis pathway, and detailed experimental protocols for its study. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Introduction to this compound

Zaragozic acids are a family of natural products produced by various fungi, first isolated from a fungal culture found in the Jalon River in Zaragoza, Spain. Structurally, they are characterized by a unique and highly oxygenated 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core, with variations in their 1-alkyl and 6-acyl side chains.[1][2] this compound, also known as Squalestatin S1, is one of the most well-characterized members of this family.[3]

These compounds have been identified as powerful inhibitors of squalene synthase, a critical enzyme in the sterol biosynthetic pathway.[1][2][3][4] This inhibitory action disrupts the production of cholesterol in mammals and ergosterol in fungi, making this compound a compound of interest for its potential as both a cholesterol-lowering agent and an antifungal therapeutic.[1][2][3]

Mechanism of Action: Inhibition of Squalene Synthase

The primary molecular target of this compound is squalene synthase (SQS), an enzyme that catalyzes the first committed step in sterol biosynthesis.[4] SQS mediates the head-to-head reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[4] This reaction is a crucial checkpoint in the pathway leading to the formation of sterols.

This compound acts as a potent competitive inhibitor of squalene synthase.[5] Its molecular structure mimics the intermediate substrates of the SQS-catalyzed reaction, allowing it to bind with high affinity to the enzyme's active site. This binding prevents the natural substrate, FPP, from accessing the enzyme, thereby halting the synthesis of squalene. The inhibition by zaragozic acids is remarkably potent, with reported Ki values in the picomolar range.[5]

The inhibition of squalene synthase by this compound leads to the accumulation of upstream metabolites, primarily farnesyl pyrophosphate (FPP).[5] This accumulation can have further downstream effects and is a key indicator of the compound's on-target activity.

The Sterol Synthesis Pathway and this compound's Point of Intervention

The sterol synthesis pathway is a complex and highly regulated metabolic cascade responsible for the production of essential sterols. The following diagram illustrates the key steps in this pathway and highlights the specific point of inhibition by this compound.

Sterol_Synthesis_Pathway cluster_upstream Upstream Pathway cluster_downstream Downstream Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Geranyl-PP Geranyl-PP Isopentenyl-PP->Geranyl-PP Farnesyl-PP Farnesyl-PP Geranyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene Synthase Squalene_Synthase_Node Farnesyl-PP->Squalene_Synthase_Node Lanosterol Lanosterol Squalene->Lanosterol Cholesterol / Ergosterol Cholesterol / Ergosterol Lanosterol->Cholesterol / Ergosterol Zaragozic_Acid_A This compound Zaragozic_Acid_A->Squalene_Synthase_Node Inhibits Squalene_Synthase_Node->Squalene Squalene_Synthase_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_extraction Product Extraction & Measurement Prepare_Mixture Prepare reaction mixture: Buffer, NADPH, Microsomes Add_Inhibitor Add this compound or vehicle (DMSO) Prepare_Mixture->Add_Inhibitor Pre_Incubate Pre-incubate at 37°C for 10 min Add_Inhibitor->Pre_Incubate Start_Reaction Initiate with [3H]-FPP Pre_Incubate->Start_Reaction Incubate_Reaction Incubate at 37°C for 10 min Start_Reaction->Incubate_Reaction Stop_Reaction Stop with KOH/Ethanol Incubate_Reaction->Stop_Reaction Saponify Saponify at 65°C for 30 min Stop_Reaction->Saponify Extract Extract with Petroleum Ether Saponify->Extract Measure_Radioactivity Measure radioactivity of organic phase Extract->Measure_Radioactivity Fluorescent_Assay_Logic Squalene_Synthase_Activity Squalene Synthase Activity NADPH_Consumption NADPH Consumption Squalene_Synthase_Activity->NADPH_Consumption Fluorescence_Decrease Decrease in Fluorescence NADPH_Consumption->Fluorescence_Decrease Inhibition Inhibition by This compound Inhibition->Squalene_Synthase_Activity

References

Zaragozic Acid A: A Potent Antifungal Agent Targeting Ergosterol Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Zaragozic Acid A is a potent natural product with significant antifungal properties. First isolated from the fungus Sporormiella intermedia, it belongs to a class of compounds known as the zaragozic acids, which are characterized by a unique and highly functionalized bicyclo[3.2.1]octane core. This technical guide provides a comprehensive overview of the antifungal properties of this compound, with a focus on its mechanism of action, spectrum of activity, and the experimental methodologies used to characterize its effects. This document is intended for researchers, scientists, and drug development professionals working in the field of mycology and antifungal drug discovery.

Mechanism of Action: Inhibition of Squalene Synthase

The primary antifungal activity of this compound stems from its potent and specific inhibition of squalene synthase (erg9), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2] Squalene synthase catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[3][4] By inhibiting this enzyme, this compound effectively blocks the production of ergosterol, an essential component of the fungal cell membrane.

The depletion of ergosterol disrupts the integrity and fluidity of the fungal cell membrane, leading to impaired growth and, ultimately, cell death. This makes squalene synthase an attractive target for antifungal drug development.[2]

Downstream Effects: The Role of Farnesol Accumulation

A key consequence of squalene synthase inhibition is the intracellular accumulation of the substrate, farnesyl pyrophosphate (FPP).[5][6] This excess FPP is then converted to farnesol, a sesquiterpene alcohol.[7] While ergosterol depletion is a primary factor in the antifungal activity of this compound, the accumulation of farnesol is also believed to contribute significantly to its fungicidal effects.[7]

High concentrations of farnesol have been shown to induce apoptosis-like cell death in various fungi, including Aspergillus and Candida species.[1][2][3][8] This farnesol-induced apoptosis is often mediated by the generation of reactive oxygen species (ROS) and the activation of metacaspases, which are cysteine-dependent proteases involved in programmed cell death in fungi.[3][8]

Antifungal Spectrum of Activity

While specific quantitative data for this compound against a wide range of pathogenic fungi is limited in publicly available literature, Zaragozic Acid B, a closely related analogue, has demonstrated activity against Candida albicans.

Fungal SpeciesCompoundMIC (µM)Reference
Candida albicans A72Zaragozic Acid B~0.5[7]

MIC: Minimum Inhibitory Concentration

Further research is required to establish a comprehensive antifungal profile of this compound against a broader panel of clinically relevant fungi, including species of Aspergillus, Cryptococcus, and dermatophytes.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's antifungal properties.

Antifungal Susceptibility Testing: Broth Microdilution Method (Adapted from CLSI M27 and M38)

This protocol is a generalized procedure based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against a target fungal species.

Materials:

  • This compound

  • Target fungal isolate(s)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Inoculum Preparation:

    • For yeasts, grow the fungal isolate on SDA at 35°C. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to the final inoculum concentration.

    • For filamentous fungi, grow the isolate on potato dextrose agar until sporulation is observed. Harvest conidia by flooding the plate with sterile saline containing a wetting agent. Adjust the conidial suspension to the desired concentration using a hemocytometer or spectrophotometer.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plates to achieve the desired final concentration range.

  • Inoculation:

    • Inoculate each well (except for the sterility control) with the prepared fungal suspension.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for filamentous fungi).

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control well.

  • MFC Determination:

    • Following MIC determination, subculture a fixed volume from each well showing no visible growth onto SDA plates.

    • Incubate the plates at 35°C for 48-72 hours.

    • The MFC is the lowest concentration of this compound that results in no fungal growth on the subculture plates.

Squalene Synthase Inhibition Assay (Radiometric Method)

Objective: To quantify the inhibitory activity of this compound on squalene synthase.

Materials:

  • This compound

  • Source of squalene synthase (e.g., microsomal fraction from a fungal or mammalian source)

  • [¹⁴C]-Farnesyl pyrophosphate (radiolabeled substrate)

  • NADPH

  • Reaction buffer (e.g., Tris-HCl or phosphate buffer with MgCl₂)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, NADPH, and the squalene synthase enzyme preparation.

    • Add varying concentrations of this compound to different tubes. Include a control with no inhibitor.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding [¹⁴C]-FPP to each tube.

  • Incubation:

    • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

  • Extraction of Squalene:

    • Stop the reaction and extract the lipid-soluble product, [¹⁴C]-squalene, using an organic solvent (e.g., hexane).

  • Quantification:

    • Measure the radioactivity in the organic phase using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizations

Signaling Pathway of this compound's Antifungal Action

Antifungal_Mechanism_of_Zaragozic_Acid_A FPP Farnesyl Pyrophosphate (FPP) Squalene Squalene FPP->Squalene Squalene Synthase Farnesol Farnesol Accumulation FPP->Farnesol Ergosterol Ergosterol Squalene->Ergosterol Multiple Steps Membrane Disrupted Cell Membrane Integrity ZAA This compound ZAA->Squalene Inhibition ROS Reactive Oxygen Species (ROS) Generation Farnesol->ROS Caspase Metacaspase Activation ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Mechanism of this compound's antifungal action.

Experimental Workflow: Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum 1. Prepare Fungal Inoculum Inoculate 3. Inoculate Microtiter Plate Inoculum->Inoculate Drug 2. Serially Dilute this compound Drug->Inoculate Incubate 4. Incubate at 35°C Inoculate->Incubate MIC 5. Determine MIC (Visual Inspection) Incubate->MIC MFC 6. Subculture for MFC MIC->MFC

Caption: Workflow for antifungal susceptibility testing.

Conclusion

This compound represents a promising class of antifungal agents with a well-defined mechanism of action targeting a crucial enzyme in the fungal ergosterol biosynthesis pathway. Its ability to not only deplete ergosterol but also induce the accumulation of the pro-apoptotic molecule farnesol contributes to its potent fungicidal activity. While further studies are needed to fully elucidate its spectrum of activity and clinical potential, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring this compound and other squalene synthase inhibitors as novel antifungal therapeutics.

References

Zaragozic Acid A as a potent inhibitor of cholesterol biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Zaragozic acids are a family of fungal metabolites that have garnered significant attention for their potent, competitive inhibition of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] Discovered independently by two research groups, these compounds, also known as squalestatins, possess a unique and complex 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core.[1][2][5][6] Zaragozic Acid A, in particular, has been extensively studied for its ability to lower plasma cholesterol levels, making it a subject of interest for the development of antihypercholesterolemic agents.[2][3][5] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols used to characterize its activity.

Mechanism of Action

This compound exerts its inhibitory effect on cholesterol biosynthesis by targeting squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase.[7][8] SQS catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[3][9] This reaction is a critical branch point in the isoprenoid pathway; thus, its inhibition specifically blocks the production of cholesterol and other sterols without affecting the synthesis of essential non-sterol isoprenoids.[5]

The inhibition of squalene synthase by this compound is a result of competitive inhibition, with studies indicating it is followed by mechanism-based irreversible inactivation.[10] The zaragozic acids are picomolar competitive inhibitors of rat liver squalene synthase.[4][11] Inhibition of SQS leads to a downstream decrease in cholesterol synthesis and an upstream accumulation of intermediates such as farnesyl diphosphate and farnesol.[11]

Quantitative Inhibition Data

The potency of this compound and its analogs as squalene synthase inhibitors has been quantified in various studies. The following tables summarize the key inhibitory constants.

Compound Apparent Ki (pM) Source Organism of Enzyme Reference
This compound78Rat Liver[4][11]
Zaragozic Acid B29Rat Liver[4][11]
Zaragozic Acid C45Rat Liver[4][11]

Table 1: Apparent Ki Values for Zaragozic Acids Against Rat Liver Squalene Synthase

Compound IC50 System Reference
This compound6 µMCholesterol synthesis in HepG2 cells[12]
This compound200 µg/kg (50% inhibitory dose)Acute hepatic cholesterol synthesis in mice[4][11]
Zaragozic Acid D100 nMBovine Farnesyl-protein transferase[13][14]
Zaragozic Acid D2100 nMBovine Farnesyl-protein transferase[14]

Table 2: IC50 and In Vivo Inhibition Data for Zaragozic Acids

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase IsopentenylPP Isopentenyl-PP Mevalonate->IsopentenylPP GeranylPP Geranyl-PP IsopentenylPP->GeranylPP FarnesylPP Farnesyl-PP GeranylPP->FarnesylPP Squalene Squalene FarnesylPP->Squalene Squalene Synthase NonSterol NonSterol FarnesylPP->NonSterol Non-Sterol Isoprenoids Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol

Diagram 1: Simplified Cholesterol Biosynthesis Pathway.

Inhibition_Mechanism cluster_SqualeneSynthase Squalene Synthase (SQS) SQS_ActiveSite Active Site Squalene Squalene SQS_ActiveSite->Squalene Catalyzes formation of NoReaction Inhibition of Squalene Synthesis SQS_ActiveSite->NoReaction FPP 2 x Farnesyl Pyrophosphate (FPP) FPP->SQS_ActiveSite Binds to ZaragozicAcidA This compound ZaragozicAcidA->SQS_ActiveSite Competitively Binds

Diagram 2: Mechanism of Squalene Synthase Inhibition.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Squalene Synthase Activity Assay cluster_Analysis Analysis Microsomes Isolate Liver Microsomes (Source of Squalene Synthase) Incubation Incubate Microsomes with This compound and [3H]-FPP Microsomes->Incubation Inhibitor Prepare this compound Solutions Inhibitor->Incubation ReactionStop Stop Reaction (e.g., with KOH/Ethanol) Incubation->ReactionStop Extraction Extract Squalene (e.g., with Petroleum Ether) ReactionStop->Extraction Scintillation Quantify [3H]-Squalene (Liquid Scintillation Counting) Extraction->Scintillation DataAnalysis Calculate IC50 / Ki Values Scintillation->DataAnalysis

Diagram 3: General Experimental Workflow for Squalene Synthase Assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the inhibitory activity of this compound.

Squalene Synthase Activity Assay

This protocol is a composite based on descriptions of squalene synthase activity assays.[15]

1. Preparation of Reagents:

  • Assay Buffer: 50 mM phosphate buffer (pH 7.4) containing 10 mM MgCl2.

  • Substrate: [3H]-Farnesyl pyrophosphate (FPP) at a suitable concentration (e.g., 50 nM).

  • Cofactor: 0.5 mM NADPH.

  • Enzyme Source: Human or rat liver microsomes.

  • Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Stop Solution: 15% KOH in ethanol.

  • Extraction Solvent: Petroleum ether.

2. Assay Procedure:

  • In a glass screw-cap tube, combine the assay buffer, NADPH, liver microsomes (e.g., 12 µg), and either this compound or the vehicle control (DMSO).

  • Equilibrate the mixture for 10 minutes at 37°C.

  • Initiate the reaction by adding [3H]-FPP.

  • Incubate for a further 10 minutes at 37°C.

  • Stop the reaction by adding 1 ml of the stop solution.

  • Incubate the tubes at 65°C for 30 minutes to saponify lipids.

  • Add 5 ml of petroleum ether and shake for 10 minutes to extract the unsaponifiable lipids, including squalene.

  • Freeze the lower aqueous phase and transfer the upper organic phase to a new tube containing 2 ml of distilled water.

  • Transfer 1.5 ml of the upper organic phase to a scintillation vial.

3. Data Analysis:

  • Add 3 ml of scintillation liquid to each vial.

  • Measure the radioactivity using a liquid scintillation analyzer.

  • The amount of [3H]-squalene formed is proportional to the measured radioactivity.

  • Calculate the percent inhibition at various concentrations of this compound to determine the IC50 value.

In Vivo Inhibition of Cholesterol Synthesis in Mice

This protocol is based on the in vivo studies described for this compound.[4][11]

1. Animal Model:

  • Use a suitable mouse strain (e.g., C57BL/6).

2. Dosing:

  • Administer this compound orally or via intraperitoneal injection at various doses.

3. Radiolabeling:

  • At a specified time after dosing, administer a radiolabeled cholesterol precursor, such as [3H]mevalonate.

4. Sample Collection:

  • After a defined period, euthanize the animals and collect the livers.

5. Lipid Extraction and Analysis:

  • Homogenize the liver tissue.

  • Saponify the homogenate to hydrolyze cholesteryl esters.

  • Extract the non-saponifiable lipids, including cholesterol and its precursors.

  • Separate the lipids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of radioactivity incorporated into cholesterol and other intermediates.

6. Data Analysis:

  • Compare the amount of radiolabeled cholesterol in treated animals to control animals to determine the percent inhibition of cholesterol synthesis.

  • Calculate the 50% inhibitory dose (ID50).

Conclusion

This compound is a highly potent and specific inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. Its picomolar to nanomolar inhibitory activity in vitro and demonstrated efficacy in reducing cholesterol synthesis in vivo underscore its potential as a lead compound for the development of novel cholesterol-lowering therapies. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the pharmacological properties of this compound and other squalene synthase inhibitors. The unique mechanism of action, which avoids the upstream depletion of essential non-sterol isoprenoids, continues to make this class of compounds an attractive area of research for drug development professionals.

References

The Quest for Squalene Synthase Inhibitors from Nature's Bounty: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalene synthase (SQS), a critical enzyme in the cholesterol biosynthesis pathway, represents a compelling target for the development of novel hypocholesterolemic agents. Positioned at the first committed step in sterol synthesis, its inhibition offers a selective approach to lowering cholesterol levels without impacting the production of other essential non-steroidal isoprenoids.[1][2] This technical guide delves into the discovery of natural product inhibitors of squalene synthase, providing a comprehensive overview of their inhibitory activities, the experimental protocols for their characterization, and the biochemical pathways they modulate.

Natural Product Inhibitors of Squalene Synthase

A variety of natural products, primarily of fungal origin, have been identified as potent inhibitors of squalene synthase. These compounds exhibit significant potential as scaffolds for the development of new therapeutic agents.

Quantitative Data on Squalene Synthase Inhibitors

The following table summarizes the inhibitory activities of several key natural product inhibitors of squalene synthase.

Compound ClassSpecific CompoundSource OrganismTarget EnzymeInhibitory Potency (IC50 / Ki)Reference(s)
Polyketides Squalestatin 1 (Zaragozic Acid A)Phoma sp. C2932Rat Liver Squalene SynthaseIC50: 12 ± 5 nM[1]
This compoundUnidentified sterile fungal cultureRat Liver Squalene SynthaseKi: 78 pM (competitive)[3]
Zaragozic Acid BSporormiella intermediaRat Liver Squalene SynthaseKi: 29 pM (competitive)[3]
Zaragozic Acid CLeptodontium elatiusRat Liver Squalene SynthaseKi: 45 pM (competitive)[3]
Triterpenoids Ganoderic Acid DMGanoderma lucidum5α-reductase (related to sterol metabolism)IC50: 10.6 µM[4]
5α-lanosta-7,9(11),24-triene-15α,26-dihydroxy-3-oneGanoderma lucidum5α-reductase (related to sterol metabolism)IC50: 41.9 µM[4]

Note: While Ganoderma triterpenoids have been investigated for their effects on lipid metabolism, specific IC50 values against squalene synthase are not widely reported in the currently available literature. The data presented here for Ganoderma triterpenoids is for a related enzyme in sterol metabolism to provide context.

Experimental Protocols

The characterization of squalene synthase inhibitors relies on robust and sensitive assay methodologies. Both radiometric and non-radiometric assays are commonly employed.

Radiometric Squalene Synthase Assay

This method directly measures the enzymatic conversion of a radiolabeled substrate to squalene.

Principle: The assay quantifies the incorporation of a radiolabeled precursor, such as [1-14C]isopentenyl diphosphate or [2-14C]farnesyl diphosphate (FPP), into squalene. The radiolabeled squalene product is separated from the unreacted substrate and quantified using scintillation counting.[5]

Detailed Methodology:

  • Enzyme Preparation: Microsomal fractions containing squalene synthase are prepared from a suitable source, such as rat liver homogenates.[5]

  • Reaction Mixture: A typical reaction mixture contains the microsomal enzyme preparation, a radiolabeled substrate (e.g., [14C]FPP), NADPH, and a buffer system (e.g., phosphate buffer at pH 7.4).[6]

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period.

  • Reaction Termination and Extraction: The reaction is stopped, and the lipids, including squalene, are extracted using an organic solvent (e.g., petroleum ether).[1]

  • Separation: The extracted lipids are separated by thin-layer chromatography (TLC) on silica gel plates.[5]

  • Quantification: The area of the TLC plate corresponding to squalene is scraped, and the radioactivity is measured using a scintillation counter.[7]

  • Inhibitor Testing: Potential inhibitors are pre-incubated with the enzyme before the addition of the substrate, and the percentage of inhibition is calculated by comparing the radioactivity in the presence and absence of the inhibitor.

Non-Radiometric Squalene Synthase Assay (Spectrophotometric/Colorimetric)

This method indirectly measures squalene synthase activity by monitoring the consumption of the cofactor NADPH.

Principle: The conversion of two molecules of FPP to squalene by squalene synthase is a two-step process, with the second step requiring the reduction of an intermediate by NADPH. The decrease in NADPH concentration can be monitored by the change in absorbance at 340 nm.[8][9]

Detailed Methodology:

  • Enzyme and Substrate Preparation: Purified or partially purified squalene synthase and a stock solution of FPP are prepared.

  • Reaction Mixture: The reaction is set up in a microplate format and includes the enzyme, FPP, NADPH, and a suitable buffer containing a magnesium ion cofactor.[10]

  • Assay Initiation and Monitoring: The reaction is initiated by the addition of the substrate or enzyme. The decrease in absorbance at 340 nm is monitored kinetically over time using a microplate reader.[8]

  • Calculation of Activity: The rate of NADPH consumption is proportional to the squalene synthase activity and can be calculated from the linear portion of the reaction curve.

  • Inhibitor Screening: Test compounds are added to the reaction mixture, and their effect on the rate of NADPH consumption is measured to determine their inhibitory potential.

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway

Squalene synthase is a key enzyme in the mevalonate pathway, which is responsible for the de novo synthesis of cholesterol and other isoprenoids.[11]

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase (Target of Inhibition) Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Inhibitor_Discovery_Workflow cluster_0 Screening Phase cluster_1 Characterization Phase cluster_2 Lead Optimization NaturalSource Natural Product Library (e.g., Fungal Extracts) PrimaryScreen Primary Screening (e.g., High-Throughput Assay) NaturalSource->PrimaryScreen HitIdentification Hit Identification PrimaryScreen->HitIdentification IC50 IC50 Determination HitIdentification->IC50 Mechanism Mechanism of Action Studies (e.g., Competitive Inhibition) IC50->Mechanism Selectivity Selectivity Profiling Mechanism->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR InVivo In Vivo Efficacy and Toxicity SAR->InVivo

References

Methodological & Application

Zaragozic Acid A: A Powerful Tool for Elucidating Isoprenoid Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaragozic acids are a class of fungal metabolites that act as potent, competitive inhibitors of squalene synthase, the enzyme catalyzing the first committed step in sterol biosynthesis.[1][2][3] Zaragozic acid A, in particular, has emerged as a critical research tool for studying the intricate pathways of isoprenoid biosynthesis. By selectively blocking the conversion of farnesyl pyrophosphate (FPP) to squalene, it allows researchers to investigate the consequences of this inhibition on various cellular processes and to explore the roles of other isoprenoid-derived molecules. These notes provide detailed applications and protocols for utilizing this compound in the laboratory.

Mechanism of Action

This compound is a high-affinity, competitive inhibitor of squalene synthase.[4][5] It mimics the natural substrate of the enzyme, farnesyl pyrophosphate (FPP), and the reaction intermediate, presqualene pyrophosphate.[5] This competitive inhibition is followed by mechanism-based irreversible inactivation of the enzyme.[5] The inhibition is highly potent, with Ki values in the picomolar range for rat liver squalene synthase.[4] This specificity allows for the targeted disruption of the sterol branch of the isoprenoid pathway while leaving the synthesis of other essential isoprenoids, such as dolichols and ubiquinones, intact.[3]

Applications in Research

  • Studying Cholesterol Biosynthesis and Regulation: this compound is a valuable tool for investigating the regulation of cholesterol homeostasis. By inhibiting squalene synthase, it leads to a decrease in cellular cholesterol levels, which can trigger compensatory responses such as the upregulation of LDL receptor expression.[2]

  • Investigating Non-sterol Isoprenoid Pathways: Because this compound diverts the metabolic flux away from sterol synthesis, it leads to the accumulation of upstream intermediates like FPP.[4][6] This accumulation can be used to study the biosynthesis of other important isoprenoids derived from FPP, such as dolichols, ubiquinones, and prenylated proteins.[3][7]

  • Elucidating the Role of Protein Prenylation: The increased availability of FPP upon treatment with this compound can influence the farnesylation and geranylgeranylation of proteins. While zaragozic acids have been shown to mildly inhibit Ras farnesyl-protein transferase, their primary effect is the accumulation of FPP, which can be used to study the dynamics of protein prenylation.[2][8]

  • Antifungal Drug Development: Squalene synthase is also a key enzyme in the ergosterol biosynthesis pathway in fungi.[1][3] The potent inhibition of this enzyme by zaragozic acids makes them promising candidates for the development of novel antifungal agents.[1][9]

  • Neurobiology Research: Studies have shown that this compound can stimulate the non-amyloidogenic processing of the amyloid-beta protein precursor (AβPP) by reducing cellular cholesterol.[10] This makes it a useful tool for investigating the link between cholesterol metabolism and Alzheimer's disease pathology.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory potency of this compound and its effects on cellular processes.

Table 1: Inhibitory Potency of Zaragozic Acids against Rat Liver Squalene Synthase

Zaragozic AcidApparent Ki (pM)
A78
B29
C45

Data from Bergstrom et al. (1993).[4]

Table 2: In Vitro and In Vivo Efficacy of this compound

ParameterCell Line/Animal ModelValue
IC50 for Cholesterol SynthesisHep G2 cells6 µM[11]
50% Inhibitory Dose (ID50) for Hepatic Cholesterol SynthesisMouse200 µg/kg of body weight[4][6]

Table 3: Effect of this compound on Cellular Processes

TreatmentCell LineEffectReference
50 µM this compoundHuman Neuroblastoma Cells~3-fold increase in α-secretase activity[10]
50 µM this compoundHuman Neuroblastoma Cells~30% reduction in cellular cholesterol[10]

Experimental Protocols

Here are detailed protocols for key experiments using this compound.

Protocol 1: In Vitro Inhibition of Squalene Synthase

This protocol is adapted from the method used to determine the inhibitory potency of zaragozic acids.

Objective: To measure the in vitro inhibition of squalene synthase activity by this compound.

Materials:

  • Rat liver microsomes (as a source of squalene synthase)

  • [4-¹⁴C]Farnesyl pyrophosphate ([¹⁴C]FPP)

  • This compound

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing MgCl₂, KF, and a reducing agent like DTT)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer and rat liver microsomes.

  • Add varying concentrations of this compound to the reaction mixture.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding [¹⁴C]FPP.

  • Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).

  • Extract the lipid-soluble products, including [¹⁴C]squalene, into an organic solvent.

  • Quantify the amount of [¹⁴C]squalene formed by liquid scintillation counting.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Inhibition of Cholesterol Synthesis in Cultured Cells (Hep G2)

This protocol describes how to assess the effect of this compound on cholesterol synthesis in a cellular context.

Objective: To determine the IC50 of this compound for the inhibition of cholesterol synthesis in Hep G2 cells.

Materials:

  • Hep G2 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • This compound

  • [³H]Mevalonate or [¹⁴C]Acetate

  • Lysis buffer

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Plate Hep G2 cells in multi-well plates and allow them to adhere overnight.

  • Replace the medium with fresh medium containing varying concentrations of this compound.

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Add a radiolabeled precursor for cholesterol synthesis, such as [³H]mevalonate or [¹⁴C]acetate, to the medium.

  • Incubate for an additional period (e.g., 2-4 hours) to allow for the incorporation of the label into newly synthesized cholesterol.

  • Wash the cells with PBS and lyse them.

  • Extract the lipids from the cell lysate.

  • Separate the different lipid species (including cholesterol) using thin-layer chromatography (TLC).

  • Scrape the cholesterol band from the TLC plate and quantify the radioactivity by scintillation counting.

  • Calculate the percentage of inhibition of cholesterol synthesis for each concentration of this compound and determine the IC50 value.

Visualizations

The following diagrams illustrate the key pathways and concepts discussed in these application notes.

Isoprenoid_Biosynthesis_Pathway cluster_early Early Isoprenoid Pathway cluster_fpp Central Intermediate cluster_branches Branching Pathways Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP FPP Synthase Geranyl-PP Geranyl-PP Isopentenyl-PP->Geranyl-PP FPP Synthase Farnesyl-PP Farnesyl-PP Geranyl-PP->Farnesyl-PP FPP Synthase Geranylgeranyl-PP Geranylgeranyl-PP Farnesyl-PP->Geranylgeranyl-PP GGPP Synthase Squalene Squalene Farnesyl-PP->Squalene Squalene Synthase Farnesylated Proteins Farnesylated Proteins Farnesyl-PP->Farnesylated Proteins Dolichol Dolichol Farnesyl-PP->Dolichol Heme a Heme a Farnesyl-PP->Heme a Geranylgeranylated Proteins Geranylgeranylated Proteins Geranylgeranyl-PP->Geranylgeranylated Proteins Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol This compound This compound Squalene Synthase Squalene Synthase This compound->Squalene Synthase Inhibits

Caption: The isoprenoid biosynthesis pathway and the site of inhibition by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_labeling Radiolabeling cluster_analysis Analysis Plate Cells Plate Cells Add this compound Add this compound Plate Cells->Add this compound Add Radiolabeled Precursor\n([³H]Mevalonate or [¹⁴C]Acetate) Add Radiolabeled Precursor ([³H]Mevalonate or [¹⁴C]Acetate) Add this compound->Add Radiolabeled Precursor\n([³H]Mevalonate or [¹⁴C]Acetate) Lipid Extraction Lipid Extraction Add Radiolabeled Precursor\n([³H]Mevalonate or [¹⁴C]Acetate)->Lipid Extraction TLC Separation TLC Separation Lipid Extraction->TLC Separation Scintillation Counting Scintillation Counting TLC Separation->Scintillation Counting Data Analysis (IC50) Data Analysis (IC50) Scintillation Counting->Data Analysis (IC50)

Caption: A typical experimental workflow for studying the effect of this compound on cellular cholesterol synthesis.

Logical_Relationship This compound This compound Squalene Synthase Inhibition Squalene Synthase Inhibition This compound->Squalene Synthase Inhibition Decreased Squalene & Cholesterol Decreased Squalene & Cholesterol Squalene Synthase Inhibition->Decreased Squalene & Cholesterol Accumulation of Farnesyl-PP Accumulation of Farnesyl-PP Squalene Synthase Inhibition->Accumulation of Farnesyl-PP Upregulation of LDL Receptor Upregulation of LDL Receptor Decreased Squalene & Cholesterol->Upregulation of LDL Receptor Increased Synthesis of Non-Sterol Isoprenoids Increased Synthesis of Non-Sterol Isoprenoids Accumulation of Farnesyl-PP->Increased Synthesis of Non-Sterol Isoprenoids

References

Application Notes and Protocols for In Vitro Squalene Synthase Inhibition Assay Using Zaragozic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalene synthase (SQS) is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol synthesis. This positions SQS as a key target for the development of cholesterol-lowering drugs. Zaragozic Acid A, a fungal metabolite, is a potent, competitive inhibitor of squalene synthase.[1][2][3] This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of compounds, such as this compound, on squalene synthase.

Principle of the Assay

The activity of squalene synthase can be measured by monitoring the conversion of farnesyl diphosphate (FPP) to squalene. This can be achieved through various methods, including the use of radiolabeled [¹⁴C]FPP and subsequent quantification of the resulting [¹⁴C]squalene, or by a continuous spectrophotometric assay that measures the decrease in NADPH concentration, a cofactor required for the reaction.[4][5] The inhibition of squalene synthase by a test compound is determined by comparing the enzyme activity in the presence and absence of the inhibitor.

Data Presentation

The inhibitory potency of Zaragozic Acids is summarized in the table below. These values highlight the high affinity of this class of compounds for squalene synthase.

CompoundTarget EnzymeApparent Ki (pM)IC50Reference
This compoundRat Liver Squalene Synthase786 µM (in mouse acute hepatic cholesterol synthesis)[1][2][3][6]
Zaragozic Acid BRat Liver Squalene Synthase29Not Specified[2][3][6]
Zaragozic Acid CRat Liver Squalene Synthase45Not Specified[2][3][6]
Zaragozic Acid DFarnesyl TransferaseNot Specified100 nM[7]
Zaragozic Acid D2Farnesyl TransferaseNot Specified100 nM[7]

Experimental Protocols

Materials and Reagents
  • Enzyme Source: Purified or microsomal preparations of squalene synthase (e.g., from rat liver).

  • Substrate: Farnesyl diphosphate (FPP).

  • Cofactor: β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt (NADPH).

  • Inhibitor: this compound (Squalestatin S1).

  • Buffer: HEPES buffer.

  • Divalent Cation: Magnesium chloride (MgCl₂).

  • Other Reagents: Sodium fluoride (NaF), Scintillation fluid (for radiometric assay), Organic solvent (e.g., heptane, for radiometric assay).

  • Equipment: Microplate reader (for spectrophotometric assay), Scintillation counter (for radiometric assay), Incubator, Centrifuge, Pipettes.

Assay Protocol: Radiometric Method

This protocol is based on the method described by Bergstrom et al. (1993).[2]

  • Prepare Assay Mixture:

    • In a microcentrifuge tube, prepare the following reaction mixture (final volume of 1 ml):

      • 50 mM HEPES buffer (pH 7.5)

      • 10 mM NADPH

      • 11 mM NaF

      • 5.5 mM MgCl₂

      • [4-¹⁴C]FPP (specific activity and concentration may be varied, e.g., 5 µM)

      • 1 mg/ml squalene (as a carrier)

      • Test compound (e.g., this compound) at various concentrations or vehicle control.

  • Enzyme Addition:

    • Add the squalene synthase enzyme preparation (e.g., 2.2 µg of microsomal protein) to initiate the reaction.

  • Incubation:

    • Incubate the reaction mixture for 20 minutes at 30°C.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a suitable quenching agent (e.g., 1 M HCl).

    • Extract the lipid-soluble products, including [¹⁴C]squalene, by adding an organic solvent like heptane. Vortex thoroughly and centrifuge to separate the phases.

  • Quantification:

    • Transfer an aliquot of the organic phase to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Assay Protocol: Spectrophotometric Method

This protocol is based on the principle that the formation of squalene is stoichiometric with the depletion of NADPH, which can be monitored by the decrease in absorbance at 340 nm.[4][8][9]

  • Prepare Assay Mixture:

    • In a UV-transparent microplate well, prepare the following reaction mixture:

      • Buffer (e.g., 50 mM HEPES, pH 7.5)

      • MgCl₂ (e.g., 5.5 mM)

      • FPP (concentration to be optimized, e.g., in the low micromolar range)

      • Test compound (e.g., this compound) at various concentrations or vehicle control.

  • Initiate Reaction:

    • Add NADPH to a final concentration of, for example, 100-200 µM.

    • Add the squalene synthase enzyme preparation to initiate the reaction.

  • Measurement:

    • Immediately start monitoring the decrease in absorbance at 340 nm over time using a microplate reader. Record readings at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the initial rate of the reaction (the rate of NADPH consumption) for each concentration of the inhibitor.

    • Determine the percentage of inhibition by comparing the reaction rates in the presence of the inhibitor to the rate of the vehicle control.

    • Calculate the IC50 value as described in the radiometric method.

Mandatory Visualizations

Experimental Workflow for Squalene Synthase Inhibition Assay

experimental_workflow reagents Prepare Assay Buffer (HEPES, MgCl2, NaF) mix Combine Reagents, Substrate, and Inhibitor reagents->mix substrate Prepare Substrate ([14C]FPP or FPP) substrate->mix inhibitor Prepare Inhibitor Dilutions (this compound) inhibitor->mix enzyme Prepare Squalene Synthase Enzyme initiate Add Enzyme to Initiate Reaction enzyme->initiate mix->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate Reaction (Radiometric) incubate->terminate measure_abs Monitor NADPH Depletion (Spectrophotometer @ 340nm) incubate->measure_abs extract Extract [14C]Squalene (Radiometric) terminate->extract measure_radio Measure Radioactivity (Scintillation Counter) extract->measure_radio analyze Calculate % Inhibition and IC50 Value measure_radio->analyze measure_abs->analyze cholesterol_pathway FPP Farnesyl Diphosphate (FPP) SQS Squalene Synthase FPP->SQS substrate Squalene Squalene SQS->Squalene catalyzes Cholesterol Cholesterol Squalene->Cholesterol ... (multiple steps) ZAA This compound ZAA->SQS inhibits

References

Application of Zaragozic Acid A in Hypercholesterolemia Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaragozic Acid A, a potent fungal metabolite, has emerged as a significant tool in the study of hypercholesterolemia. It is a highly specific and potent inhibitor of squalene synthase, the enzyme that catalyzes the first committed step in cholesterol biosynthesis.[1][2][3][4] This targeted mechanism of action makes this compound an invaluable molecular probe for investigating the regulation of cholesterol metabolism and for exploring novel therapeutic strategies to lower plasma cholesterol levels.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in hypercholesterolemia research.

Mechanism of Action

This compound exerts its cholesterol-lowering effects by competitively inhibiting squalene synthase. This enzyme is responsible for the conversion of two molecules of farnesyl pyrophosphate (FPP) into presqualene pyrophosphate, which is then reduced to squalene. By blocking this critical step, this compound effectively curtails the de novo synthesis of cholesterol.[2] This inhibition leads to a depletion of intracellular cholesterol pools, which in turn upregulates the expression of the low-density lipoprotein (LDL) receptor mRNA, enhancing the clearance of LDL cholesterol from the circulation.[2]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

ParameterSystemValueReference
Ki (apparent) Rat Liver Squalene Synthase78 pM[5][6]
IC50 Acute Hepatic Cholesterol Synthesis (Mouse)6 µM[3]
IC50 Cholesterol Synthesis (HepG2 cells)6 µM[3]
Effect on Cellular Cholesterol Human Neuroblastoma Cells (50 µM)~30% reduction[7]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosageEffectReference
Mouse200 µg/kg50% inhibition of acute hepatic cholesterol synthesis[4][5]
PrimatesNot SpecifiedLowered plasma cholesterol levels[1][2]
MarmosetsNot SpecifiedUp to 75% reduction in serum cholesterol[1]

Signaling Pathway and Experimental Workflow

Diagram 1: Cholesterol Biosynthesis Pathway and Inhibition by this compound

Cholesterol_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Multiple Steps Squalene Squalene FPP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps Zaragozic_Acid_A This compound Zaragozic_Acid_A->FPP

Caption: Cholesterol biosynthesis pathway highlighting the inhibition of squalene synthase by this compound.

Diagram 2: Experimental Workflow for Evaluating this compound

Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Squalene_Synthase_Assay Squalene Synthase Activity Assay Cholesterol_Synthesis_Assay Cell-Based Cholesterol Synthesis Assay LDLR_mRNA_Assay LDL Receptor mRNA Quantification Animal_Model Hypercholesterolemic Animal Model (e.g., Primates) Dosing This compound Administration Animal_Model->Dosing Blood_Analysis Plasma Cholesterol Measurement Dosing->Blood_Analysis Zaragozic_Acid_A This compound Zaragozic_Acid_A->Squalene_Synthase_Assay Zaragozic_Acid_A->Cholesterol_Synthesis_Assay Zaragozic_Acid_A->LDLR_mRNA_Assay Zaragozic_Acid_A->Animal_Model

Caption: Workflow for the in vitro and in vivo evaluation of this compound.

Experimental Protocols

Squalene Synthase Activity Assay

This protocol is adapted from methods used to characterize potent inhibitors of squalene synthase.

Objective: To determine the inhibitory activity of this compound on squalene synthase.

Materials:

  • Rat liver microsomes (source of squalene synthase)

  • [1-³H]Farnesyl pyrophosphate (FPP)

  • NADPH

  • Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, 2 mM DTT, pH 7.5

  • This compound stock solution (in DMSO or appropriate solvent)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Rat Liver Microsomes:

    • Homogenize fresh or frozen rat liver in ice-cold homogenization buffer (e.g., 0.1 M potassium phosphate, pH 7.4, containing 0.25 M sucrose).

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

    • Carefully collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C.

    • The resulting pellet contains the microsomal fraction. Resuspend the pellet in a suitable buffer and determine the protein concentration.

  • Assay Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Assay Buffer

      • Rat liver microsomes (e.g., 50-100 µg of protein)

      • NADPH (final concentration ~1 mM)

      • Various concentrations of this compound or vehicle control (DMSO). Pre-incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding [1-³H]FPP (final concentration ~5-10 µM).

    • Incubate the reaction mixture at 37°C for 20-30 minutes.

  • Extraction and Quantification:

    • Stop the reaction by adding a solution of KOH in ethanol.

    • Saponify the mixture by heating at 70°C for 30 minutes.

    • Extract the non-saponifiable lipids (containing [³H]squalene) with hexane or petroleum ether.

    • Wash the organic phase with water.

    • Transfer an aliquot of the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage inhibition of squalene synthase activity at each concentration of this compound.

    • Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Cell-Based Cholesterol Synthesis Assay

This protocol describes the measurement of de novo cholesterol synthesis in a cell line such as HepG2.

Objective: To assess the effect of this compound on cholesterol biosynthesis in cultured cells.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • [¹⁴C]Acetate or [³H]Mevalonate

  • This compound stock solution

  • Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)

  • Phosphorimager or scintillation counter

Procedure:

  • Cell Culture and Treatment:

    • Plate HepG2 cells in multi-well plates and allow them to adhere and grow to a desired confluency.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control in serum-free or delipidated serum medium for a specified period (e.g., 2-4 hours).

  • Radiolabeling:

    • Add [¹⁴C]acetate (e.g., 1 µCi/mL) or [³H]mevalonate to the culture medium and incubate for an additional period (e.g., 2-4 hours).

  • Lipid Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and extract the total lipids using a suitable solvent mixture like hexane:isopropanol.

  • Thin-Layer Chromatography (TLC):

    • Spot the lipid extracts onto a silica gel TLC plate.

    • Develop the TLC plate in a chamber containing the developing solvent.

    • Allow the solvent front to migrate near the top of the plate.

    • Air-dry the plate.

  • Visualization and Quantification:

    • Visualize the radiolabeled cholesterol spot using a phosphorimager.

    • Alternatively, scrape the silica gel corresponding to the cholesterol band into a scintillation vial and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of radiolabel incorporated into cholesterol for each treatment condition.

    • Calculate the percentage inhibition of cholesterol synthesis and determine the IC50 value.

Quantification of LDL Receptor mRNA Levels by qPCR

This protocol outlines the measurement of LDL receptor gene expression in response to this compound treatment.

Objective: To determine the effect of this compound on the transcription of the LDL receptor gene.

Materials:

  • HepG2 cells

  • This compound

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for LDL receptor and a housekeeping gene (e.g., GAPDH or β-actin)

  • Real-time PCR instrument

Procedure:

  • Cell Treatment:

    • Treat HepG2 cells with this compound (e.g., 10 µM) or vehicle control for a specified time (e.g., 24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the LDL receptor and the housekeeping gene, and the qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR instrument using appropriate cycling conditions.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the LDL receptor and the housekeeping gene in both control and treated samples.

    • Calculate the relative expression of LDL receptor mRNA using the ΔΔCt method, normalizing to the housekeeping gene expression.

Application Notes

  • Solubility and Storage: this compound is soluble in DMSO and ethanol. Stock solutions should be stored at -20°C to maintain stability.

  • In Vivo Formulation: For in vivo studies, this compound can be formulated in a suitable vehicle such as saline or a solution containing a solubilizing agent, depending on the route of administration.

  • Troubleshooting:

    • Low Squalene Synthase Activity: Ensure the freshness of the rat liver and proper preparation of microsomes. Optimize the protein concentration in the assay.

    • High Background in Cholesterol Synthesis Assay: Ensure complete removal of unincorporated radiolabel by thorough washing of the cells. Use delipidated serum to minimize exogenous cholesterol.

    • Variability in qPCR Results: Use high-quality RNA and ensure consistent cDNA synthesis. Validate primer efficiency for both the target and housekeeping genes.

By utilizing these detailed protocols and application notes, researchers can effectively employ this compound as a powerful tool to advance our understanding of hypercholesterolemia and to explore novel therapeutic interventions.

References

Zaragozic Acid A: A Powerful Tool for Studying the Effects of Cholesterol Depletion in Cellular Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zaragozic Acid A is a potent, high-affinity inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] By blocking the conversion of farnesyl pyrophosphate to squalene, this compound effectively depletes cellular cholesterol levels. This specific mode of action makes it an invaluable tool for researchers studying the multifaceted roles of cholesterol in cellular processes, including signal transduction, membrane trafficking, and the integrity of lipid rafts. Unlike broad-spectrum cholesterol-depleting agents, this compound's targeted approach allows for a more precise investigation of the consequences of reduced de novo cholesterol synthesis.

Mechanism of Action

This compound acts as a competitive inhibitor of squalene synthase, the first committed step in sterol biosynthesis.[5] This inhibition leads to a significant reduction in the cellular pool of cholesterol. The depletion of cholesterol has profound effects on the structure and function of cellular membranes, particularly on specialized microdomains known as lipid rafts. These rafts are enriched in cholesterol and sphingolipids and serve as platforms for the organization and interaction of signaling proteins.

cluster_pathway Cholesterol Biosynthesis Pathway Farnesyl Pyrophosphate Farnesyl Pyrophosphate Squalene Synthase Squalene Synthase Farnesyl Pyrophosphate->Squalene Synthase Substrate Squalene Squalene Squalene Synthase->Squalene Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps This compound This compound This compound->Squalene Synthase Inhibits

Figure 1: Mechanism of Action of this compound.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative parameters of this compound's inhibitory effects on cholesterol synthesis and cellular processes.

ParameterCell Line/SystemConcentration/DoseEffectReference(s)
Ki (apparent) Rat Liver Squalene Synthase78 pMPotent competitive inhibition[2]
Cholesterol Synthesis Inhibition Hep G2 cellsNot specifiedPotent inhibition[4]
Cholesterol Reduction Human Neuroblastoma Cells50 µM~30% reduction in cellular cholesterol[6]
Effect on Lipid Rafts LNCaP cells40 µM60% decrease in cholesterol content of detergent-resistant membrane microdomains
Cell Viability LNCaP cells40 µM (72h)Significant inhibition of growth and induced cytotoxicity
In vivo Efficacy (ID50) Mouse (acute hepatic cholesterol synthesis)200 µg/kg body weight50% inhibitory dose[4]

Experimental Protocols

Protocol 1: Cholesterol Depletion in Cultured Cells using this compound

This protocol describes a general procedure for treating cultured mammalian cells with this compound to induce cholesterol depletion. Specific cell lines such as HepG2 (human liver carcinoma) and LNCaP (human prostate cancer) are commonly used.

Materials:

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium (e.g., EMEM for HepG2, RPMI-1640 for LNCaP)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture HepG2 or LNCaP cells in their respective complete media until they reach 70-80% confluency.

    • Trypsinize the cells and seed them into appropriate culture vessels (e.g., 6-well plates or 100 mm dishes) at a density that will allow for logarithmic growth during the experiment.

    • Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • This compound Treatment:

    • Prepare a working solution of this compound in complete culture medium. A final concentration in the range of 10-50 µM is a good starting point for most cell lines. A vehicle control (medium with the same concentration of solvent, e.g., DMSO) must be included.

    • Aspirate the old medium from the cells and wash once with sterile PBS.

    • Add the medium containing this compound or the vehicle control to the cells.

    • Incubate the cells for the desired period. Incubation times can range from 24 to 72 hours, depending on the experimental goals.

  • Cell Harvesting:

    • After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

    • The cells are now ready for downstream applications such as cholesterol quantification, cell viability assessment, or lipid raft isolation.

Start Start Seed Cells Seed Cells in Culture Plates Start->Seed Cells Incubate_24h Incubate for 24h Seed Cells->Incubate_24h Prepare_ZAA Prepare this compound and Vehicle Control Media Incubate_24h->Prepare_ZAA Treat_Cells Treat Cells Prepare_ZAA->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Harvest_Cells Harvest Cells for Analysis Incubate_Treatment->Harvest_Cells End End Harvest_Cells->End

Figure 2: Experimental workflow for cholesterol depletion.
Protocol 2: Quantification of Cellular Cholesterol

This protocol outlines a method for measuring total cellular cholesterol using a commercially available cholesterol assay kit.

Materials:

  • Cells treated with this compound and vehicle control (from Protocol 1)

  • Cholesterol Quantification Kit (Colorimetric or Fluorometric)

  • Lysis buffer (provided in the kit or a suitable alternative like RIPA buffer)

  • Microplate reader

Procedure:

  • Cell Lysis:

    • After harvesting, lyse the cells in a suitable lysis buffer according to the kit's instructions.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Cholesterol Assay:

    • Follow the manufacturer's protocol for the cholesterol assay kit. This typically involves:

      • Preparing a standard curve using the provided cholesterol standard.

      • Adding a reaction mix (containing cholesterol oxidase, cholesterol esterase, peroxidase, and a probe) to the standards and cell lysates.

      • Incubating the plate at 37°C for the recommended time (usually 30-60 minutes).

      • Measuring the absorbance or fluorescence using a microplate reader at the specified wavelength.

  • Data Analysis:

    • Calculate the cholesterol concentration in the samples by comparing their readings to the standard curve.

    • Normalize the cholesterol content to the total protein concentration of the cell lysate to account for differences in cell number.

Protocol 3: Assessment of Cell Viability (Trypan Blue Exclusion Assay)

This protocol is used to determine the effect of this compound-induced cholesterol depletion on cell viability.

Materials:

  • Cells treated with this compound and vehicle control (from Protocol 1)

  • Trypsin-EDTA

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

Procedure:

  • Cell Preparation:

    • Aspirate the medium from the treated cells.

    • Wash with PBS and then add Trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete medium and collect the cell suspension.

  • Staining:

    • Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).

    • Incubate for 1-2 minutes at room temperature.

  • Cell Counting:

    • Load the cell suspension into a hemocytometer.

    • Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares.

  • Calculation:

    • Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

Protocol 4: Isolation of Lipid Rafts by Sucrose Density Gradient Centrifugation

This protocol describes the isolation of detergent-resistant membranes (lipid rafts) to study the impact of cholesterol depletion.

Materials:

  • Cells treated with this compound and vehicle control (from Protocol 1)

  • TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA)

  • Triton X-100 (1% in TNE)

  • Sucrose solutions (40%, 30%, and 5% in TNE)

  • Ultracentrifuge and swing-bucket rotor

Procedure:

  • Cell Lysis:

    • Harvest the treated cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold 1% Triton X-100 in TNE buffer and incubate on ice for 30 minutes to lyse the cells.

  • Sucrose Gradient Preparation:

    • In an ultracentrifuge tube, carefully layer the sucrose solutions from bottom to top: 2 ml of 40% sucrose, 7 ml of 30% sucrose, and 3 ml of 5% sucrose.

  • Sample Loading and Centrifugation:

    • Adjust the cell lysate to 40% sucrose by adding an equal volume of 80% sucrose in TNE.

    • Carefully layer the lysate at the bottom of the prepared sucrose gradient.

    • Centrifuge at 200,000 x g for 18-20 hours at 4°C.

  • Fraction Collection:

    • After centrifugation, a light-scattering band at the 5%-30% sucrose interface should be visible, which represents the lipid raft fraction.

    • Carefully collect 1 ml fractions from the top of the gradient.

  • Analysis:

    • The collected fractions can be analyzed by Western blotting for the presence of lipid raft marker proteins (e.g., flotillin, caveolin) and the localization of specific proteins of interest.

Impact on Cellular Signaling Pathways

Depletion of cholesterol and the subsequent disruption of lipid rafts can significantly impact various cellular signaling pathways that are dependent on the spatial organization of receptors and downstream signaling molecules.

  • Receptor Tyrosine Kinase (RTK) Signaling: Many RTKs, such as the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), are localized to lipid rafts. Cholesterol depletion can alter the dimerization, phosphorylation, and downstream signaling of these receptors, affecting pathways like the MAPK/ERK and PI3K/Akt pathways.[1][7]

  • Akt Signaling: The serine/threonine kinase Akt, a key regulator of cell survival and proliferation, has been shown to be present in lipid rafts.[8] Cholesterol depletion can attenuate the phosphorylation and activation of raft-resident Akt, thereby inhibiting its downstream signaling.[8]

  • MAPK Signaling: The MAPK pathway, crucial for cell proliferation, differentiation, and stress responses, can be modulated by cellular cholesterol levels.[2][5][9][10] Cholesterol depletion has been shown to both enhance and inhibit MAPK activation depending on the cell type and the specific stimulus, highlighting the complex regulatory role of lipid rafts in this pathway.[1][9]

cluster_membrane Cell Membrane cluster_raft Lipid Raft RTK Receptor Tyrosine Kinase (e.g., EGFR) Downstream_Signaling Downstream Signaling (Proliferation, Survival) RTK->Downstream_Signaling MAPK/ERK PI3K/Akt Akt_raft Akt Akt_raft->Downstream_Signaling Non_Raft_Proteins Non-Raft Signaling Proteins Zaragozic_Acid_A This compound Cholesterol_Depletion Cholesterol Depletion (Lipid Raft Disruption) Zaragozic_Acid_A->Cholesterol_Depletion Cholesterol_Depletion->RTK Alters Function Cholesterol_Depletion->Akt_raft Inhibits Activation

Figure 3: Impact of this compound on signaling.

This compound is a highly specific and potent tool for inducing cholesterol depletion in a controlled manner. The provided protocols offer a framework for researchers to investigate the critical roles of cholesterol and lipid rafts in various cellular functions, from membrane integrity to the regulation of key signaling pathways. By utilizing this compound, scientists can gain valuable insights into the molecular mechanisms underlying numerous physiological and pathological processes.

References

Application Notes and Protocols: Total Synthesis of Zaragozic Acid A and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the total synthesis of Zaragozic Acid A and its analogues. The methodologies outlined are based on seminal works from leading synthetic chemistry groups, offering a comprehensive resource for researchers in natural product synthesis and drug development.

Introduction

Zaragozic acids, also known as squalestatins, are a family of potent natural inhibitors of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] Their unique and complex molecular architecture, featuring a highly oxygenated 2,8-dioxabicyclo[3.2.1]octane core, has made them a compelling target for total synthesis.[1][3] These compounds and their analogues are of significant interest due to their potential as cholesterol-lowering agents and their antifungal activity.[4] This document details key synthetic strategies and protocols that have been successfully employed in the synthesis of these intricate molecules.

Key Synthetic Strategies Overview

Several distinct strategies have been developed for the total synthesis of zaragozic acids. These approaches often differ in their method of constructing the core bicyclic system and installing the stereocenters.

  • Nicolaou's Approach (this compound): This synthesis features a Stille coupling to assemble a key diene intermediate, followed by a Sharpless asymmetric dihydroxylation to set key stereocenters. The bicyclic core is formed through an acid-catalyzed internal ketalization.[5]

  • Carreira's Approach (Zaragozic Acid C): A notable feature of this synthesis is the use of a double Sharpless asymmetric dihydroxylation of a diene to establish four contiguous stereocenters.[6]

  • Johnson's Approach (Zaragozic Acid C): This innovative strategy employs a silyl glyoxylate cascade reaction to rapidly assemble a complex acyclic precursor, which then undergoes an intramolecular aldol cyclization.[2][7]

  • Rizzacasa's Approach (Zaragozic Acid C): This formal synthesis utilizes an Ireland-Claisen rearrangement as a key step to set crucial stereochemistry.[7][8]

Experimental Protocols

The following protocols are representative of the key transformations found in the literature for the synthesis of this compound and its analogues.

Protocol 1: Sharpless Asymmetric Dihydroxylation (based on Nicolaou and Carreira syntheses)

This procedure is critical for establishing the stereochemistry of the polyol fragments of the zaragozic acid core.

Reaction:

Materials:

  • Diene precursor

  • AD-mix-β

  • Methanesulfonamide (MeSO₂NH₂)

  • tert-Butanol

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the diene precursor (1.0 eq) in a 1:1 mixture of tert-butanol and water at room temperature, add AD-mix-β (1.4 g/mmol of diene) and methanesulfonamide (1.1 eq).

  • Stir the resulting heterogeneous mixture vigorously at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g/mmol of diene) and stir for an additional 1 hour.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diol.

Quantitative Data (Representative):

StepReactionStarting MaterialProductReagentsYield (%)
1Sharpless Asymmetric DihydroxylationDieneDiolAD-mix-β, MeSO₂NH₂75-85
Protocol 2: Ireland-Claisen Rearrangement (based on Rizzacasa synthesis)

This[7][7]-sigmatropic rearrangement is a powerful tool for stereoselective carbon-carbon bond formation.

Reaction:

Materials:

  • Allylic ester precursor

  • Lithium hexamethyldisilazide (LHMDS) solution

  • Chlorotrimethylsilane (TMSCl)

  • Tetrahydrofuran (THF), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the allylic ester (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.

  • Add LHMDS (1.1 eq) dropwise and stir for 30 minutes at -78 °C.

  • Add TMSCl (1.2 eq) and allow the mixture to warm to room temperature, then stir for 1 hour.

  • Remove the solvent in vacuo. Dissolve the residue in anhydrous toluene and heat to reflux for 3-6 hours.

  • Cool the reaction to room temperature and quench with methanol.

  • Acidify the mixture with 1 M HCl and extract with diethyl ether (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude carboxylic acid by flash chromatography.

Quantitative Data (Representative):

StepReactionStarting MaterialProductReagentsYield (%)
2Ireland-Claisen RearrangementAllylic Esterγ,δ-Unsaturated Carboxylic AcidLHMDS, TMSCl80-90
Protocol 3: Acid-Catalyzed Ketalization for Bicyclic Core Formation (General)

This is a common final step in many zaragozic acid syntheses to form the characteristic 2,8-dioxabicyclo[3.2.1]octane core.

Reaction:

Materials:

  • Acyclic precursor

  • p-Toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA)

  • Methanol or Dichloromethane, anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the acyclic precursor (1.0 eq) in anhydrous methanol or dichloromethane under an inert atmosphere.

  • Add a catalytic amount of p-TsOH or CSA (0.1 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Quantitative Data (Representative):

StepReactionStarting MaterialProductReagentsYield (%)
3KetalizationAcyclic PrecursorBicyclic Corep-TsOH or CSA70-85

Visualization of Synthetic Workflow and Biological Pathway

Synthetic Workflow

The following diagram illustrates a generalized workflow for the total synthesis of this compound, highlighting key stages.

Zaragozic_Acid_A_Synthesis_Workflow A Starting Materials (e.g., Vinyl Stannane, Vinyl Iodide) B Stille Coupling A->B Pd catalyst C Diene Intermediate B->C D Sharpless Asymmetric Dihydroxylation C->D AD-mix-β E Polyol Intermediate D->E F Side Chain Installation & Functional Group Manipulations E->F G Acyclic Precursor F->G H Acid-Catalyzed Internal Ketalization G->H p-TsOH I This compound Core H->I J Final Deprotection I->J K This compound J->K

Caption: Generalized synthetic workflow for this compound.

Biological Signaling Pathway Inhibition

Zaragozic acids exert their biological effect by inhibiting squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.

Cholesterol_Biosynthesis_Inhibition cluster_pathway Cholesterol Biosynthesis Pathway A Acetyl-CoA B HMG-CoA A->B C Mevalonate B->C HMG-CoA Reductase D Farnesyl Pyrophosphate (FPP) C->D E Squalene D->E Squalene Synthase F Cholesterol E->F Z This compound Z->Inhibition

Caption: Inhibition of Squalene Synthase by this compound.

Synthesis of Analogues

The modular nature of the total syntheses of zaragozic acids allows for the generation of analogues. By modifying the side-chain precursors, researchers can introduce variability at the C1 and C6 positions. For instance, in the Nicolaou synthesis, employing a different vinyl stannane or vinyl iodide in the initial Stille coupling can lead to analogues with modified C1 side chains. Similarly, the ester side chain at C6 can be varied by using different carboxylic acids in the final acylation steps. This flexibility is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents with improved properties.

Conclusion

The total synthesis of this compound and its analogues represents a significant achievement in organic chemistry, showcasing the power of modern synthetic methods to construct highly complex and biologically active molecules. The protocols and strategies outlined in this document provide a foundation for researchers to further explore the chemistry and biology of this important class of natural products.

References

Application Notes and Protocols: Investigating the Non-Amyloidogenic Pathway of APP Processing with Zaragozic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Zaragozic Acid A as a tool to study and promote the non-amyloidogenic processing of the amyloid-beta protein precursor (APP). By inhibiting cholesterol synthesis, this compound enhances the activity of α-secretase, shifting APP metabolism away from the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.

Introduction

The processing of APP can occur via two main pathways: the amyloidogenic pathway, which leads to the generation of neurotoxic Aβ peptides, and the non-amyloidogenic pathway, which precludes Aβ formation. In the non-amyloidogenic pathway, APP is cleaved by α-secretase within the Aβ domain, producing the soluble and neuroprotective sAPPα fragment.[1][2][3] this compound is a potent inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[4][5] Inhibition of this enzyme leads to a reduction in cellular cholesterol levels, which has been shown to stimulate α-secretase activity, thereby promoting the non-amyloidogenic processing of APP.[6][7] This makes this compound a valuable research tool for investigating the mechanisms that regulate APP processing and for exploring therapeutic strategies aimed at increasing sAPPα production.

Mechanism of Action

This compound is a fungal metabolite that acts as a competitive inhibitor of squalene synthase. This enzyme catalyzes the first committed step in cholesterol biosynthesis. By blocking this step, this compound effectively reduces the cellular synthesis of cholesterol.[6][7] The activity of α-secretase, particularly the metalloprotease ADAM10, is sensitive to the cholesterol content of cellular membranes.[7] Lowering membrane cholesterol levels is believed to create a more favorable environment for ADAM10 to access and cleave its substrate, APP, thus enhancing the production of sAPPα.[7]

Data Presentation

The following tables summarize the quantitative effects of this compound on key biochemical parameters related to the non-amyloidogenic processing of APP.

Table 1: Inhibitory Activity of this compound

ParameterTarget Enzyme/ProcessCell Line/SystemIC50 / K­i ValueReference(s)
K­iRat Liver Squalene SynthaseIn vitro78 pM
IC50Cholesterol SynthesisHepG2 cells6 µM[6]

Table 2: Effect of this compound on APP Processing and Cholesterol Levels in Human Neuroblastoma (SH-SY5Y) Cells

Treatment ConcentrationDurationEffect on α-secretase ActivityEffect on Cellular CholesterolsAPPα SecretionReference(s)
50 µM24 hours~3-fold increase~30% reductionDose-dependent and saturable increase[7]

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on the non-amyloidogenic processing of APP.

Protocol 1: Cell Culture and this compound Treatment

This protocol describes the culture of human neuroblastoma SH-SY5Y cells and their treatment with this compound.

Materials:

  • SH-SY5Y human neuroblastoma cell line (ATCC® CRL-2266™)

  • DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • This compound (e.g., MedChemExpress, HY-101485)

  • Dimethyl sulfoxide (DMSO)

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed the cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 20, 50, 100 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: When cells reach the desired confluency, replace the culture medium with medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for 24 hours.

  • Sample Collection: After incubation, collect the conditioned medium for sAPPα analysis (Protocol 2). Wash the cells with ice-cold PBS and lyse them for protein analysis or cholesterol measurement (Protocol 4).

Protocol 2: Western Blotting for sAPPα Detection

This protocol details the detection of secreted sAPPα in the conditioned medium of treated cells.

Materials:

  • Conditioned medium from Protocol 1

  • Protein concentration assay kit (e.g., BCA assay)

  • 4-12% Bis-Tris protein gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20, TBST)

  • Primary antibody: Anti-sAPPα antibody (e.g., clone 2B3)

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Centrifuge the collected conditioned medium to remove any cellular debris. Determine the protein concentration of the supernatant.

  • SDS-PAGE: Load equal amounts of protein from each sample onto a 4-12% Bis-Tris gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-sAPPα antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of sAPPα secretion.

Protocol 3: α-Secretase Activity Assay

This protocol describes a cell-free assay to measure α-secretase (ADAM10) activity.

Materials:

  • Cell lysates from Protocol 1

  • α-secretase activity assay kit (e.g., from R&D Systems, FP001) containing a fluorogenic peptide substrate

  • ADAM10-specific inhibitor (e.g., GI254023X)

  • 96-well black microplate

  • Fluorimeter

Procedure:

  • Lysate Preparation: Prepare cell lysates according to the instructions of the α-secretase activity assay kit. Determine the protein concentration of the lysates.

  • Assay Setup: In a 96-well black microplate, add equal amounts of protein from each cell lysate to individual wells.

  • Inhibitor Control: To a subset of wells, add the ADAM10-specific inhibitor GI254023X to confirm that the measured activity is specific to ADAM10.

  • Substrate Addition: Add the fluorogenic α-secretase substrate to all wells.

  • Incubation: Incubate the plate at 37°C for the time recommended by the kit manufacturer, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorimeter with the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the α-secretase activity based on the increase in fluorescence, and normalize it to the total protein concentration of the lysate.

Protocol 4: Cellular Cholesterol Measurement

This protocol outlines a method for quantifying total cellular cholesterol.

Materials:

  • Cell lysates from Protocol 1

  • Cholesterol quantitation kit (e.g., from Abcam, ab133116)

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell lysates as described in Protocol 1.

  • Cholesterol Assay: Follow the manufacturer's instructions for the cholesterol quantitation kit. This typically involves adding a reaction mix containing cholesterol oxidase and a probe to the cell lysates.

  • Incubation: Incubate the samples at 37°C for the recommended time.

  • Measurement: Measure the absorbance or fluorescence at the specified wavelength using a microplate reader.

  • Quantification: Determine the cholesterol concentration in each sample by comparing the readings to a standard curve generated with known concentrations of cholesterol.

  • Normalization: Normalize the cholesterol content to the total protein concentration of the lysate.

Visualizations

The following diagrams illustrate the key pathway and workflow described in these application notes.

non_amyloidogenic_pathway cluster_membrane Cell Membrane cluster_cholesterol Cholesterol Biosynthesis APP APP sAPPalpha sAPPα (Neuroprotective) APP->sAPPalpha Cleavage Squalene Squalene Cholesterol Cholesterol Squalene->Cholesterol Squalene Synthase alpha_secretase α-secretase (ADAM10) Cholesterol->alpha_secretase Inhibits activity (high levels) Zaragozic_Acid_A This compound Squalene Synthase Squalene Synthase Zaragozic_Acid_A->Squalene Synthase Inhibits experimental_workflow cluster_analysis Analysis start Start: Culture SH-SY5Y cells treatment Treat with this compound (or vehicle control) start->treatment collect_samples Collect Conditioned Medium and Cell Lysates treatment->collect_samples western_blot Western Blot for sAPPα collect_samples->western_blot activity_assay α-secretase Activity Assay collect_samples->activity_assay cholesterol_assay Cellular Cholesterol Measurement collect_samples->cholesterol_assay end End: Data Interpretation western_blot->end activity_assay->end cholesterol_assay->end

References

Application Notes and Protocols for the Directed Biosynthesis of Zaragozic Acid A Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaragozic acids, also known as squalestatins, are potent inhibitors of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2][3] Their unique mode of action makes them attractive candidates for the development of cholesterol-lowering drugs and antifungal agents.[4][5] Zaragozic Acid A is a well-characterized member of this family, produced by an unidentified sterile fungus (ATCC 20986).[1]

Directed biosynthesis offers a powerful strategy to generate novel analogues of this compound with potentially improved therapeutic properties. This approach involves feeding structural analogues of a natural precursor to the fermentation culture of the producing organism. The biosynthetic machinery of the fungus then incorporates these supplied precursors, leading to the production of new, modified compounds.[6][7]

This document provides detailed protocols for the directed biosynthesis of this compound analogues, based on the foundational work of Chen et al. (1994).[6] These protocols cover the cultivation of the producing organism, precursor feeding strategies, and analytical methods for the detection and characterization of the resulting analogues. While the original study by Chen et al. demonstrated the successful production of several novel analogues, quantitative yield data for these specific directed biosynthesis experiments are not publicly available in the searched literature. The provided tables therefore outline the successful precursor-analogue correlations, with a note on the absence of specific production titers.

Data Presentation

Table 1: Precursors for Directed Biosynthesis of this compound Analogues[6]
Precursor FedChemical NameResulting Analogue's Side Chain
2-Thiophenecarboxylic acidThiophene-2-carboxylic acid2-Thiophenyl
3-Thiophenecarboxylic acidThiophene-3-carboxylic acid3-Thiophenyl
2-Furoic acidFuran-2-carboxylic acid2-Furyl
2-Fluorobenzoic acid2-Fluorobenzoic acido-Fluorophenyl
3-Fluorobenzoic acid3-Fluorobenzoic acidm-Fluorophenyl
4-Fluorobenzoic acid4-Fluorobenzoic acidp-Fluorophenyl
Table 2: Quantitative Production of this compound Analogues
Precursor FedResulting AnalogueProduction Yield/TiterSqualene Synthase Inhibitory Activity
2-Thiophenecarboxylic acid2-Thiophenyl-Zaragozic Acid AData not available in the searched literaturePicomolar range[6]
3-Thiophenecarboxylic acid3-Thiophenyl-Zaragozic Acid AData not available in the searched literaturePicomolar range[6]
2-Furoic acid2-Furyl-Zaragozic Acid AData not available in the searched literaturePicomolar range[6]
2-Fluorobenzoic acido-Fluorophenyl-Zaragozic Acid AData not available in the searched literaturePicomolar range[6]
3-Fluorobenzoic acidm-Fluorophenyl-Zaragozic Acid AData not available in the searched literaturePicomolar range[6]
4-Fluorobenzoic acidp-Fluorophenyl-Zaragozic Acid AData not available in the searched literaturePicomolar range[6]

Experimental Protocols

Culture Maintenance and Inoculum Preparation

This protocol is adapted from the general methods for culturing the this compound producing fungus.

Organism: Unidentified sterile fungus ATCC 20986.

1.1. Media Preparation:

  • Medium B (for slant cultures):

    • Yeast extract: 4 g/L

    • Malt extract: 10 g/L

    • Dextrose: 4 g/L

    • Agar: 20 g/L

    • Adjust pH to 7.0 before autoclaving.

  • Medium A (for seed culture):

    • Corn steep liquor: 5 g/L

    • Tomato paste: 40 g/L

    • Oat flour: 10 g/L

    • Dextrose: 10 g/L

    • Trace elements solution: 10 ml/L (see below)

    • Adjust pH to 6.8 before autoclaving.

  • Trace Elements Solution:

    • FeSO₄·7H₂O: 1 g/L

    • MnSO₄·4H₂O: 1 g/L

    • CuCl₂·2H₂O: 25 mg/L

    • CaCl₂: 100 mg/L

    • H₃BO₃: 56 mg/L

    • (NH₄)₆Mo₇O₂₄·4H₂O: 19 mg/L

    • ZnSO₄·7H₂O: 200 mg/L

    • Dissolve in distilled water.

1.2. Culture Maintenance:

  • Maintain the fungus on Medium B agar slants at 25°C.

  • Transfer the culture to fresh slants every 2-3 weeks to ensure viability.

1.3. Inoculum Preparation (Seed Culture):

  • Inoculate a 250 ml baffled Erlenmeyer flask containing 50 ml of Medium A with a mycelial plug from a mature slant culture.

  • Incubate the flask at 25°C on a rotary shaker at 220 rpm for 72 hours.

Directed Biosynthesis Fermentation

2.1. Production Medium:

  • Medium C (Production Medium):

    • Lard oil: 20 g/L

    • Peptonized milk: 20 g/L

    • Dextrose: 50 g/L

    • (NH₄)₂SO₄: 2 g/L

    • CaCO₃: 8 g/L

    • Adjust pH to 7.0 before autoclaving.

2.2. Fermentation and Precursor Feeding:

  • Inoculate a 250 ml baffled Erlenmeyer flask containing 50 ml of Medium C with 2 ml of the seed culture.

  • Incubate the production culture at 25°C on a rotary shaker at 220 rpm.

  • On day 3 of the fermentation, add the precursor carboxylic acid (e.g., 2-thiophenecarboxylic acid) to a final concentration of 0.2 to 0.5 mg/ml. The precursor should be dissolved in a suitable solvent (e.g., ethanol or DMSO) at a high concentration so that only a small volume is added to the culture. A sterile-filtered aqueous solution of the sodium salt of the acid is also a suitable feeding method.

  • Continue the fermentation for a total of 14 days.

Extraction and Analysis of this compound Analogues

3.1. Extraction:

  • At the end of the fermentation, harvest the whole broth.

  • Adjust the pH of the broth to 4.0 with 1N HCl.

  • Extract the acidified broth twice with an equal volume of ethyl acetate.

  • Pool the organic extracts and evaporate to dryness under reduced pressure to obtain a crude extract.

3.2. HPLC Analysis:

This HPLC method is based on the analysis of natural zaragozic acids and should be adapted for the specific analogues.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% phosphoric acid. A typical gradient could be:

    • 0-20 min: 30% to 70% acetonitrile

    • 20-25 min: 70% to 100% acetonitrile

    • 25-30 min: Hold at 100% acetonitrile

  • Flow Rate: 1.0 ml/min.

  • Detection: UV at 210 nm.

  • Standard Preparation: If available, prepare standard solutions of the purified analogues in methanol or acetonitrile to determine retention times and for quantification. In the absence of standards, comparison with the control fermentation (no precursor added) and analysis by LC-MS are necessary for identification.

3.3. Purification (for characterization):

  • For structural elucidation, the crude extract can be subjected to further purification steps.

  • Dissolve the crude extract in a minimal amount of methanol.

  • Perform preparative reverse-phase HPLC using a C18 column and a suitable gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Collect fractions and analyze by analytical HPLC.

  • Pool fractions containing the purified analogue and evaporate the solvent.

  • The purified analogue can then be characterized by mass spectrometry and NMR spectroscopy.[6]

Visualizations

Directed_Biosynthesis_Workflow cluster_Inoculum Inoculum Preparation cluster_Fermentation Production & Directed Biosynthesis cluster_Downstream Downstream Processing Slant Stock Culture (Fungus ATCC 20986) Seed_Flask Seed Culture (Medium A, 72h) Slant->Seed_Flask Inoculate Prod_Flask Production Culture (Medium C) Seed_Flask->Prod_Flask Inoculate Precursor Precursor (e.g., 2-Thiophenecarboxylic acid) Harvest Harvest Broth (Day 14) Prod_Flask->Harvest Precursor->Prod_Flask Feed on Day 3 Extraction Solvent Extraction Harvest->Extraction HPLC HPLC Analysis (Quantification) Extraction->HPLC Purification Preparative HPLC (Characterization) Extraction->Purification Analogue This compound Analogue Purification->Analogue

Caption: Workflow for the directed biosynthesis of this compound analogues.

Biosynthesis_Pathway cluster_PKS Polyketide Synthase Pathway cluster_Core Core Biosynthesis cluster_Directed Directed Biosynthesis Benzoic_Acid Benzoic Acid (Natural Precursor) Hexaketide Hexaketide Intermediate Benzoic_Acid->Hexaketide Acetate Acetate units Acetate->Hexaketide Core_Formation Assembly & Cyclization Hexaketide->Core_Formation Tetraketide Tetraketide side chain Tetraketide->Core_Formation ZA_A This compound Core_Formation->ZA_A New_Analogue This compound Analogue Core_Formation->New_Analogue Fed_Precursor Fed Precursor (e.g., 2-Furoic Acid) New_Hexaketide Modified Hexaketide Fed_Precursor->New_Hexaketide Incorporation New_Hexaketide->Core_Formation

Caption: Simplified overview of this compound biosynthesis and the principle of directed biosynthesis.

References

Application Notes and Protocols: Zaragozic Acid A Trisodium Salt in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaragozic Acid A, a fungal metabolite, is a highly potent, competitive inhibitor of the enzyme squalene synthase.[1][2][3][4][5] Squalene synthase catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of farnesyl pyrophosphate to form squalene.[6][7] By inhibiting this key enzyme, this compound effectively blocks the downstream synthesis of cholesterol in mammalian cells and ergosterol in fungi.[1][2] This property makes its trisodium salt a valuable tool in cell culture experiments for studying the effects of cholesterol depletion and for investigating pathways dependent on intermediates of the cholesterol biosynthesis pathway.

These application notes provide detailed protocols and quantitative data for the use of this compound trisodium salt in various cell culture-based assays.

Mechanism of Action

This compound mimics the substrate farnesyl pyrophosphate and the reaction intermediate presqualene pyrophosphate, leading to potent inhibition of squalene synthase.[7] This inhibition is time-dependent and follows pseudo-first-order reaction kinetics, suggesting a mechanism-based irreversible inactivation follows an initial competitive inhibition.[8] The blockage of squalene synthesis leads to an accumulation of upstream intermediates like farnesyl diphosphate and farnesol.[4][5]

Signaling Pathway: Cholesterol Biosynthesis

The primary pathway affected by this compound is the cholesterol biosynthesis pathway. By inhibiting squalene synthase, it prevents the conversion of farnesyl pyrophosphate to squalene, a critical step in the formation of cholesterol.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate Mevalonate->FPP Multiple Steps Squalene Squalene FPP->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps ZaragozicAcidA This compound Trisodium Salt ZaragozicAcidA->Squalene Inhibition

Caption: Cholesterol biosynthesis pathway indicating inhibition of squalene synthase by this compound.

Quantitative Data

The following tables summarize the inhibitory effects of this compound on squalene synthase activity and cholesterol synthesis in various cell lines.

Table 1: Inhibition of Squalene Synthase

Organism/TissueApparent Ki ValueReference
Rat Liver78 pM[4][5]
Sporormiella intermedia29 pM[4][5]
Leptodontium elatius45 pM[4][5]

Table 2: Inhibition of Cholesterol Synthesis in Cell Culture

Cell LineConcentrationEffectReference
Hep G2IC50 = 6 µMInhibition of cholesterol synthesis[9]
Human Neuroblastoma50 µM~30% reduction in cellular cholesterol[10]
Human Neuroblastoma50 µM~3-fold increase in α-secretase activity[10]
Candida albicans0.5 µM~8-fold increase in farnesol production[11]

Experimental Protocols

Protocol 1: Inhibition of Cholesterol Synthesis in Cultured Cells (e.g., Hep G2)

This protocol is designed to assess the inhibitory effect of this compound on cholesterol synthesis in a human hepatoma cell line.

Materials:

  • This compound trisodium salt (CAS 144541-82-2)

  • Hep G2 cells

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Serum-free cell culture medium

  • [³H]mevalonate or [¹⁴C]acetate

  • Phosphate Buffered Saline (PBS)

  • Cell scraper

  • Lipid extraction solvents (e.g., hexane/isopropanol)

  • Scintillation counter and vials

Experimental Workflow:

protocol_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay start Seed Hep G2 cells in culture plates culture Culture to 80-90% confluency start->culture serum_starve Serum-starve cells for 24 hours culture->serum_starve add_za Add varying concentrations of this compound to serum-free media serum_starve->add_za prepare_za Prepare stock solution of this compound in DMSO or ethanol prepare_za->add_za incubate_za Incubate cells for 24 hours add_za->incubate_za add_label Add radiolabel ([³H]mevalonate or [¹⁴C]acetate) incubate_za->add_label incubate_label Incubate for 2-4 hours add_label->incubate_label wash_cells Wash cells with PBS incubate_label->wash_cells lyse_cells Lyse cells and extract lipids wash_cells->lyse_cells analyze Analyze lipid extracts by scintillation counting lyse_cells->analyze

Caption: Workflow for assessing cholesterol synthesis inhibition by this compound.

Procedure:

  • Cell Seeding: Seed Hep G2 cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.

  • Cell Culture: Culture cells in complete medium at 37°C in a humidified 5% CO₂ incubator.

  • Serum Starvation: Once cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 24 hours to upregulate cholesterol synthesis.

  • Preparation of this compound: Prepare a stock solution of this compound trisodium salt in an appropriate solvent such as DMSO or ethanol (e.g., 10 mg/mL).[7]

  • Treatment: Dilute the this compound stock solution in serum-free medium to achieve the desired final concentrations (e.g., a range from 1 µM to 100 µM). Remove the starvation medium from the cells and add the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO or ethanol without the drug). Incubate for 24 hours.

  • Radiolabeling: Add [³H]mevalonate or [¹⁴C]acetate to each well and incubate for an additional 2-4 hours.

  • Cell Lysis and Lipid Extraction: Wash the cells twice with ice-cold PBS. Lyse the cells and extract the lipids using a suitable solvent system (e.g., hexane:isopropanol, 3:2 v/v).

  • Analysis: Evaporate the solvent and resuspend the lipid extract. Measure the radioactivity of an aliquot using a scintillation counter. The amount of incorporated radiolabel into the cholesterol fraction is indicative of the rate of cholesterol synthesis.

Protocol 2: Assessment of α-Secretase Activity in Human Neuroblastoma Cells

This protocol is based on the finding that inhibition of cholesterol synthesis by this compound can stimulate the non-amyloidogenic processing of amyloid-beta protein precursor (AβPP).[10]

Materials:

  • This compound trisodium salt

  • Human neuroblastoma cell line (e.g., SK-N-MC)

  • Lipid-deficient medium

  • Assay kit for measuring secreted AβPPα (sAβPPα) (e.g., ELISA)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Culture: Culture human neuroblastoma cells in standard growth medium until they reach a suitable confluency for the experiment.

  • Lipid Depletion: Replace the growth medium with lipid-deficient medium and incubate the cells for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 20, 50, 100 µM) in fresh lipid-deficient medium for 24 hours.[12] Include a vehicle control.

  • Sample Collection: Collect the conditioned medium from each well.

  • sAβPPα Measurement: Analyze the collected medium for the levels of secreted sAβPPα using a specific ELISA kit according to the manufacturer's instructions.

  • Cell Lysis and Protein Quantification: Lyse the cells remaining in the wells and determine the total protein concentration to normalize the sAβPPα secretion data.

Troubleshooting and Considerations

  • Solubility: this compound trisodium salt is soluble in ethanol and DMSO (heating may be required).[7] Ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically <0.1%).

  • Cytotoxicity: At higher concentrations or with prolonged exposure, this compound can exhibit cytotoxicity.[13] It is recommended to perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your experiment to ensure that the observed effects are not due to cell death. For example, 10 µM this compound caused approximately 13 ± 3% cytotoxicity in HeLa cells after 24 hours.[13]

  • Serum-Free Conditions: Cholesterol synthesis is often measured in serum-free or lipid-deficient media to avoid confounding effects from exogenous lipids.[2]

Conclusion

This compound trisodium salt is a powerful and specific inhibitor of squalene synthase, making it an invaluable research tool for studying cholesterol metabolism and related cellular processes. The protocols outlined above provide a framework for utilizing this compound in cell culture experiments to investigate its effects on cholesterol biosynthesis and other downstream pathways. Careful consideration of experimental conditions, including concentration, incubation time, and potential cytotoxicity, will ensure the generation of reliable and reproducible data.

References

Troubleshooting & Optimization

Solubility and stability of Zaragozic Acid A in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Zaragozic Acid A. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in several common organic solvents. It is reported to be soluble in ethanol (at 10 mg/mL), methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) (at 10 mg/mL)[1]. It also has moderate solubility in water[1]. For the trisodium salt of this compound, a solubility of 9.80-10.20 mg/mL in DMSO has been reported.

Q2: Are there any special considerations when preparing aqueous solutions of this compound?

A2: Yes, due to its moderate water solubility, achieving complete dissolution in water may require physical assistance. It is recommended to use sonication and gentle warming to aid the dissolution process.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, solid this compound should be stored at -20°C, where it has been shown to be stable for at least four years[2]. Stock solutions should be aliquoted and stored at -80°C to minimize degradation from repeated freeze-thaw cycles.

Q4: How stable is this compound in solution?

A4: The stability of this compound in solution is dependent on the solvent and storage conditions. While specific kinetic data is limited, it is generally recommended to prepare fresh solutions for experiments. If storage is necessary, prepared solutions should be kept at -80°C. There is evidence to suggest that the trisodium salt of this compound may be prone to hydrolysis, and the free acid form is preferred for improved stability[3].

Q5: Is this compound sensitive to light?

Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)10 mg/mL-
Ethanol10 mg/mL-
Dimethyl Sulfoxide (DMSO)9.80-10.20 mg/mLFor the trisodium salt
WaterModerateSonication and warming may be required.
MethanolSolubleQuantitative data not specified.
Dimethylformamide (DMF)SolubleQuantitative data not specified.

Experimental Protocols

General Protocol for Determining Solubility

This protocol provides a general method for determining the solubility of this compound in a specific solvent.

G Protocol for Determining Solubility cluster_0 Preparation cluster_1 Dissolution cluster_2 Quantification prep1 Weigh a precise amount of this compound. prep2 Add a small, measured volume of the desired solvent. prep1->prep2 diss1 Vortex the mixture for a set period (e.g., 1-2 minutes). prep2->diss1 diss2 If not fully dissolved, use sonication and/or gentle warming. diss1->diss2 diss3 Visually inspect for any undissolved particles. diss2->diss3 quant1 If fully dissolved, add more this compound and repeat dissolution steps. diss3->quant1 Fully Dissolved quant2 If not fully dissolved, centrifuge the solution. diss3->quant2 Not Fully Dissolved quant3 Analyze the supernatant using a validated analytical method (e.g., HPLC) to determine the concentration. quant2->quant3 quant4 The concentration of the saturated solution is the solubility. quant3->quant4

Caption: A general workflow for determining the solubility of this compound.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and analysis of this compound.

Issue 1: Incomplete Dissolution or Precipitation

Symptoms:

  • Visible particulate matter in the solution after attempting to dissolve this compound.

  • Precipitate forming in a previously clear solution, especially after storage or temperature changes.

Possible Causes:

  • The concentration of this compound exceeds its solubility in the chosen solvent.

  • The solution has cooled down after being warmed to aid dissolution, causing the compound to precipitate.

  • Degradation of the compound, leading to less soluble byproducts.

Solutions:

  • Increase Solvent Volume: Add more solvent to decrease the concentration.

  • Apply Gentle Heat and Sonication: For aqueous solutions, gentle warming and sonication can help redissolve the compound.

  • Prepare Fresh Solutions: Avoid storing solutions for extended periods, especially at room temperature.

  • Solvent Choice: If precipitation persists, consider using a solvent in which this compound has higher solubility, such as DMSO or ethanol.

Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • Lower than expected activity of this compound in cell-based or in vivo experiments.

  • High variability between replicate experiments.

Possible Causes:

  • Binding to Serum Proteins: Zaragozic acids are known to bind to serum components, which can reduce their effective concentration in biological assays[4].

  • Degradation: The compound may be degrading in the assay medium over the course of the experiment.

  • Inaccurate Initial Concentration: Issues with the initial dissolution or quantification of the stock solution.

Solutions:

  • Assay Conditions: Consider reducing the percentage of serum in the cell culture medium if possible, or perform assays in serum-free media.

  • Fresh Preparations: Prepare fresh dilutions of this compound immediately before each experiment.

  • Quantification: Accurately determine the concentration of your stock solution using a validated analytical method like HPLC.

Issue 3: HPLC Analysis Problems (Peak Tailing, Broadening, or Shifting Retention Times)

Symptoms:

  • Asymmetric peaks (tailing or fronting) in the HPLC chromatogram.

  • Wider peaks than expected, leading to poor resolution.

  • Inconsistent retention times for the this compound peak.

Possible Causes:

  • Secondary Interactions: The multiple carboxylic acid groups on this compound can interact with active sites on the silica-based stationary phase of the HPLC column, leading to peak tailing.

  • Column Overload: Injecting too high a concentration of the compound.

  • Mobile Phase Issues: Inconsistent mobile phase composition or pH.

  • Column Degradation: Loss of stationary phase or contamination of the column.

Solutions:

  • Mobile Phase Modification: Add a small amount of a competing acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase to reduce secondary interactions.

  • pH Control: Ensure the pH of the mobile phase is consistent and appropriate for the analysis of an acidic compound.

  • Reduce Injection Volume/Concentration: Dilute the sample to avoid overloading the column.

  • Use a Guard Column: A guard column can help protect the analytical column from contaminants.

  • Column Flushing: Regularly flush the column with a strong solvent to remove any strongly retained compounds.

G HPLC Troubleshooting for this compound cluster_0 Problem Identification cluster_1 Potential Causes & Solutions problem Poor Peak Shape (Tailing/Broadening) or Shifting Retention Time cause1 Secondary Interactions problem->cause1 cause2 Column Overload problem->cause2 cause3 Mobile Phase Inconsistency problem->cause3 cause4 Column Contamination/Degradation problem->cause4 sol1 Add competing acid (e.g., TFA) to mobile phase. cause1->sol1 sol2 Reduce sample concentration/injection volume. cause2->sol2 sol3 Ensure consistent pH and composition. cause3->sol3 sol4 Use guard column and flush regularly. cause4->sol4

Caption: A logical diagram for troubleshooting common HPLC issues with this compound.

References

Technical Support Center: Total Synthesis of Zaragozic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Zaragozic Acid A. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of this complex natural product. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols for key reactions, and illustrative diagrams to clarify complex pathways and workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the total synthesis of this compound, providing potential causes and recommended solutions.

Core Synthesis & Stereochemistry

Question 1: Why am I getting a low yield or poor diastereoselectivity in the construction of the 2,8-dioxabicyclo[3.2.1]octane core?

Answer: The formation of the densely functionalized bicyclic core of this compound is a formidable challenge, often plagued by issues of yield and stereocontrol. Several factors could be contributing to this problem:

  • Suboptimal Reaction Conditions for Cyclization: In syntheses that utilize an acid-catalyzed rearrangement to form the core, the conditions are critical. For instance, in a Nicolaou-type approach, exposing the precursor to acid can initially lead to a mixture of products.[1] It is crucial to allow sufficient time for the mixture to converge to the thermodynamically more stable desired product.[1]

  • Steric Hindrance: The two adjacent fully substituted carbons at C4 and C5 create significant steric hindrance, which can impede bond formation.[2] The choice of synthetic strategy to construct these centers is crucial. Strategies have included osmylation of a hindered olefin, nucleophilic addition to a carbonyl, or alkylation of a trisubstituted enolate.[2]

  • Protecting Group Interference: The protecting groups on the numerous hydroxyl and carboxylic acid functionalities can influence the conformation of the molecule and hinder the desired cyclization. A careful selection of protecting groups that minimize steric bulk around the reacting centers is essential.

Troubleshooting Workflow for Core Synthesis

start Low Yield/Selectivity in Core Formation check_conditions Review Cyclization Conditions (Acid/Base, Temp, Time) start->check_conditions check_pg Evaluate Protecting Group Strategy start->check_pg check_strategy Re-evaluate Core Construction Strategy start->check_strategy sub_conditions1 Optimize reaction time for thermodynamic equilibrium check_conditions->sub_conditions1 sub_conditions2 Screen different acids/bases and solvents check_conditions->sub_conditions2 sub_pg1 Consider less bulky protecting groups check_pg->sub_pg1 sub_pg2 Ensure protecting group stability under reaction conditions check_pg->sub_pg2 sub_strategy1 Consider alternative methods for C4/C5 stereocenters (e.g., photochemical acylation) check_strategy->sub_strategy1 end Improved Core Synthesis sub_conditions1->end sub_conditions2->end sub_pg1->end sub_pg2->end sub_strategy1->end start Planning Protecting Group Strategy stability Assess Stability to Key Reactions (e.g., Acid/Base, Oxidation, Reduction) start->stability orthogonality Ensure Orthogonal Removal Conditions start->orthogonality endgame Consider Endgame Deprotection Sequence start->endgame pg1 Acid-Labile Groups (e.g., TBS, PMB) - Risk during acidic rearrangements stability->pg1 pg2 Base-Labile Groups (e.g., Ac, Bz) - Risk during basic steps stability->pg2 pg3 Hydrogenolysis-Labile Groups (e.g., Bn) - Consider other reducible groups stability->pg3 deprotect1 Fluoride for Silyl Groups orthogonality->deprotect1 deprotect2 Hydrogenolysis for Benzyl Groups orthogonality->deprotect2 deprotect3 Base for Ester Groups orthogonality->deprotect3 final_deprotection Plan for Simultaneous or Sequential Final Deprotection - Avoids intermediate instability endgame->final_deprotection

References

Technical Support Center: Enhancing Zaragozic Acid A Yield in Fungal Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield of Zaragozic Acid A from fungal fermentation. This compound, a potent inhibitor of squalene synthase, is a valuable secondary metabolite with applications in cholesterol-lowering and antifungal drug development. This guide offers practical solutions to common challenges encountered during its production.

Troubleshooting Guide

This section addresses specific issues that may arise during the fermentation process, offering potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Steps
Low or No this compound Production 1. Incorrect Fungal Strain: The selected strain may have low production capabilities or may have lost its productivity through repeated subculturing.2. Suboptimal Media Composition: The fermentation medium may lack essential nutrients or contain inhibitory substances.3. Inadequate Fermentation Conditions: pH, temperature, aeration, and incubation time may not be optimal for this compound biosynthesis.4. Poor Inoculum Quality: The inoculum may have low viability or an insufficient cell density.1. Strain Verification and Maintenance: Confirm the identity of the fungal strain (e.g.,Sporormiella intermedia, Leptodontium elatius) and use a fresh culture from a cryopreserved stock for inoculum preparation.2. Media Optimization: Systematically evaluate different carbon and nitrogen sources, as well as the concentration of trace elements. (See Media Optimization FAQ).3. Process Parameter Optimization: Conduct small-scale experiments to determine the optimal pH (typically slightly acidic for fungi), temperature (around 25-28°C), and aeration levels for your specific strain. Monitor the production kinetics to determine the optimal harvest time.4. Inoculum Development: Ensure the inoculum is in the active growth phase and use an appropriate inoculum size (typically 5-10% v/v for submerged fermentation).
Batch-to-Batch Variability 1. Inconsistent Raw Materials: Variations in the quality and composition of media components, especially complex substrates like millet or corn.2. Fluctuations in Fermentation Parameters: Even minor deviations in pH, temperature, or aeration can significantly impact secondary metabolite production.3. Inconsistent Inoculum: Variations in the age, viability, or density of the inoculum.1. Standardize Raw Materials: Source high-quality, consistent raw materials. For complex substrates, consider pre-treatment to ensure uniformity.2. Implement Strict Process Control: Utilize automated bioreactors to maintain tight control over fermentation parameters. Regularly calibrate probes and sensors.3. Standardize Inoculum Protocol: Follow a strict, documented protocol for inoculum preparation to ensure consistency across batches.
Contamination 1. Inadequate Sterilization: Incomplete sterilization of the fermentation medium, bioreactor, or ancillary equipment.2. Non-sterile Inoculation or Sampling: Introduction of contaminants during inoculation or sampling procedures.3. Compromised Bioreactor Integrity: Leaks in seals or tubing can introduce airborne contaminants.1. Validate Sterilization Procedures: Ensure autoclave cycles are sufficient to sterilize the media and equipment. Use sterile filters for air inlet and outlet.2. Aseptic Technique: Perform all manipulations in a laminar flow hood using strict aseptic techniques.3. Regular Bioreactor Maintenance: Inspect and maintain bioreactor seals, O-rings, and tubing to prevent leaks.
Difficulties in Downstream Processing 1. Low Concentration of this compound: Makes extraction and purification inefficient.2. Complex Fermentation Broth Matrix: The presence of other metabolites and media components can interfere with purification.3. Emulsion Formation during Extraction: Can lead to product loss.1. Optimize Fermentation for Higher Titer: Focus on improving the fermentation yield before scaling up downstream processing.2. Develop a Multi-step Purification Strategy: Employ a combination of techniques such as liquid-liquid extraction, solid-phase extraction, and column chromatography for effective purification. (See Downstream Processing Protocol).3. Optimize Extraction Parameters: Adjust the solvent system, pH, and mixing intensity to minimize emulsion formation. Consider centrifugation to break emulsions.

Frequently Asked Questions (FAQs)

Media Optimization

Q1: What are the recommended media components for this compound production?

A1: this compound is typically produced in solid-state fermentation (SSF). The original discovery of Zaragozic Acids B and C utilized solid substrates like millet and cracked corn, respectively. These were supplemented with a base liquid containing nutrients.[1]

Table 1: Example Media Compositions for Zaragozic Acid Production [1]

ComponentMedium for Zaragozic Acid BMedium for Zaragozic Acid C
Solid Substrate Millet (15 g per 250-mL flask)Cracked Corn (10 g per 250-mL flask)
Base Liquid 10 mL10 mL
Yeast Extract50 g/L-
Monosodium Glutamate10 g/L-
Corn Oil10 mL/L-
Sodium Tartrate10 g/L0.1 g/L
FeSO₄·7H₂O1 g/L0.01 g/L
Ardamine PH-0.2 g/L
KH₂PO₄-0.1 g/L
MgSO₄·7H₂O-0.1 g/L
ZnSO₄·7H₂O-0.01 g/L

Q2: How can I optimize the media to improve the yield?

A2: Media optimization is a critical step in enhancing secondary metabolite production. A systematic approach is recommended:

  • One-Factor-at-a-Time (OFAT): Vary the concentration of a single media component while keeping others constant to identify its optimal level.

  • Statistical Design of Experiments (DoE): Employ methods like Plackett-Burman design to screen for significant media components and Response Surface Methodology (RSM) to optimize their concentrations and interactions.

Key parameters to optimize include the carbon-to-nitrogen ratio, and the concentration of phosphate and trace elements.

Precursor Feeding

Q3: Can precursor feeding enhance this compound yield?

A3: Yes, directed biosynthesis through precursor feeding has been shown to be an effective strategy for producing analogues of this compound and can potentially increase the yield of the natural product. The biosynthesis of this compound involves a polyketide synthase pathway that utilizes precursors like acetates, methionines, succinate, and benzoic acid.[2] Supplementing the fermentation medium with these precursors or their analogues can increase the metabolic flux towards this compound production.

Experimental Protocol: Precursor Feeding for Directed Biosynthesis

  • Precursor Selection: Choose precursors based on the known biosynthetic pathway of this compound. Examples of precursors used for producing analogues include 2-thiophenecarboxylic acid, 3-thiophenecarboxylic acid, and various fluorobenzoic acids.

  • Stock Solution Preparation: Prepare sterile stock solutions of the selected precursors.

  • Feeding Strategy: Add the precursor to the fermentation medium at the beginning of the cultivation or at the onset of the stationary phase, when secondary metabolism is typically induced. The optimal feeding time and concentration should be determined experimentally.

  • Analysis: After the fermentation, extract and quantify the production of this compound and any new analogues using HPLC or LC-MS.

Genetic Engineering

Q4: Are there genetic engineering strategies to improve this compound yield?

A4: While specific genetic engineering studies on Sporormiella intermedia for this compound overproduction are not widely published, general strategies for enhancing secondary metabolite production in filamentous fungi are applicable. These include:

  • Overexpression of Pathway-Specific Regulatory Genes: Identify and overexpress transcriptional activators within the this compound biosynthetic gene cluster.

  • Upregulation of Precursor Supply: Engineer primary metabolic pathways to increase the intracellular pool of precursors like acetyl-CoA and malonyl-CoA.

  • Deletion of Competing Pathways: Knock out genes involved in the biosynthesis of other secondary metabolites that compete for the same precursors.

  • CRISPR-Cas9 Mediated Genome Editing: This powerful tool can be used to precisely introduce the aforementioned genetic modifications.

The identification of the squalestatin S1 (this compound) biosynthetic gene cluster (MIBiG accession: BGC0001839) provides a roadmap for targeted genetic manipulation.[3]

Experimental Protocols

Solid-State Fermentation (SSF) Protocol for this compound Production

This protocol is a general guideline based on published methods and may require optimization for your specific strain and laboratory conditions.

  • Media Preparation:

    • Prepare the solid substrate (e.g., 15 g of millet per 250-mL Erlenmeyer flask).

    • Prepare the base liquid medium (see Table 1).

    • Add 10 mL of the base liquid to each flask containing the solid substrate.

    • Sterilize the flasks by autoclaving.

  • Inoculum Preparation:

    • Grow the fungal strain on a suitable agar medium (e.g., potato dextrose agar) until sporulation.

    • Prepare a spore suspension in sterile water or a suitable buffer.

    • Alternatively, grow a seed culture in a liquid medium and use a homogenized mycelial suspension as the inoculum.

  • Inoculation:

    • Inoculate each flask with the spore or mycelial suspension under aseptic conditions.

  • Incubation:

    • Incubate the flasks at 25°C for 14-21 days in a static incubator.[1]

  • Harvesting:

    • After the incubation period, the entire content of the flask is harvested for extraction.

Downstream Processing: Extraction and Purification of this compound
  • Extraction:

    • Extract the harvested fungal biomass and solid substrate with methanol.

    • Filter the mixture to separate the methanol extract from the solid residue.

    • Concentrate the methanol extract under reduced pressure.

  • Solid-Phase Extraction (SPE):

    • Resuspend the concentrated extract in water and load it onto a solid-phase extraction column (e.g., HP-20 resin).

    • Wash the column with water to remove polar impurities.

    • Elute the this compound with methanol or a methanol/water mixture.

  • Anion-Exchange Chromatography:

    • Adjust the pH of the eluate from the SPE step to neutral and load it onto an anion-exchange column (e.g., Dowex 1x2).

    • Wash the column with a low-salt buffer.

    • Elute the this compound using a high-salt buffer or a pH gradient.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Perform a final purification step using preparative RP-HPLC with a C8 or C18 column.

    • A typical mobile phase is a gradient of acetonitrile in water with 0.1% phosphoric acid.[1]

Visualizations

Logical Workflow for Troubleshooting Low this compound Yield

troubleshooting_workflow start Low this compound Yield check_strain Verify Fungal Strain Integrity start->check_strain check_media Review Media Composition start->check_media check_conditions Analyze Fermentation Parameters start->check_conditions check_inoculum Assess Inoculum Quality start->check_inoculum standardize_inoculum Standardize Inoculum Protocol check_strain->standardize_inoculum optimize_media Optimize Media Components check_media->optimize_media optimize_conditions Optimize pH, Temp, Aeration check_conditions->optimize_conditions check_inoculum->standardize_inoculum precursor_feeding Implement Precursor Feeding optimize_media->precursor_feeding end Improved Yield optimize_conditions->end standardize_inoculum->end genetic_engineering Consider Genetic Engineering precursor_feeding->genetic_engineering genetic_engineering->end zaragozic_acid_biosynthesis cluster_precursors Primary Metabolites cluster_pks Polyketide Synthesis cluster_assembly Core Assembly & Modification Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA PKS1 Hexaketide Synthase (SQHKS) Malonyl-CoA->PKS1 PKS2 Tetraketide Synthase (SQTKS) Malonyl-CoA->PKS2 Benzoic Acid Benzoic Acid Benzoic Acid->PKS1 Succinate Succinate Citrate_Synthase Citrate Synthase-like Succinate->Citrate_Synthase Methionine Methionine Methionine->PKS2 Hexaketide Hexaketide PKS1->Hexaketide Tetraketide Tetraketide PKS2->Tetraketide Hexaketide->Citrate_Synthase Acyltransferase Acyltransferase Tetraketide->Acyltransferase Oxidations Multiple Oxidations (Oxygenases) Citrate_Synthase->Oxidations Oxidations->Acyltransferase This compound This compound Acyltransferase->this compound

References

Zaragozic Acid A storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Zaragozic Acid A, this technical support center provides essential information on best practices for storage and handling, alongside troubleshooting guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a solid at -20°C.[1][2][3] The lyophilized powder is stable for at least four years when stored under these conditions.[1] It is shipped on wet ice to maintain its integrity during transit.[2][3]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve the solid this compound in a solvent of choice such as DMSO, ethanol, methanol, or dimethyl formamide.[1] It is recommended to purge the solvent with an inert gas before dissolving the compound.[1] For solubility in DMSO, concentrations of 9.80-10.20 mg/mL have been reported.[2] Heating may be required to fully dissolve the compound in DMSO.[3]

Q3: What is the stability of this compound in solution?

A3: Solutions of this compound are stable if stored at -20°C and can withstand freeze-thaw cycles.[3] However, it is crucial to minimize the exposure of the solution to room temperature, as it will decompose.[3] It is recommended to use the solution soon after preparation and avoid long-term storage in solution.[4]

Q4: What personal protective equipment (PPE) should be used when handling this compound?

A4: While this compound is not classified as a hazardous substance, it is recommended to follow standard laboratory safety practices.[5] This includes wearing appropriate personal protective equipment (PPE) such as eye shields and gloves.[2] A type N95 dust mask is also recommended.

Q5: Is this compound sensitive to light?

A5: The available documentation does not specify light sensitivity. However, as a general precaution for complex organic molecules, it is prudent to store solutions in amber vials or otherwise protect them from prolonged exposure to light.

Storage and Stability Data

ParameterConditionDurationReference
Solid Form -20°C≥ 4 years[1]
Room Temperature1 week (lyophilized powder)[3]
In Solution -20°CStable through freeze-thaw cycles[3]
Room TemperatureDecomposes[3]

Solubility Data

SolventConcentrationNotesReference
DMSO9.80-10.20 mg/mLClear, colorless to faintly yellow solution[2]
10 mg/mLHeating required[3]
Ethanol10 mg/mLClear, colorless to faint yellow solution[3]
MethanolSoluble-[1]
Dimethyl formamideSoluble-[1]
Water1 mg/mLRequires ultrasonic and warming[6]

Troubleshooting Guide

Issue: Difficulty dissolving this compound.

  • Possible Cause: Insufficient solvent volume or inadequate mixing.

  • Solution:

    • Ensure you are using a recommended solvent (DMSO, ethanol, methanol, dimethyl formamide).

    • For DMSO, gentle heating may be necessary to achieve full dissolution.[3]

    • For aqueous solutions, sonication and warming can aid in dissolution.[6]

    • Increase the solvent volume to achieve the desired concentration.

Issue: Precipitate forms in the stock solution upon storage at -20°C.

  • Possible Cause: The concentration of the solution may be too high, leading to precipitation at low temperatures.

  • Solution:

    • Gently warm the solution to room temperature and vortex to redissolve the precipitate.

    • If the precipitate persists, consider preparing a more dilute stock solution.

    • Before use, always visually inspect the solution for any precipitate.

Issue: Inconsistent experimental results.

  • Possible Cause 1: Degradation of this compound in solution.

  • Solution:

    • Prepare fresh stock solutions for each experiment.

    • Avoid prolonged storage of solutions, even at -20°C.

    • Minimize the time the solution spends at room temperature.[3]

  • Possible Cause 2: Inaccurate concentration of the stock solution.

  • Solution:

    • Ensure the solid this compound was completely dissolved when preparing the stock solution.

    • Calibrate pipettes and other measuring equipment regularly.

Experimental Workflow & Decision Making

cluster_prep Solution Preparation cluster_exp Experimental Use cluster_troubleshoot Troubleshooting prep_start Start: Prepare this compound Solution dissolve Dissolve in appropriate solvent (e.g., DMSO) prep_start->dissolve check_dissolution Completely Dissolved? dissolve->check_dissolution heat_sonicate Apply gentle heat or sonicate check_dissolution->heat_sonicate No store Store at -20°C check_dissolution->store Yes heat_sonicate->dissolve exp_start Start Experiment store->exp_start thaw Thaw stock solution exp_start->thaw inspect Precipitate observed? thaw->inspect warm_vortex Warm gently and vortex inspect->warm_vortex Yes dilute Prepare working dilution inspect->dilute No warm_vortex->inspect proceed Proceed with experiment dilute->proceed inconsistent_results Inconsistent Results? proceed->inconsistent_results check_freshness Prepare fresh stock solution inconsistent_results->check_freshness Yes check_concentration Verify concentration calculation check_freshness->check_concentration review_protocol Review experimental protocol check_concentration->review_protocol

Caption: Workflow for preparing and using this compound solutions, including troubleshooting steps.

Safe Handling Procedure

start Start: Handling this compound ppe Wear appropriate PPE: - Gloves - Eye Shields - N95 Dust Mask start->ppe weigh Weigh the required amount in a fume hood or designated area ppe->weigh dissolve Dissolve in a suitable solvent weigh->dissolve cleanup Clean work area and dispose of waste according to institutional guidelines dissolve->cleanup wash Wash hands thoroughly after handling cleanup->wash end End of Procedure wash->end

Caption: Step-by-step procedure for the safe handling of this compound.

References

HPLC methods for the purification and analysis of Zaragozic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification and analysis of Zaragozic Acids using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are Zaragozic Acids and why is HPLC analysis important?

Zaragozic acids are a family of potent, naturally occurring inhibitors of squalene synthase, an enzyme critical for sterol biosynthesis.[1][2][3] This inhibitory action makes them valuable candidates for development as cholesterol-lowering and antifungal agents.[3] HPLC is a crucial technique for their purification from fungal fermentation broths and for analytical quantification to ensure purity and consistency in research and drug development settings.[2][4]

Q2: What is the general workflow for the purification and analysis of Zaragozic Acids?

The process typically begins with extraction from a fungal culture, followed by preliminary purification steps using resins like Diaion HP-20 and Dowex 1. The final purification is almost always achieved using preparative reverse-phase HPLC (RP-HPLC). For analysis, a sample of the purified acid or an extract is subjected to analytical RP-HPLC.

cluster_prep Purification cluster_analysis Analysis FungalCulture Fungal Culture MethanolExtraction Methanol Extraction FungalCulture->MethanolExtraction ResinPurification Resin Purification (e.g., HP-20, Dowex 1) MethanolExtraction->ResinPurification PrepHPLC Preparative RP-HPLC ResinPurification->PrepHPLC AnalyticalHPLC Analytical RP-HPLC PrepHPLC->AnalyticalHPLC Purity Check DataAnalysis Data Analysis AnalyticalHPLC->DataAnalysis

Caption: General workflow for Zaragozic Acid purification and analysis.

Q3: What type of HPLC column is recommended for Zaragozic Acid analysis?

Reverse-phase columns, particularly C8 and C18, are effective for separating Zaragozic Acids.[4] The choice between C8 and C18 depends on the specific Zaragozic acid and the desired retention characteristics; C18 provides more hydrophobic retention, which may be necessary for less retained variants. For analytical purposes, standard column dimensions (e.g., 4.6 x 150 mm or 4.6 x 250 mm) with 3.5 µm or 5 µm particle sizes are common choices.[5][6]

Q4: What are suitable mobile phases for separating Zaragozic Acids?

A mixture of an organic solvent (typically acetonitrile or methanol) and an acidic aqueous phase is used.[4] The acidic modifier, commonly 0.1% phosphoric acid, is crucial for protonating the multiple carboxylic acid groups on the Zaragozic acid molecule.[4] This suppresses their ionization, leading to better retention and improved peak shape on a reverse-phase column.

Q5: How are Zaragozic Acids typically detected after HPLC separation?

Due to the lack of a strong chromophore, UV detection at lower wavelengths (e.g., 210-230 nm) is often used, although sensitivity may be limited. For more universal detection, especially for preparative work or when analyzing samples without UV absorbance, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector can be employed.[7][8] For high-sensitivity quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Q6: What are the key considerations for sample preparation?

Zaragozic acids are typically extracted from fungal cultures using methanol.[4] For analysis, the purified compound or extract should be dissolved in a solvent compatible with the mobile phase, such as a mixture of water and the organic component of the mobile phase, to prevent peak distortion.[9] It is critical to ensure the sample pH is acidic to maintain the protonated state of the acids before injection.

Experimental Protocols

Protocol 1: Analytical HPLC of Zaragozic Acids A, B, and C

This protocol is adapted from the methodology described for the initial characterization of Zaragozic Acids.[4]

  • Column: Dynamax C8 (4.6 x 250 mm, 8 µm particle size) with a guard module.[4]

  • Mobile Phase: 6:4 (v/v) acetonitrile / 0.1% aqueous phosphoric acid.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: Ambient room temperature.[4]

  • Injection Volume: 10-20 µL.

  • Detection: UV detector at a low wavelength (e.g., 215 nm).

  • Procedure: a. Prepare the mobile phase and degas thoroughly. b. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. c. Prepare Zaragozic acid standards and samples in the mobile phase. d. Inject the standards and samples. e. Record the chromatograms and determine retention times.

Protocol 2: Preparative HPLC Purification of Zaragozic Acid A

This protocol is suitable for the final purification step of this compound from a concentrated extract.[4]

  • Column: Whatman Magnum 20 C18 (22 mm i.d. x 25 cm).[4]

  • Mobile Phase: 4:1 (v/v) methanol / 10 mM aqueous phosphoric acid.[4]

  • Flow Rate: 10-15 mL/min (adjust based on system pressure).

  • Sample Preparation: Dissolve the concentrated, semi-purified extract in a minimal volume of the mobile phase.

  • Detection: UV detector at a suitable wavelength (e.g., 215 nm) or a refractive index detector.

  • Procedure: a. Equilibrate the preparative column extensively with the mobile phase. b. Perform a small analytical injection to determine the elution time of the target peak. c. Inject the prepared sample onto the column. d. Collect fractions corresponding to the this compound peak. e. Analyze the collected fractions for purity using the analytical method (Protocol 1). f. Pool the pure fractions and process for solvent removal (e.g., lyophilization or evaporation).

Data Presentation

Table 1: Analytical HPLC Parameters for Zaragozic Acids [4]

Parameter Setting
Column Dynamax C8, 60Å, 8 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile / 0.1% Phosphoric Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Temperature Room Temperature
Detection UV (wavelength not specified, low UV recommended)
Retention Time (this compound) 13.4 min
Retention Time (Zaragozic Acid C) 21.7 min

| Retention Time (Zaragozic Acid B) | 23.7 min |

Table 2: Preparative HPLC Parameters for this compound [4]

Parameter Setting
Column Whatman Magnum 20 C18, 22 mm i.d. x 25 cm
Mobile Phase Methanol / 10 mM Phosphoric Acid (80:20 v/v)
Flow Rate Not specified (typically scaled up from analytical)

| Detection | UV or Refractive Index |

Troubleshooting Guide

Peak Shape & Resolution Problems

Q: Why are my peaks tailing or showing fronting? A: Peak tailing for Zaragozic Acids is often caused by unwanted interactions between the ionized carboxyl groups and the silica support of the column.

  • Insufficiently Acidic Mobile Phase: Ensure the pH of your mobile phase is low enough (typically < pH 3) to fully protonate the carboxylic acids. An increase in the concentration of phosphoric acid (e.g., to 0.2%) may help.[10]

  • Column Secondary Interactions: The column itself may have active silanol groups causing tailing. Test a different brand of C8 or C18 column, preferably one that is end-capped for use with acidic compounds.

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.

Q: My retention times are drifting or shifting. What is the cause? A: Shifting retention times indicate a change in the chromatographic conditions.

  • Mobile Phase Composition: Inaccurate mixing or evaporation of the more volatile organic component (acetonitrile/methanol) can alter retention.[9] Prepare fresh mobile phase daily and keep solvent bottles capped.

  • Column Temperature: Fluctuations in ambient temperature can cause drift. A column oven is essential for reproducible retention times, as a 1°C change can alter retention by 1-2%.[9][11]

  • Column Equilibration: Insufficient equilibration time between runs, especially after a gradient, will cause shifts. Ensure the column is fully re-equilibrated with the initial mobile phase.

  • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention. If other factors are ruled out, a new column may be needed.

Start Retention Time Variability Observed CheckTemp Is a column oven being used? Start->CheckTemp CheckMobilePhase Is the mobile phase freshly prepared and degassed? CheckTemp->CheckMobilePhase Yes UseOven Action: Use a column oven for stable temperature. CheckTemp->UseOven No CheckEquilibration Is column fully equilibrated? CheckMobilePhase->CheckEquilibration Yes PrepareNewMP Action: Prepare fresh mobile phase. CheckMobilePhase->PrepareNewMP No CheckSystem Any leaks in the system? CheckEquilibration->CheckSystem Yes IncreaseEquil Action: Increase equilibration time before next injection. CheckEquilibration->IncreaseEquil No FixLeaks Action: Tighten fittings or replace tubing. CheckSystem->FixLeaks No ReplaceColumn Problem persists? Consider column degradation. Action: Replace column. CheckSystem->ReplaceColumn Yes

Caption: Troubleshooting workflow for retention time variability.

Q: I am seeing split or broad peaks. What should I do? A: This often points to a problem at the head of the column or with the sample solvent.

  • Column Inlet Frit Blockage: The inlet frit may be partially blocked. Try reversing and flushing the column (disconnect from the detector first). If this doesn't work, the column may need replacement.[12]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile), it can cause peak distortion. Dilute the sample in the mobile phase itself.[9][12]

  • Column Void: A void or channel may have formed at the column inlet. This is usually unrecoverable and requires a new column.[12]

System Pressure Problems

Q: My HPLC system backpressure is excessively high. What are the likely causes? A: High backpressure indicates a blockage somewhere in the system.

  • Column Frit Blockage: This is the most common cause. Particulates from the sample or mobile phase can clog the inlet frit.

  • Guard Column: If you use a guard column, it may be blocked. Try removing it to see if the pressure drops.[12]

  • System Tubing: A blockage could be present in the injector or connecting tubing. Systematically disconnect components starting from the detector and working backward to isolate the source of the blockage.

Start High System Backpressure RemoveColumn Disconnect column. Does pressure drop? Start->RemoveColumn ProblemInSystem Pressure still high. Blockage is in system (tubing, injector). RemoveColumn->ProblemInSystem No ProblemInColumn Pressure drops. Blockage is in the column or guard column. RemoveColumn->ProblemInColumn Yes IsolateSystemBlockage Action: Isolate and flush/ replace blocked tubing or service injector. ProblemInSystem->IsolateSystemBlockage RemoveGuard Remove guard column. Does pressure drop? ProblemInColumn->RemoveGuard ReplaceGuard Action: Replace guard column. RemoveGuard->ReplaceGuard Yes FlushColumn Action: Reverse and flush column. If unsuccessful, replace column. RemoveGuard->FlushColumn No

Caption: Troubleshooting workflow for high backpressure issues.

Q: The system pressure is fluctuating. What does this indicate? A: Fluctuating pressure usually points to a problem with the pump, such as air bubbles or faulty check valves.

  • Air Bubbles: Air may be trapped in the pump head. Degas your mobile phase thoroughly and prime/purge the pump to remove any bubbles.

  • Leaking Pump Seals: Worn pump seals can cause pressure fluctuations and leaks. Check for any visible leaks around the pump head.

  • Faulty Check Valves: Check valves that are dirty or malfunctioning can lead to erratic pressure. They may need cleaning or replacement.

References

Addressing off-target effects of Zaragozic Acid A in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zaragozic Acid A. The information provided here will help address potential off-target effects and ensure the accurate interpretation of experimental results.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, with a focus on distinguishing on-target from off-target effects.

Observed Problem Potential Cause Recommended Action
Unexpected Cell Death or Cytotoxicity On-Target Effect: Severe depletion of cholesterol can disrupt cell membrane integrity and vital cellular processes. Off-Target Effect: Accumulation of farnesyl pyrophosphate (FPP) can be shunted to other pathways, leading to the production of potentially toxic metabolites like farnesol.[1] this compound itself may exhibit cytotoxicity at high concentrations.1. Confirm On-Target Effect: Perform a dose-response experiment and correlate cytotoxicity with the inhibition of cholesterol synthesis.[2] 2. Assess Farnesol Accumulation: Measure intracellular farnesol levels. 3. Rescue Experiment: Supplement the culture medium with exogenous cholesterol or downstream metabolites like squalene to see if the cytotoxic effect is reversed. 4. Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration (CC50) of this compound in your specific cell line.[3][4]
Phenotype Observed is Not Consistent with Cholesterol Depletion Off-Target Effect: this compound can mildly inhibit farnesyl-protein transferase, affecting the function of farnesylated proteins like Ras.[5] Other unknown off-target interactions may also be responsible.1. Measure Farnesyl-Protein Transferase Activity: Directly assess the effect of this compound on this enzyme's activity in your experimental system. 2. Use a More Specific Inhibitor: Compare the observed phenotype with that induced by a more specific squalene synthase inhibitor, if available. 3. Genetic Knockdown: Use siRNA or CRISPR to specifically knock down squalene synthase and see if the phenotype is replicated. This helps to confirm that the phenotype is indeed linked to the intended target.
Inconsistent or Lack of Expected Effect on Cholesterol Synthesis Experimental Error: Issues with compound stability, dosage, or the assay itself. Cell Line Specific Differences: Varying levels of squalene synthase expression or compensatory pathway activation.1. Verify Compound Integrity: Ensure proper storage and handling of this compound.[6] 2. Confirm Squalene Synthase Activity: Directly measure the activity of squalene synthase in your cell lysates to confirm inhibition. 3. Optimize Concentration: Perform a dose-response curve to determine the optimal concentration for your cell line.[6] 4. Check for Contaminants: Ensure reagents and cell cultures are free from contamination.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and competitive inhibitor of the enzyme squalene synthase.[5] This enzyme catalyzes the first committed step in the biosynthesis of sterols, including cholesterol.[5] By inhibiting squalene synthase, this compound effectively blocks the production of cholesterol.[7]

Q2: What are the known off-target effects of this compound?

A2: The most well-documented off-target effect of this compound is the mild inhibition of Ras farnesyl-protein transferase.[5] Some studies have also indicated that at higher concentrations, it may induce cytotoxicity, potentially through the accumulation of the isoprenoid farnesol.[1]

Q3: How can I be sure that the phenotype I observe is due to the inhibition of cholesterol synthesis and not an off-target effect?

A3: To confirm that the observed phenotype is an on-target effect, you should perform a "rescue" experiment. This involves adding back the product of the inhibited pathway, in this case, cholesterol or a downstream metabolite like squalene, to the experimental system. If the phenotype is reversed, it strongly suggests it was caused by the depletion of that product. Additionally, using a structurally different inhibitor of the same target or a genetic approach (like siRNA) to silence the target can help validate the on-target effect.

Q4: What is the recommended working concentration for this compound?

A4: The effective concentration of this compound can vary significantly between different cell lines and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system. As a starting point, concentrations in the low micromolar range have been shown to be effective in inhibiting cholesterol synthesis in cell culture.[6]

Q5: Can this compound be used in animal studies?

A5: Yes, this compound has been used in animal studies and has been shown to lower plasma cholesterol levels in primates.[5] However, it's important to be aware that it can bind to serum components, which might affect its bioavailability.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds.

Table 1: Inhibitory Potency of Zaragozic Acids

Compound Target Enzyme IC50 / Ki Reference
This compoundSqualene Synthase (rat liver)Ki: 78 pM[7]
Zaragozic Acid BSqualene Synthase (rat liver)Ki: 29 pM[7]
Zaragozic Acid CSqualene Synthase (rat liver)Ki: 45 pM[7]
This compoundCholesterol Synthesis (HepG2 cells)IC50: 6 µM[6]
Zaragozic Acid DFarnesyl-Protein TransferaseIC50: 100 nM
Zaragozic Acid D2Farnesyl-Protein TransferaseIC50: 100 nM

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Key Experimental Protocols

Below are detailed methodologies for key experiments to investigate the on-target and off-target effects of this compound.

Squalene Synthase Activity Assay

This protocol is adapted from a method used to measure the formation of [14C]squalene from [14C]farnesyl pyrophosphate (FPP).

Materials:

  • Cell or tissue lysates

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM DTT)

  • [14C]Farnesyl pyrophosphate (FPP)

  • NADPH

  • This compound or vehicle control (e.g., DMSO)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare reaction mixtures containing assay buffer, NADPH, and your cell/tissue lysate.

  • Add this compound or vehicle control to the respective reaction tubes and pre-incubate for 10-15 minutes at 37°C.

  • Initiate the reaction by adding [14C]FPP.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Extract the lipids using an organic solvent (e.g., hexane).

  • Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

  • Measure the radioactivity using a scintillation counter to quantify the amount of [14C]squalene formed.

Cellular Cholesterol Measurement

This protocol outlines a common method for quantifying total cellular cholesterol.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • Chloroform:Isopropanol:NP-40 (7:11:0.1) lysis buffer

  • Cholesterol quantification kit (commercially available)

  • Plate reader

Procedure:

  • Treat cells with this compound or vehicle control for the desired time.

  • Harvest the cells and wash with PBS.

  • Lyse the cells with the chloroform:isopropanol:NP-40 buffer to extract lipids.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the lipid extract.

  • Evaporate the solvent from the extract.

  • Resuspend the lipid extract in the assay buffer provided with the cholesterol quantification kit.

  • Follow the manufacturer's instructions for the cholesterol quantification kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal.

  • Measure the signal using a plate reader and calculate the cholesterol concentration based on a standard curve.

Farnesyl-Protein Transferase (FPTase) Activity Assay

This protocol describes a general method to measure FPTase activity.

Materials:

  • Cell lysates or purified FPTase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 10 µM ZnCl2, 1 mM DTT)

  • [3H]Farnesyl pyrophosphate ([3H]FPP)

  • Farnesyl-acceptor peptide (e.g., biotinylated-KKSKTKCVIM)

  • This compound or vehicle control

  • Streptavidin-coated scintillation proximity assay (SPA) beads or filter paper

  • Scintillation counter

Procedure:

  • Prepare reaction mixtures containing assay buffer, the farnesyl-acceptor peptide, and your cell lysate or purified FPTase.

  • Add this compound or vehicle control and pre-incubate.

  • Initiate the reaction by adding [3H]FPP.

  • Incubate at 37°C for a defined time.

  • Stop the reaction.

  • Capture the [3H]farnesylated peptide using streptavidin-coated SPA beads or by spotting onto filter paper followed by washing steps.

  • Measure the radioactivity using a scintillation counter to quantify the level of protein farnesylation.

Visualizations

The following diagrams illustrate key pathways and experimental workflows relevant to the use of this compound.

Squalene_Synthase_Pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway FPP Farnesyl Pyrophosphate (FPP) Squalene_Synthase Squalene Synthase FPP->Squalene_Synthase Farnesyl_Transferase Farnesyl-Protein Transferase FPP->Farnesyl_Transferase Squalene Squalene Squalene_Synthase->Squalene Zaragozic_Acid_A This compound Zaragozic_Acid_A->Squalene_Synthase Zaragozic_Acid_A->Farnesyl_Transferase Mild Inhibition Cholesterol Cholesterol Squalene->Cholesterol ...multiple steps Farnesylated_Proteins Farnesylated Proteins (e.g., Ras) Farnesyl_Transferase->Farnesylated_Proteins

Caption: On-target and potential off-target pathways of this compound.

Experimental_Workflow Start Start: Observe Phenotype with this compound IsItOnTarget Is the phenotype consistent with cholesterol depletion? Start->IsItOnTarget OnTarget Likely On-Target Effect IsItOnTarget->OnTarget Yes OffTarget Potential Off-Target Effect IsItOnTarget->OffTarget No RescueExp Perform Rescue Experiment: Add exogenous cholesterol/squalene OnTarget->RescueExp GeneticValidation Validate with Genetic Approach: siRNA/CRISPR of Squalene Synthase OnTarget->GeneticValidation MeasureOffTarget Measure Off-Target Activity: e.g., Farnesyl-Protein Transferase Assay OffTarget->MeasureOffTarget PhenotypeReversed Phenotype Reversed? RescueExp->PhenotypeReversed InvestigateOffTarget Investigate Other Off-Targets MeasureOffTarget->InvestigateOffTarget PhenotypeReplicated Phenotype Replicated? GeneticValidation->PhenotypeReplicated PhenotypeReversed->OffTarget No ConfirmOnTarget Confirmed On-Target PhenotypeReversed->ConfirmOnTarget Yes PhenotypeReplicated->ConfirmOnTarget Yes PhenotypeReplicated->InvestigateOffTarget No

Caption: Workflow for differentiating on-target vs. off-target effects.

References

Technical Support Center: Enhancing the Bioavailability of Zaragozic Acid A for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of Zaragozic Acid A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a potent, naturally occurring inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2][3][4][5] Its potential as a cholesterol-lowering agent and an antifungal makes it a compound of significant interest for in vivo studies.[1][2] However, this compound is a highly polar molecule containing multiple carboxylic acid groups, which can limit its passive diffusion across biological membranes, such as the intestinal epithelium. This characteristic may lead to low oral bioavailability, posing a challenge for achieving therapeutic concentrations in target tissues during in vivo experiments.

Q2: What is the most common form of this compound used for in vivo studies?

To address its moderate water solubility, this compound is frequently converted to its trisodium salt for in vivo applications.[6][7][8] This salt form significantly enhances its aqueous solubility, which is a critical first step for systemic absorption after administration.

Q3: What are some potential reasons for observing low efficacy of this compound in my animal model?

Several factors could contribute to lower-than-expected efficacy in vivo:

  • Poor Bioavailability: As a polar molecule, its absorption from the gastrointestinal tract after oral administration may be limited.

  • Suboptimal Formulation: The vehicle used to dissolve and administer the compound may not be suitable for maintaining its stability or facilitating its absorption.

  • Rapid Metabolism and Excretion: While specific data for this compound is limited, many xenobiotics are subject to rapid metabolism in the liver and subsequent excretion, reducing their systemic exposure.

  • Compound Stability: this compound's stability in the formulation and under physiological pH conditions in the gut should be considered.

Q4: Are there any established formulation strategies to improve the in vivo delivery of this compound?

While specific, published formulation optimization studies for this compound are scarce, a common approach for similar research compounds involves the use of a co-solvent system to ensure solubility and stability. For a related compound, Zaragozic Acid C, a formulation for in vivo animal experiments has been described, consisting of:

  • 5% DMSO

  • 30% PEG300

  • 5% Tween 80

  • 60% Saline/PBS [9]

This type of formulation can help to keep the compound in solution and may improve its absorption characteristics.

Q5: What advanced formulation strategies could theoretically be explored to enhance the bioavailability of this compound?

Based on general principles for enhancing the bioavailability of polar drugs, the following advanced strategies could be investigated for this compound:

  • Prodrug Approach: The carboxylic acid groups of this compound could be chemically modified to create more lipophilic ester prodrugs.[10][11][12] These prodrugs would be designed to cross biological membranes more efficiently and then be hydrolyzed by endogenous esterases to release the active this compound.

  • Liposomal Encapsulation: Encapsulating this compound within liposomes could protect it from degradation in the gastrointestinal tract and facilitate its uptake into cells.[13][14][15][16][17]

  • Nanoparticle Formulation: Formulating this compound into nanoparticles could increase its surface area for dissolution and potentially enhance its absorption across the gut wall.[18][19]

Troubleshooting Guides

Problem 1: Poor Solubility of this compound in Aqueous Buffers
Potential Cause Troubleshooting Step Expected Outcome
Inherent low water solubility of the free acid form. Use the commercially available This compound trisodium salt .[6][7][8]Significantly improved solubility in aqueous buffers like PBS or saline.
Precipitation at low pH. Ensure the pH of the final formulation is neutral to slightly basic. Avoid acidic buffers.The compound remains in solution.
Insufficient mixing. Use gentle warming and sonication to aid dissolution.A clear solution is obtained.
Problem 2: Low or Variable Efficacy in Oral Dosing Studies
Potential Cause Troubleshooting Step Expected Outcome
Limited oral absorption due to high polarity. Consider alternative routes of administration with higher bioavailability, such as intraperitoneal (IP) or intravenous (IV) injection, to establish a baseline for efficacy.Determine if the lack of efficacy is due to poor absorption or other factors.
Inadequate formulation for oral delivery. Prepare a formulation designed to improve solubility and absorption. A good starting point is the co-solvent system mentioned in FAQ 4 (DMSO, PEG300, Tween 80, Saline/PBS).[9]Improved and more consistent plasma concentrations of this compound.
Degradation in the gastrointestinal tract. Investigate the stability of this compound in simulated gastric and intestinal fluids. If degradation is observed, consider encapsulation technologies like liposomes.Reduced pre-systemic degradation and increased amount of compound available for absorption.
Rapid metabolism. Conduct a pilot pharmacokinetic study to determine the half-life of this compound in your animal model. This may involve developing a sensitive analytical method (e.g., LC-MS/MS) for its quantification in plasma.Understanding the pharmacokinetic profile will help in designing an appropriate dosing regimen.

Experimental Protocols

Protocol 1: Preparation of this compound Trisodium Salt Formulation for In Vivo Administration

This protocol is adapted from a formulation used for a similar compound, Zaragozic Acid C, and should be optimized for this compound based on your specific experimental needs.

Materials:

  • This compound trisodium salt

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween 80 (Polysorbate 80), sterile, injectable grade

  • Phosphate-buffered saline (PBS) or 0.9% Saline, sterile

Procedure:

  • Calculate the required amount of this compound trisodium salt based on the desired dose and the number of animals.

  • Prepare the vehicle solution:

    • In a sterile container, mix the vehicle components in the following ratio (v/v):

      • 5% DMSO

      • 30% PEG300

      • 5% Tween 80

      • 60% Saline or PBS

    • Vortex the mixture until it is a clear and homogenous solution.

  • Dissolve this compound trisodium salt:

    • Weigh the required amount of this compound trisodium salt.

    • Add a small amount of the vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while vortexing or sonicating until the compound is completely dissolved.

  • Sterile filter the final formulation using a 0.22 µm syringe filter if required for the route of administration (e.g., IV or IP).

  • Store the formulation appropriately. Based on the stability of this compound, it is recommended to prepare the formulation fresh before each use. If short-term storage is necessary, store at 2-8°C and protect from light.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study zaa This compound (Trisodium Salt) vehicle Vehicle Preparation (e.g., DMSO, PEG300, Tween 80, Saline) zaa->vehicle Weigh dissolution Dissolution & Sonication vehicle->dissolution Mix filtration Sterile Filtration (0.22 µm) dissolution->filtration admin Administration to Animal Model (Oral, IP, IV) filtration->admin sampling Blood/Tissue Sampling admin->sampling analysis Pharmacokinetic/Pharmacodynamic Analysis sampling->analysis efficacy Efficacy Assessment analysis->efficacy

Caption: Experimental workflow for the formulation and in vivo testing of this compound.

signaling_pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase fpp Farnesyl Pyrophosphate (FPP) mevalonate->fpp squalene Squalene fpp->squalene Squalene Synthase cholesterol Cholesterol squalene->cholesterol zaa This compound zaa->fpp Inhibits

Caption: Mechanism of action of this compound in the cholesterol biosynthesis pathway.

logical_relationship cluster_problem Problem: Low In Vivo Efficacy cluster_causes Potential Causes cluster_solutions Potential Solutions low_efficacy Low Efficacy Observed bioavailability Poor Bioavailability low_efficacy->bioavailability formulation Suboptimal Formulation low_efficacy->formulation metabolism Rapid Metabolism/Excretion low_efficacy->metabolism route Change Administration Route (IP, IV) bioavailability->route new_formulation Optimize Formulation (Co-solvents, Liposomes, Nanoparticles) formulation->new_formulation pk_study Conduct Pharmacokinetic Study metabolism->pk_study

Caption: Troubleshooting logic for addressing low in vivo efficacy of this compound.

References

Validation & Comparative

A Comparative Guide: Zaragozic Acid A vs. Statins in Cholesterol Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The management of hypercholesterolemia is a cornerstone of cardiovascular disease prevention. For decades, statins have been the frontline therapy, effectively lowering low-density lipoprotein (LDL) cholesterol by inhibiting HMG-CoA reductase. However, the exploration of alternative therapeutic targets continues, with squalene synthase inhibitors like Zaragozic Acid A representing a mechanistically distinct approach. This guide provides an objective comparison of this compound and statins, focusing on their mechanisms, in vitro and in vivo efficacy, and clinical development, supported by experimental data.

Mechanism of Action: Two Distinct Checkpoints in Cholesterol Biosynthesis

The cholesterol biosynthesis pathway is a complex cascade of enzymatic reactions. Statins and this compound intervene at different, critical steps of this pathway.

Statins, such as atorvastatin, simvastatin, and lovastatin, are competitive inhibitors of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial early and rate-limiting step in cholesterol synthesis[1][2][3][4]. By blocking this step, statins effectively reduce the endogenous production of cholesterol in the liver. This leads to an upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream[3].

In contrast, this compound is a potent inhibitor of squalene synthase[5][6][7]. This enzyme catalyzes the first committed step in cholesterol synthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate to form squalene[8]. Inhibition of squalene synthase by this compound specifically blocks the sterol branch of the isoprenoid pathway, leading to a reduction in cholesterol synthesis[6]. Theoretically, this targeted approach might avoid the depletion of non-sterol isoprenoids, which are essential for various cellular functions and are also derived from mevalonate.

// Nodes Acetyl_CoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; HMG_CoA [label="HMG-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Mevalonate [label="Mevalonate", fillcolor="#F1F3F4", fontcolor="#202124"]; Isoprenoids [label="Non-sterol Isoprenoids\n(e.g., CoQ10, dolichol)", fillcolor="#F1F3F4", fontcolor="#202124"]; FPP [label="Farnesyl Pyrophosphate (FPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Squalene [label="Squalene", fillcolor="#F1F3F4", fontcolor="#202124"]; Cholesterol [label="Cholesterol", fillcolor="#F1F3F4", fontcolor="#202124"];

// Inhibitors Statins [label="Statins", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Zaragozic_Acid_A [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Pathway Acetyl_CoA -> HMG_CoA; HMG_CoA -> Mevalonate [label="HMG-CoA Reductase"]; Mevalonate -> FPP [label="Multiple Steps"]; Mevalonate -> Isoprenoids; FPP -> Squalene [label="Squalene Synthase"]; Squalene -> Cholesterol [label="Multiple Steps"];

// Inhibition Statins -> HMG_CoA [dir=none, style=dashed, color="#EA4335", arrowhead=none, penwidth=2]; Zaragozic_Acid_A -> Squalene [dir=none, style=dashed, color="#4285F4", arrowhead=none, penwidth=2];

// Graph attributes graph [bgcolor="#FFFFFF", compound=true]; node [color="#5F6368"]; edge [color="#5F6368"]; } Cholesterol synthesis pathway and inhibitor targets.

Comparative Efficacy: A Look at the Data

Direct head-to-head clinical trials comparing this compound with statins in humans are not available, as this compound has not progressed to that stage of clinical development. However, preclinical data and clinical data for other squalene synthase inhibitors and statins provide a basis for comparison.

In Vitro Potency

Zaragozic acids are exceptionally potent inhibitors of squalene synthase, with reported Ki values in the picomolar range and IC50 values for cholesterol synthesis inhibition in the low micromolar range.

CompoundTarget EnzymeKi (app)IC50 (Cholesterol Synthesis)Cell LineReference
This compound Squalene Synthase78 pM6 µMHepG2[9][10]
Zaragozic Acid B Squalene Synthase29 pM0.6 µMHepG2[11]
Zaragozic Acid C Squalene Synthase45 pM4 µMHepG2[11]
Lovastatin HMG-CoA Reductase-~2 µM (for 30% reduction)Human Neuroblastoma[12]
Atorvastatin HMG-CoA Reductase---
Simvastatin HMG-CoA Reductase---
In Vivo Efficacy

Animal studies have demonstrated the cholesterol-lowering effects of this compound. In mice, this compound inhibited acute hepatic cholesterol synthesis with a 50% inhibitory dose of 200 µg/kg[9].

Clinical trials with various statins have extensively documented their dose-dependent reduction in LDL cholesterol in humans.

StatinDaily Dose RangeMean LDL-C ReductionReference
Atorvastatin 10 - 80 mg35.7% - 49.2%[2]
Simvastatin 10 - 80 mg28.4% - 45.7%[2]
Lovastatin 20 - 40 mg (twice daily)24% - 40%[7]

A clinical trial with the squalene synthase inhibitor lapaquistat acetate (TAK-475) showed that a 100 mg daily dose resulted in a 21.6% reduction in LDL cholesterol as monotherapy[13]. This provides a clinical benchmark for this class of inhibitors.

Clinical Development and Safety Profile

Statins are a well-established class of drugs with a long history of clinical use and a generally favorable safety profile, though they are associated with a risk of myopathy and an increased risk of diabetes[1].

The clinical development of squalene synthase inhibitors has been more challenging. The phase III clinical program for lapaquistat acetate was terminated due to potential hepatic safety issues, specifically elevations in alanine aminotransferase and, in rare cases, bilirubin[13]. This highlights a significant hurdle for the clinical viability of this class of compounds compared to the established safety record of statins.

Experimental Protocols

HMG-CoA Reductase Inhibition Assay

A common method to determine HMG-CoA reductase activity is to measure the oxidation of NADPH to NADP+, which can be monitored by the decrease in absorbance at 340 nm.

  • Principle: The enzymatic reaction catalyzed by HMG-CoA reductase utilizes NADPH as a cofactor. The rate of NADPH consumption is directly proportional to the enzyme's activity.

  • Procedure Outline:

    • A reaction mixture is prepared containing a buffer (e.g., phosphate buffer, pH 7.4), NADPH, and the substrate HMG-CoA.

    • The inhibitor (statin) at various concentrations is added to the mixture.

    • The reaction is initiated by the addition of HMG-CoA reductase.

    • The decrease in absorbance at 340 nm is measured over time using a spectrophotometer.

    • The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate in its absence.

  • Reference for a commercial kit: An HMG-CoA Reductase Assay Kit is available from suppliers like Abcam (ab204701)[14].

// Nodes Reagents [label="Prepare Reaction Mix:\n- Buffer\n- NADPH\n- HMG-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Inhibitor [label="Add Statin\n(various concentrations)", fillcolor="#F1F3F4", fontcolor="#202124"]; Start_Reaction [label="Add HMG-CoA Reductase", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure [label="Measure Absorbance at 340 nm\n(kinetic mode)", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Calculate % Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Reagents -> Add_Inhibitor; Add_Inhibitor -> Start_Reaction; Start_Reaction -> Measure; Measure -> Analyze;

// Graph attributes graph [bgcolor="#FFFFFF"]; node [color="#5F6368"]; edge [color="#5F6368"]; } Workflow for HMG-CoA Reductase Inhibition Assay.

Squalene Synthase Inhibition Assay

The activity of squalene synthase can also be determined by monitoring the consumption of NADPH or by using a radiolabeled substrate.

  • Principle: The conversion of two molecules of farnesyl pyrophosphate (FPP) to squalene by squalene synthase is an NADPH-dependent reaction.

  • Procedure Outline (Radiolabeled Method):

    • A reaction mixture is prepared containing a buffer (e.g., phosphate buffer, pH 7.4, with MgCl2), NADPH, and microsomal preparations containing squalene synthase.

    • The inhibitor (this compound) at various concentrations is added.

    • The reaction is initiated by the addition of radiolabeled [3H]-FPP.

    • After incubation, the reaction is stopped, and the lipids are extracted.

    • The amount of radiolabeled squalene formed is quantified using liquid scintillation counting.

    • The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to the amount formed in the control.

  • Reference Protocol: A detailed protocol for a squalene synthase activity assay has been described[9].

// Nodes Reagents [label="Prepare Reaction Mix:\n- Buffer with MgCl2\n- NADPH\n- Microsomes", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Inhibitor [label="Add this compound\n(various concentrations)", fillcolor="#F1F3F4", fontcolor="#202124"]; Start_Reaction [label="Add [3H]-FPP", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate_Stop [label="Incubate, then Stop Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; Extract_Quantify [label="Extract Lipids and Quantify\n[3H]-Squalene", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Calculate % Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Reagents -> Add_Inhibitor; Add_Inhibitor -> Start_Reaction; Start_Reaction -> Incubate_Stop; Incubate_Stop -> Extract_Quantify; Extract_Quantify -> Analyze;

// Graph attributes graph [bgcolor="#FFFFFF"]; node [color="#5F6368"]; edge [color="#5F6368"]; } Workflow for Squalene Synthase Inhibition Assay.

Conclusion

This compound and other squalene synthase inhibitors represent a mechanistically distinct and highly potent class of cholesterol-lowering agents compared to the established statins. While preclinical data for this compound are promising, the clinical development of this class has been hampered by safety concerns, as evidenced by the discontinuation of lapaquistat acetate trials. Statins, despite their potential for side effects, remain the gold standard for hypercholesterolemia treatment due to their proven efficacy and extensive long-term safety data.

For drug development professionals, the story of squalene synthase inhibitors serves as a crucial case study. It highlights that high in vitro potency and a novel mechanism of action do not always translate to clinical success. Future research in this area may focus on developing squalene synthase inhibitors with improved safety profiles or exploring combination therapies with low-dose statins to achieve synergistic effects while minimizing dose-related side effects of both drug classes.

References

A Comparative Guide to Zaragozic Acid A Analogues as Squalene Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Zaragozic Acid A and its analogues as inhibitors of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. The data presented is compiled from various preclinical studies to offer an objective overview of their potential as therapeutic agents.

Introduction

Zaragozic acids, a family of fungal metabolites, are potent competitive inhibitors of squalene synthase.[1][2] This enzyme catalyzes the first committed step in sterol biosynthesis, making it an attractive target for cholesterol-lowering drugs.[3][4] By inhibiting squalene synthase, this compound and its analogues can effectively reduce plasma cholesterol levels, as demonstrated in primate models.[1] They also exhibit potent antifungal activity by inhibiting ergosterol synthesis.[1] This guide focuses on the structure-activity relationships and comparative efficacy of various this compound analogues.

Squalene Synthase Signaling Pathway

Squalene synthase catalyzes the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[5] This is a two-step reaction that represents a key regulatory point in the isoprenoid metabolic pathway.[3] Inhibition of this enzyme prevents the downstream synthesis of cholesterol.

Squalene_Synthase_Pathway cluster_isoprenoid Isoprenoid Pathway cluster_sterol Sterol Biosynthesis HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Statin Target) FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP ... Squalene Squalene FPP->Squalene Squalene Synthase Squalene_Synthase Squalene Synthase FPP->Squalene_Synthase Cholesterol Cholesterol Squalene->Cholesterol ... Zaragozic_Acid This compound & Analogues Zaragozic_Acid->Squalene_Synthase Inhibition Squalene_Synthase->Squalene

Caption: Squalene synthase pathway and the inhibitory action of this compound.

Comparative Efficacy of this compound Analogues

The inhibitory potency of this compound analogues is highly dependent on the structure of their C1 and C6 side chains.[6] Modifications to these side chains have been systematically explored to improve in vitro and in vivo activity.

In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of this compound and several of its analogues against rat liver squalene synthase.

CompoundApparent Ki (pM)Reference
This compound78[2]
Zaragozic Acid B29[2]
Zaragozic Acid C45[2]

Note: Lower Ki values indicate higher potency.

Systematic modification of the C6 acyl side chain of this compound has shown that increasing the linear chain length up to a tetradecanoyl ester improves in vitro activity, resulting in subnanomolar inhibitors.[6] However, these long-chain derivatives exhibit weak activity in inhibiting hepatic cholesterol synthesis in mice. Conversely, short-chain C6 derivatives are less active in vitro but demonstrate improved oral activity in mice.[6]

In Vivo Efficacy

The in vivo efficacy of this compound has been demonstrated in animal models.

Animal ModelAdministrationDosageEffectReference
MouseOral200 µg/kg50% inhibition of acute hepatic cholesterol synthesis[2]
Primate--Lowered plasma cholesterol levels[1]

An n-butanoyl analogue of this compound showed an ED50 of 4.5 mg/kg for inhibiting hepatic cholesterol synthesis in mice.[6]

Comparison with Other Squalene Synthase Inhibitors

Zaragozic acids are highly potent compared to other classes of squalene synthase inhibitors.

InhibitorTarget OrganismIC50Reference
Zaragozic Acids Rat Liver--
This compound78 pM (Ki)[2]
Zaragozic Acid B29 pM (Ki)[2]
Zaragozic Acid C45 pM (Ki)[2]
Other Inhibitors
T-91485 (active metabolite of TAK-475)Human Myocytes45 nM[7]
RPR 107393Rat Liver0.6 - 0.9 nM[8]

Experimental Protocols

Squalene Synthase Activity Assay

The activity of squalene synthase is typically monitored by measuring the formation of [14C]squalene from [4-14C]farnesyl pyrophosphate (FPP).[9]

Experimental Workflow:

Assay_Workflow Microsomes 1. Isolate Liver Microsomes Incubation 2. Incubate Microsomes with [4-14C]FPP and Inhibitor Microsomes->Incubation Extraction 3. Extract Lipids Incubation->Extraction TLC 4. Separate Lipids by TLC Extraction->TLC Quantification 5. Quantify [14C]squalene TLC->Quantification

Caption: General workflow for a squalene synthase inhibition assay.

Detailed Steps:

  • Enzyme Source: Microsomes containing squalene synthase are prepared from rat liver.

  • Reaction Mixture: The reaction mixture typically contains a buffer (e.g., phosphate buffer), a reducing agent (e.g., NADPH), MgCl2, NaF, and the substrate [4-14C]FPP.

  • Inhibition Assay: Various concentrations of the test compound (this compound analogue) are pre-incubated with the enzyme preparation before the addition of the substrate to initiate the reaction.

  • Product Separation: After incubation, the reaction is stopped, and the lipids, including squalene, are extracted using an organic solvent. The radioactive squalene is then separated from other lipids, often by thin-layer chromatography (TLC).

  • Quantification: The amount of radioactive squalene formed is quantified using liquid scintillation counting to determine the enzyme activity and the inhibitory potency of the compound.

In Vivo Cholesterol Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit cholesterol synthesis in a living animal.

Experimental Workflow:

InVivo_Workflow Dosing 1. Administer Inhibitor to Animal (e.g., mouse) Radiolabel 2. Administer Radiolabeled Precursor (e.g., [3H]mevalonate) Dosing->Radiolabel Tissue_Harvest 3. Harvest Liver Radiolabel->Tissue_Harvest Lipid_Extraction 4. Extract and Saponify Lipids Tissue_Harvest->Lipid_Extraction Cholesterol_Isolation 5. Isolate and Quantify Radiolabeled Cholesterol Lipid_Extraction->Cholesterol_Isolation

Caption: Workflow for in vivo cholesterol synthesis inhibition assay.

Detailed Steps:

  • Animal Dosing: The test compound is administered to the animals (e.g., mice) via a specific route (e.g., oral gavage).

  • Radiolabeling: After a predetermined time, a radiolabeled precursor of cholesterol, such as [3H]mevalonate, is administered.[2]

  • Tissue Collection: The animals are euthanized, and the liver is collected.

  • Lipid Analysis: Lipids are extracted from the liver, and the amount of radiolabel incorporated into cholesterol is determined to assess the rate of cholesterol synthesis. A reduction in radiolabeled cholesterol in the treated group compared to the control group indicates inhibition of cholesterol synthesis.

Conclusion

This compound and its analogues are exceptionally potent inhibitors of squalene synthase, with some derivatives exhibiting picomolar inhibitory constants. The structure-activity relationship studies highlight the importance of the C1 and C6 side chains in determining both in vitro potency and in vivo oral activity. While long-chain C6 analogues show excellent in vitro activity, short-chain derivatives appear more promising for oral administration. Further research and development of these compounds could lead to novel therapeutic agents for hypercholesterolemia and fungal infections.

References

Zaragozic Acid A: A Potent and Selective Inhibitor of Squalene Synthase with Limited Cross-Reactivity in the Sterol Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Analysis of the Cross-Reactivity Profile of Zaragozic Acid A

This compound, a potent fungal metabolite, is a well-established inhibitor of squalene synthase, the enzyme catalyzing the first committed step in sterol biosynthesis.[1] This guide provides a comparative analysis of the inhibitory activity of this compound against its primary target, squalene synthase, and its cross-reactivity with other key enzymes in the sterol biosynthesis pathway, namely HMG-CoA reductase and lanosterol synthase. Furthermore, its interaction with the related enzyme, farnesyl-protein transferase, is examined to provide a broader understanding of its selectivity.

Executive Summary

Experimental data reveals that this compound exhibits extraordinary potency and selectivity for squalene synthase, with inhibitory constants in the picomolar range. In contrast, its activity against other enzymes in the sterol pathway, such as HMG-CoA reductase and lanosterol synthase, is significantly lower, to the extent that specific inhibitory constants are not widely reported in the literature, underscoring its high degree of selectivity. Measurable cross-reactivity has been observed with farnesyl-protein transferase, an enzyme that also utilizes a substrate derived from the mevalonate pathway. However, the inhibitory concentration required is substantially higher than that for squalene synthase, further highlighting the specificity of this compound.

Comparative Inhibitory Activity

The following table summarizes the known inhibitory concentrations (IC50) or constants (Ki) of this compound and its analogs against key enzymes.

EnzymeInhibitorSpeciesIC50 / KiCitation
Squalene SynthaseThis compoundRat (liver)78 pM (Ki)[2][3]
Farnesyl-Protein TransferaseZaragozic Acid D/D2-100 nM (IC50)[4][5]
Farnesyl-Protein TransferaseThis compound/B-Less potent than D/D2[4][5]
HMG-CoA ReductaseThis compound-No significant inhibition reported
Lanosterol SynthaseThis compound-No significant inhibition reported

Sterol Biosynthesis Pathway and Inhibition Points

The following diagram illustrates the sterol biosynthesis pathway, highlighting the primary target of this compound and other key enzymes.

Sterol_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP ... Squalene Squalene FPP->Squalene Squalene Synthase PrenylatedProteins Prenylated Proteins FPP->PrenylatedProteins Farnesyl-Protein Transferase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Lanosterol Lanosterol Oxidosqualene->Lanosterol Lanosterol Synthase Cholesterol Cholesterol Lanosterol->Cholesterol ... HMGCoAReductase HMG-CoA Reductase SqualeneSynthase Squalene Synthase LanosterolSynthase Lanosterol Synthase FarnesylTransferase Farnesyl-Protein Transferase ZaragozicAcid This compound ZaragozicAcid->SqualeneSynthase Statins Statins Statins->HMGCoAReductase

Caption: Sterol biosynthesis pathway showing the primary inhibition point of this compound.

Experimental Protocols

Detailed methodologies for the key enzymatic assays are provided below.

Squalene Synthase Inhibition Assay

This assay measures the activity of squalene synthase by quantifying the conversion of radiolabeled farnesyl pyrophosphate (FPP) to squalene.

Materials:

  • Rat liver microsomes (source of squalene synthase)

  • [14C]-Farnesyl pyrophosphate (radiolabeled substrate)

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Cofactors: 10 mM NADPH, 5.5 mM MgCl2

  • 11 mM NaF (to inhibit phosphatases)

  • This compound (or other test compounds)

  • Scintillation fluid

  • Petroleum ether for extraction

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, MgCl2, and NaF.

  • Add the test inhibitor (this compound) at various concentrations to the reaction mixture.

  • Add the enzyme source (rat liver microsomes) to the mixture and pre-incubate.

  • Initiate the reaction by adding [14C]-FPP.

  • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding a strong base (e.g., KOH in ethanol).

  • Extract the lipid-soluble products, including [14C]-squalene, using petroleum ether.

  • Quantify the amount of [14C]-squalene produced using liquid scintillation counting.

  • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

HMG-CoA Reductase Inhibition Assay

The activity of HMG-CoA reductase is determined by spectrophotometrically measuring the rate of NADPH oxidation.

Materials:

  • Purified or recombinant HMG-CoA reductase

  • Assay Buffer: Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Substrate: HMG-CoA

  • Cofactor: NADPH

  • Test inhibitor (e.g., Pravastatin as a positive control, this compound as the test compound)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette or microplate well containing assay buffer and NADPH.

  • Add the test inhibitor at various concentrations.

  • Add HMG-CoA reductase to the mixture.

  • Initiate the reaction by adding the substrate, HMG-CoA.

  • Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Determine the percent inhibition at each inhibitor concentration and calculate the IC50 value.

Lanosterol Synthase Inhibition Assay

This assay typically involves the use of a radiolabeled substrate and subsequent separation and quantification of the product, lanosterol.

Materials:

  • Source of lanosterol synthase (e.g., yeast or mammalian cell microsomes)

  • Substrate: (S)-2,3-oxidosqualene (radiolabeled, e.g., with ³H or ¹⁴C)

  • Assay Buffer (e.g., phosphate or Tris-HCl buffer)

  • Detergent (e.g., Tween-80, to solubilize the substrate)

  • Test inhibitor

  • System for product separation (e.g., High-Performance Liquid Chromatography - HPLC or Thin-Layer Chromatography - TLC)

  • Scintillation counter or other radioisotope detection method

Procedure:

  • Prepare the radiolabeled substrate, (S)-2,3-oxidosqualene, typically in a solution containing a detergent.

  • In a reaction vessel, combine the assay buffer, the enzyme source, and the test inhibitor at various concentrations.

  • Initiate the reaction by adding the radiolabeled substrate.

  • Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a specific duration.

  • Terminate the reaction, for example, by adding a solvent to extract the lipids.

  • Separate the product, radiolabeled lanosterol, from the unreacted substrate using HPLC or TLC.

  • Quantify the amount of radiolabeled lanosterol formed.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

This compound is a highly potent and exquisitely selective inhibitor of squalene synthase. The lack of significant reported inhibition of other key sterol biosynthesis enzymes like HMG-CoA reductase and lanosterol synthase at comparable concentrations underscores its targeted mechanism of action. While some off-target activity is noted with farnesyl-protein transferase, it occurs at concentrations several orders of magnitude higher than those required for squalene synthase inhibition. This high degree of selectivity makes this compound a valuable tool for specifically studying the role of squalene synthase in sterol metabolism and related cellular processes.

References

Validating the Inhibitory Effect of Zaragozic Acid A on Fungal Growth: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Zaragozic Acid A's antifungal activity with that of other established antifungal agents. The data presented herein is supported by experimental protocols to assist researchers in validating its potent inhibitory effects on fungal growth.

This compound, a polyketide natural product, demonstrates significant fungicidal activity primarily by inhibiting squalene synthase, a critical enzyme in the ergosterol biosynthesis pathway.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to cell death. This guide compares the in vitro efficacy of this compound with other antifungals that target the same pathway, as well as those with different mechanisms of action.

Comparative Analysis of Antifungal Activity

The following table summarizes the in vitro inhibitory activity of this compound and selected alternative antifungal agents against Candida albicans, a common fungal pathogen. The data is presented as Minimum Inhibitory Concentration (MIC) ranges, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency. Additionally, the inhibitory constant (Ki) for this compound against squalene synthase is provided to illustrate its high affinity for its target enzyme.

Antifungal AgentTarget Enzyme/Mechanism of ActionMIC Range against C. albicans (µg/mL)Inhibitory Constant (Ki)
This compound Squalene Synthase ~0.35 (estimated from Zaragozic Acid B)[4]78 pM (rat liver squalene synthase) [1][5]
TerbinafineSqualene Epoxidase0.03 - >128[2][6][7][8]Not applicable
KetoconazoleLanosterol 14α-demethylase≤0.03125 - 64[9][10][11][12]Not applicable
FluconazoleLanosterol 14α-demethylase0.125 - ≥64[13][14][15][16]Not applicable
Amphotericin BBinds to ergosterol in the cell membrane0.06 - 1.0[13][17][18][19][20]Not applicable

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted method for determining the MIC of antifungal agents.

Materials:

  • Fungal isolate (e.g., Candida albicans)

  • Antifungal agent stock solution

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Suspend a few colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to the final inoculum concentration.

  • Drug Dilution: Prepare a serial two-fold dilution of the antifungal agent in RPMI-1640 medium in the wells of a 96-well microtiter plate.

  • Inoculation: Add the diluted fungal inoculum to each well of the microtiter plate containing the antifungal agent dilutions. Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader.

Squalene Synthase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of squalene synthase, the target enzyme of this compound.

Materials:

  • Fungal cell lysate or purified squalene synthase

  • [³H]-farnesyl pyrophosphate (FPP) (substrate)

  • NADPH

  • Assay buffer (e.g., phosphate buffer with MgCl₂)

  • This compound or other test inhibitors

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the assay buffer, NADPH, and the fungal squalene synthase preparation.

  • Inhibitor Addition: Add varying concentrations of this compound or a control vehicle to the reaction mixtures.

  • Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, [³H]-FPP.

  • Incubation: Incubate the reaction mixtures at an optimal temperature (e.g., 37°C) for a defined period.

  • Reaction Termination and Extraction: Stop the reaction and extract the lipid-soluble product, [³H]-squalene, using an organic solvent (e.g., hexane).

  • Quantification: Transfer the organic phase containing [³H]-squalene to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The inhibitory activity is determined by comparing the amount of [³H]-squalene produced in the presence of the inhibitor to that of the control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be calculated.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the ergosterol biosynthesis pathway, the experimental workflow for antifungal susceptibility testing, and a logical comparison of antifungal mechanisms.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitor Targets Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Mevalonate->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Squalene Epoxide Squalene Epoxide Squalene->Squalene Epoxide Lanosterol Lanosterol Squalene Epoxide->Lanosterol ... ... Lanosterol->... Ergosterol Ergosterol ...->Ergosterol Zaragozic_Acid_A This compound Zaragozic_Acid_A->Squalene Inhibits Squalene Synthase Terbinafine Terbinafine Terbinafine->Squalene Epoxide Inhibits Squalene Epoxidase Azoles Azoles (e.g., Ketoconazole) Azoles->Lanosterol Inhibits 14α-demethylase

Caption: Ergosterol biosynthesis pathway and points of inhibition.

Antifungal_Susceptibility_Workflow Start Start Prepare_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Serial Dilution of Antifungal Agent Start->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 24-48h Inoculate_Plate->Incubate Read_MIC Determine MIC (Visual/Spectrophotometric) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination.

Antifungal_Mechanism_Comparison cluster_ZAA This compound cluster_Azoles Azoles cluster_Polyenes Polyenes ZAA_Target Squalene Synthase ZAA_Effect Ergosterol Depletion & Farnesol Accumulation ZAA_Target->ZAA_Effect Azole_Target 14α-demethylase Azole_Effect Ergosterol Depletion & Toxic Sterol Accumulation Azole_Target->Azole_Effect Polyene_Target Ergosterol in Membrane Polyene_Effect Pore Formation & Ion Leakage Polyene_Target->Polyene_Effect Fungal_Cell Fungal_Cell Fungal_Cell->ZAA_Target Enters Cell Fungal_Cell->Azole_Target Enters Cell Fungal_Cell->Polyene_Target Acts on Membrane

Caption: Comparison of antifungal mechanisms.

References

A Comparative Analysis of Zaragozic Acids A, B, and C: Potent Inhibitors of Squalene Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Zaragozic acids, a family of fungal metabolites, have garnered significant attention in the scientific community for their potent inhibitory activity against squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] This guide provides a comparative analysis of the three primary members of this family—Zaragozic Acid A, B, and C—highlighting their structural differences, inhibitory potencies, and the experimental methodologies used to characterize them.

Structural Overview

Zaragozic Acids A, B, and C share a common, highly functionalized bicyclic core: a 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid structure.[1][2][3] The key distinctions between these three analogs lie in the structure of their 1-alkyl and 6-acyl side chains, which contribute to their differing biological activities.[1][2][3][4][5]

  • This compound (also known as Squalestatin 1): Isolated from an unidentified sterile fungal culture.[4][5][6]

  • Zaragozic Acid B: Produced by the fungus Sporormiella intermedia.[4][5][7]

  • Zaragozic Acid C: Obtained from Leptodontium elatius.[4][5][7]

Mechanism of Action: Inhibition of Squalene Synthase

Zaragozic acids are potent, competitive inhibitors of squalene synthase.[4][5][8] This enzyme catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[6][7] By inhibiting this step, zaragozic acids effectively block the downstream production of cholesterol.[1][2] This mechanism of action makes them valuable as potential cholesterol-lowering agents and antifungal compounds, as ergosterol is the fungal equivalent of cholesterol.[1][2] The inhibition of squalene synthase by this compound has been described as a mechanism-based irreversible inactivation that follows competitive inhibition.[9]

Cholesterol_Biosynthesis_Pathway cluster_early Early Steps cluster_late Late Steps (Sterol Synthesis) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene_Synthase Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Zaragozic_Acids Zaragozic_Acids Zaragozic_Acids->Squalene_Synthase Squalene_Synthase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Buffer_Cofactors Buffer & Cofactors Mix Combine Buffer, Cofactors, Enzyme, & Inhibitor Buffer_Cofactors->Mix Enzyme Squalene Synthase (Microsomes) Enzyme->Mix Inhibitor Zaragozic Acid Inhibitor->Mix Substrate [14C]FPP Add_Substrate Add [14C]FPP to start reaction Substrate->Add_Substrate Pre-incubate Pre-incubate at 30°C Mix->Pre-incubate Pre-incubate->Add_Substrate Incubate Incubate at 30°C for 20 min Add_Substrate->Incubate Stop_Reaction Stop Reaction (add KOH/Ethanol) Incubate->Stop_Reaction Saponify Saponify at 65°C Stop_Reaction->Saponify Extract Extract with Petroleum Ether Saponify->Extract Measure_Radioactivity Liquid Scintillation Counting Extract->Measure_Radioactivity Calculate_Inhibition Calculate % Inhibition and IC50/Ki Measure_Radioactivity->Calculate_Inhibition

References

A Comparative Guide to the Structural Activity Relationship of Zaragozic Acid A Derivatives as Squalene Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Zaragozic Acid A derivatives and their inhibitory activity against squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. The information presented herein is supported by experimental data to facilitate research and development in this area.

Introduction to this compound

Zaragozic acids are a family of potent natural product inhibitors of squalene synthase, an enzyme that catalyzes the first committed step in sterol biosynthesis.[1][2] Their potential as cholesterol-lowering agents has made them a subject of significant interest in medicinal chemistry. This compound, also known as Squalestatin S1, is a prominent member of this family and serves as a scaffold for the development of new analogues with improved therapeutic properties.[1]

All zaragozic acids share a unique and highly oxygenated core structure: a 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid.[1] The structural diversity and biological activity of different zaragozic acids arise from variations in the 1-alkyl and 6-acyl side chains.[1]

Structural Activity Relationship (SAR) Analysis

The inhibitory potency of this compound derivatives against squalene synthase is highly dependent on the nature of the C-1 alkyl and C-6 acyl side chains. Systematic modifications of these side chains have provided valuable insights into the structural requirements for optimal activity.

The Core Bicyclic Structure

The complex bicyclic core of zaragozic acids is essential for their inhibitory activity. This rigid structure correctly positions the carboxylic acid groups and hydroxyls to interact with the active site of squalene synthase, mimicking the binding of the natural substrate, farnesyl pyrophosphate.

C-1 Alkyl Side Chain

Modifications to the C-1 alkyl side chain have been explored to enhance the pharmacological properties of this compound. Directed biosynthesis studies have shown that replacing the phenyl group at the C-6' position of the C-1 alkyl side chain with other aromatic moieties, such as 2-thiophenyl, 3-thiophenyl, 2-furyl, and various fluorophenyl groups, results in analogues that retain potent picomolar inhibitory activity against squalene synthase in vitro.[3] This suggests that the terminal aromatic ring plays a crucial role in binding, and some flexibility in its electronic and steric properties is tolerated.

C-6 Acyl Side Chain

The C-6 acyl side chain has been a primary focus for SAR studies, revealing several key trends:

  • Chain Length: Simplification of the C-6 side chain, for instance, to an octanoyl ester, is detrimental to the inhibitory activity. Conversely, increasing the linear chain length of the acyl group up to a tetradecanoyl ester leads to an improvement in in vitro potency.[4]

  • Terminal Functionality: The presence of a terminal aromatic group on the C-6 acyl side chain significantly influences activity. An ω-phenoxy group has been found to be a more effective activity enhancer than an ω-phenyl group.[4]

  • Linkage Modification: The ester linkage of the C-6 side chain can be replaced with other functional groups, such as carbamates, ethers, and carbonates, with these analogues exhibiting similar activity profiles to the corresponding esters.[4]

  • In Vitro vs. In Vivo Activity: An interesting dichotomy has been observed between in vitro and in vivo activity. While long-chain derivatives at the C-6 position are potent subnanomolar inhibitors of squalene synthase in vitro, they show weaker activity in inhibiting hepatic cholesterol synthesis in mice. In contrast, short-chain C-6 derivatives, although less active in vitro, demonstrate improved oral activity in vivo.[4]

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of naturally occurring zaragozic acids against rat liver squalene synthase.

CompoundC-1 Alkyl Side ChainC-6 Acyl Side ChainKi (pM)[5][6][7]
This compound (4S,5R)-4-acetyloxy-5-methyl-3-methylene-6-phenylhexyl(2E,4S,6S)-4,6-dimethyloct-2-enoyl78
Zaragozic Acid B (4S,5R)-4-acetyloxy-5-methyl-3-methylene-6-phenylhexyl4,6,8-trimethyl-2,4-decadienoyl29
Zaragozic Acid C (4R,5R)-4-acetyloxy-5-methyl-3-methylene-6-phenylhexyl(2E,4S,6S)-4,6-dimethyloct-2-enoyl45

Experimental Protocols

Squalene Synthase Inhibition Assay

The following protocol is a representative method for determining the squalene synthase inhibitory activity of this compound derivatives.

1. Preparation of Rat Liver Microsomes:

  • Livers are obtained from male Sprague-Dawley rats.

  • The liver is homogenized in an ice-cold buffer (e.g., 50 mM HEPES, pH 7.5, containing 0.25 M sucrose, 5 mM MgCl2, and 1 mM EDTA).

  • The homogenate is centrifuged at a low speed (e.g., 10,000 x g) to remove cell debris and nuclei.

  • The resulting supernatant is then subjected to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomes.

  • The microsomal pellet is resuspended in a suitable buffer and stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford assay.

2. Squalene Synthase Activity Assay:

  • The assay is typically performed in a final volume of 200 µL.

  • The reaction mixture contains:

    • 50 mM HEPES buffer (pH 7.5)

    • 5 mM MgCl2

    • 2 mM NADPH

    • 10 mM NaF (to inhibit phosphatases)

    • Rat liver microsomes (as the source of squalene synthase)

    • Varying concentrations of the test inhibitor (this compound derivative)

  • The reaction is initiated by the addition of the substrate, [1-14C]-farnesyl pyrophosphate (FPP).

  • The reaction mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

  • The reaction is stopped by the addition of a quenching solution (e.g., 15% KOH in 50% ethanol).

  • The lipid fraction, containing the radiolabeled squalene product, is extracted using an organic solvent (e.g., hexane).

  • The radioactivity in the organic phase is quantified using a scintillation counter.

  • The inhibitory activity is calculated as the percentage reduction in squalene formation in the presence of the inhibitor compared to a control without the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

This compound: Core Structure and Modification Sites

Zaragozic_Acid_A_SAR cluster_core This compound Core cluster_sides Modification Sites Core C1 C-1 Alkyl Side Chain (Variation affects potency and pharmacology) Core->C1 Site of modification C6 C-6 Acyl Side Chain (Key determinant of in vitro and in vivo activity) Core->C6 Site of modification Squalene_Synthase_Inhibition_Workflow cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition Mechanism cluster_workflow Experimental Workflow FPP Farnesyl Pyrophosphate (FPP) Squalene Squalene FPP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol ... ZAA This compound Derivative ZAA->FPP Competitive Inhibition Microsomes 1. Prepare Rat Liver Microsomes Assay 2. Set up Squalene Synthase Assay (Microsomes, Buffer, NADPH, Inhibitor) Microsomes->Assay Incubate 3. Add [14C]-FPP and Incubate Assay->Incubate Extract 4. Stop Reaction and Extract Lipids Incubate->Extract Quantify 5. Quantify [14C]-Squalene Extract->Quantify

References

A Comparative Guide to Zaragozic Acid A and Other Microbial Squalene Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of Zaragozic Acid A and other microbial metabolites that inhibit squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. The information presented is intended to support research and development efforts in hypercholesterolemia and antifungal therapies.

Introduction to Squalene Synthase Inhibition

Squalene synthase (SQS) catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1] This positions SQS as a critical control point in the pathway leading to cholesterol in mammals and ergosterol in fungi.[2][3] Inhibiting this enzyme is a promising therapeutic strategy for lowering cholesterol and for antifungal applications, as it selectively blocks sterol production without affecting the synthesis of other essential non-sterol isoprenoids derived from FPP.[3][4]

This compound, also known as Squalestatin S1, is a potent fungal metabolite inhibitor of squalene synthase.[5][6] It belongs to a family of natural products, the zaragozic acids, which are characterized by a unique and highly oxygenated 4,8-dioxabicyclo[3.2.1]octane core.[1][3][7] These compounds are produced by a variety of fungi and have demonstrated significant potential in reducing plasma cholesterol levels.[1][2]

Mechanism of Action: Targeting the Cholesterol Biosynthesis Pathway

This compound acts as a reversible, competitive inhibitor of squalene synthase with picomolar affinity.[5][8] It mimics the substrate FPP and/or the reaction intermediate presqualene pyrophosphate (PSPP).[9] By blocking the conversion of FPP to squalene, this compound effectively halts the downstream synthesis of cholesterol.[8] This inhibition leads to an accumulation of upstream metabolites like FPP and farnesol.[8]

The diagram below illustrates the position of squalene synthase in the mevalonate pathway and the point of inhibition by this compound and its analogs.

Cholesterol_Biosynthesis_Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Multiple Steps SQS_Enzyme Squalene Synthase (SQS) FPP->SQS_Enzyme Squalene Squalene Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps Inhibitor This compound & Other SQS Inhibitors Inhibitor->SQS_Enzyme Inhibition SQS_Enzyme->Squalene NADPH

Figure 1. Inhibition of Squalene Synthase in the Cholesterol Pathway.

Comparative Performance of Microbial SQS Inhibitors

Several microbial metabolites have been identified as inhibitors of squalene synthase. This section compares the inhibitory potency of this compound with its related analogs (Zaragozic Acids B and C) and other microbial inhibitors like the macrolactins.

CompoundSource OrganismTarget EnzymeInhibition TypeKi ValueIC50 ValueReference(s)
This compound Unidentified sterile fungusRat Liver Squalene SynthaseCompetitive78 pM6 µM (in HepG2 cells)[8][10]
Zaragozic Acid B Sporormiella intermediaRat Liver Squalene SynthaseCompetitive29 pM0.6 µM (in HepG2 cells)[8][11][12]
Zaragozic Acid C Leptodontium elatiusRat Liver Squalene SynthaseCompetitive45 pM4 µM (in HepG2 cells)[8][11][13]
Macrolactin A Streptomyces sp.Rat Liver Squalene SynthaseNoncompetitive-1.66 µM[14][15]
Macrolactin F Streptomyces sp.Rat Liver Squalene SynthaseNoncompetitive-1.53 µM[14][15]

Table 1: Comparison of microbial squalene synthase inhibitors.

As the data indicates, the zaragozic acids are exceptionally potent competitive inhibitors with Ki values in the picomolar range, making them significantly more powerful than the noncompetitive inhibitors macrolactins A and F.[8][14][15]

Experimental Protocols

The data presented in this guide is derived from established biochemical assays. Below is a detailed methodology for a typical in vitro squalene synthase inhibition assay.

Protocol: In Vitro Squalene Synthase Inhibition Assay

This protocol is based on the method of monitoring the formation of radiolabeled squalene from a radiolabeled FPP substrate.[11]

  • Enzyme Preparation:

    • Microsomes containing squalene synthase are prepared from rat liver homogenates.

    • The protein concentration of the microsomal preparation is determined using a standard method (e.g., Bradford assay). For kinetic studies with potent inhibitors like zaragozic acids, a very low enzyme concentration (e.g., ~2.2 µg/ml) is required to ensure the inhibitor concentration is not depleted by binding to the enzyme.[11]

  • Reaction Mixture:

    • A reaction buffer is prepared (e.g., potassium phosphate buffer, pH 7.4) containing necessary cofactors such as MgCl₂, KF, and a reducing agent like NADPH.

    • The test inhibitor (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.

  • Assay Procedure:

    • The reaction is initiated by adding the substrate, [4-¹⁴C]farnesyl pyrophosphate ([¹⁴C]FPP).

    • The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

    • The reaction is stopped by adding a strong base (e.g., 15% alcoholic KOH).

  • Extraction and Quantification:

    • Non-saponifiable lipids, including the [¹⁴C]squalene product, are extracted from the reaction mixture using an organic solvent (e.g., n-hexane).

    • The organic extract is washed and then analyzed by liquid scintillation counting to quantify the amount of [¹⁴C]squalene formed.

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of the inhibitor relative to a control reaction without any inhibitor.

    • IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of inhibition against the inhibitor concentration.

    • For determining the inhibition constant (Ki) and the type of inhibition, the assay is repeated with varying concentrations of the substrate (FPP), and the data are analyzed using Lineweaver-Burk or Dixon plots.[11]

The workflow for this experimental protocol is visualized below.

SQS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Prep 1. Prepare Microsomal Squalene Synthase Buffer_Prep 2. Prepare Reaction Buffer and Inhibitor Solutions Enzyme_Prep->Buffer_Prep Incubation 3. Incubate Enzyme, Buffer, Inhibitor, and [14C]FPP at 37°C Buffer_Prep->Incubation Stop_Reaction 4. Stop Reaction with Alcoholic KOH Incubation->Stop_Reaction Extraction 5. Extract [14C]Squalene with Hexane Stop_Reaction->Extraction Quantification 6. Quantify Radioactivity via Liquid Scintillation Counting Extraction->Quantification Data_Analysis 7. Calculate % Inhibition, IC50, and Ki Values Quantification->Data_Analysis

Figure 2. Workflow for Squalene Synthase Inhibition Assay.

Conclusion

The zaragozic acids, particularly this compound, represent a class of highly potent, picomolar competitive inhibitors of squalene synthase.[8] Their mechanism of action and high affinity for the target enzyme make them valuable lead compounds for the development of cholesterol-lowering and antifungal drugs. While other microbial metabolites like macrolactins also inhibit SQS, they do so with significantly lower potency and through a different (noncompetitive) mechanism.[14][15] The detailed protocols and comparative data provided herein serve as a foundational resource for researchers aiming to further explore and develop inhibitors of this critical metabolic enzyme.

References

Squalene Synthase Inhibition: A Comparative Analysis of Zaragozic Acid A's Reversible and Irreversible Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme inhibition is paramount. This guide provides a detailed comparison of the inhibitory mechanism of Zaragozic Acid A on squalene synthase, contrasting its dual reversible and irreversible actions with other notable inhibitors.

Squalene synthase (SQS) represents a critical regulatory point in the cholesterol biosynthesis pathway, catalyzing the first committed step toward sterol formation. Its inhibition is a key strategy for the development of cholesterol-lowering therapeutics. This compound, a potent fungal metabolite, stands out due to its complex and potent inhibitory profile. This guide dissects the mechanism of this compound and compares it with other synthetic inhibitors, providing experimental data and protocols to support further research and development.

The Dual Inhibitory Nature of this compound

This compound exhibits a sophisticated, two-step mechanism of action against squalene synthase. Initially, it acts as a potent competitive inhibitor, binding to the active site of the enzyme with high affinity.[1] This reversible, competitive phase is then followed by a slower, mechanism-based irreversible inactivation of the enzyme.[2][3] This dual mechanism contributes to its picomolar inhibitory constants and sustained biological effects.

The initial competitive inhibition arises from this compound's structural mimicry of the natural substrate, farnesyl pyrophosphate (FPP), and the reaction intermediate, presqualene pyrophosphate.[2] However, the subsequent irreversible inactivation involves the formation of a covalent bond with the enzyme, rendering it permanently non-functional. This time-dependent inactivation is a key feature that distinguishes this compound from many other squalene synthase inhibitors.[2]

Comparison with Alternative Squalene Synthase Inhibitors

Several other molecules have been developed to inhibit squalene synthase, each with its own distinct mechanism and potency. This section compares this compound with two notable examples: Lapaquistat (TAK-475) and RPR-107393.

InhibitorType of InhibitionIC50 (nM)Ki (pM)Key Characteristics
This compound Competitive followed by Irreversible Inactivation~5.0[4]78[1]Picomolar potency; Time-dependent inactivation.[1][2]
Lapaquistat (TAK-475) Reversible, Non-competitive (with respect to FPP)45 - 260[4]N/AOrally active; Development halted due to potential liver toxicity.
RPR-107393 Potent, Reversible0.6 - 0.9[5]N/AHighly potent reversible inhibitor.[5]

Experimental Protocols

In Vitro Squalene Synthase Inhibition Assay (Radiometric Method)

This protocol is adapted from established radiometric assays for squalene synthase activity.[6]

a. Materials:

  • Rat liver microsomes (source of squalene synthase)

  • [¹⁴C]-Farnesyl pyrophosphate (FPP)

  • NADPH

  • Assay Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 2 mM DTT

  • Inhibitor stock solutions (this compound, Lapaquistat, RPR-107393) in a suitable solvent (e.g., DMSO)

  • Scintillation cocktail

  • Silica gel thin-layer chromatography (TLC) plates

  • Organic solvent for TLC (e.g., hexane:ethyl acetate 9:1)

  • Potassium hydroxide (KOH) solution for saponification

  • Heptane for extraction

b. Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes containing assay buffer, NADPH, and the desired concentration of the inhibitor or vehicle control.

  • Pre-incubate the mixtures at 37°C for 10 minutes.

  • Initiate the reaction by adding [¹⁴C]-FPP.

  • Incubate at 37°C for 20 minutes.

  • Stop the reaction by adding a KOH solution.

  • Saponify the mixture at 65°C for 30 minutes to hydrolyze any remaining FPP.

  • Extract the lipid-soluble products (including [¹⁴C]-squalene) with heptane.

  • Spot the heptane extract onto a silica gel TLC plate and develop the chromatogram.

  • Visualize the squalene spot (e.g., using iodine vapor) and scrape the corresponding silica gel into a scintillation vial.

  • Add scintillation cocktail and quantify the amount of [¹⁴C]-squalene using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

Differentiating Reversible from Irreversible Inhibition (Jump-Dilution Method)

This method can be used to distinguish between reversible and irreversible inhibition.[7]

a. Procedure:

  • Incubate a concentrated solution of squalene synthase with a high concentration of this compound for a set period to allow for potential irreversible binding.

  • Rapidly dilute this mixture (e.g., 100-fold or more) into the standard squalene synthase assay mixture containing the substrate (FPP) and cofactors.

  • Monitor the enzyme activity over time.

  • Interpretation:

    • Irreversible Inhibition: If this compound causes irreversible inhibition, the enzyme activity will not recover over time, even after significant dilution.[7]

    • Reversible Inhibition: If the inhibition were purely reversible, the dilution would cause the inhibitor to dissociate from the enzyme, leading to a recovery of enzyme activity over time.[7] The initial lack of full activity followed by a gradual increase would indicate slow-onset reversible inhibition.

Visualizing the Pathways and Processes

Cholesterol Biosynthesis Pathway

The following diagram illustrates the position of squalene synthase in the cholesterol biosynthesis pathway, highlighting its pivotal role.

Cholesterol_Biosynthesis Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Isopentenyl_PP Isopentenyl-PP Mevalonate->Isopentenyl_PP Geranyl_PP Geranyl-PP Isopentenyl_PP->Geranyl_PP Farnesyl_PP Farnesyl-PP (FPP) Geranyl_PP->Farnesyl_PP Squalene_Synthase Squalene Synthase (SQS) Farnesyl_PP->Squalene_Synthase Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Squalene_Synthase->Squalene

Caption: Cholesterol biosynthesis pathway highlighting the role of Squalene Synthase.

Experimental Workflow for Squalene Synthase Inhibition Assay

This diagram outlines the key steps in the radiometric squalene synthase inhibition assay.

SQS_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Reaction Prepare Reaction Mix (Buffer, NADPH, Inhibitor) Pre_Incubate Pre-incubate at 37°C Prep_Reaction->Pre_Incubate Start_Reaction Add [¹⁴C]-FPP to start reaction Pre_Incubate->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Stop Reaction with KOH Incubate->Stop_Reaction Saponify Saponify Stop_Reaction->Saponify Extract Extract with Heptane Saponify->Extract TLC TLC Separation Extract->TLC Quantify Quantify [¹⁴C]-Squalene TLC->Quantify ZAA_Inhibition_Mechanism E_S Squalene Synthase (E) + This compound (I) EI_reversible Reversible E-I Complex (Competitive Inhibition) E_S->EI_reversible Fast, Reversible Binding EI_irreversible Irreversible E-I Complex (Covalent Modification) EI_reversible->EI_irreversible Slow, Irreversible Reaction

References

Safety Operating Guide

Proper Disposal of Zaragozic Acid A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Zaragozic Acid A, a potent inhibitor of squalene synthase used in pharmaceutical research. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols for chemical waste is paramount to ensure a safe and compliant laboratory environment.[1]

This guide is intended for researchers, scientists, and drug development professionals to provide clear, procedural steps for the disposal of this compound in its solid form and as solutions in common laboratory solvents.

Key Safety & Handling Data

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 690.7 g/mol PubChem
Form Solid (lyophilized powder)Sigma-Aldrich[2]
Solubility - Ethanol: 10 mg/mL- DMSO: 10 mg/mL (heating may be required)Sigma-Aldrich[3]
Storage Temperature -20°CSigma-Aldrich[2]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0Cayman Chemical[1]

Disposal Protocols

The overriding principle for laboratory waste is to have a disposal plan before beginning any procedure.[4] All chemical waste, regardless of its hazard classification, should be handled by trained personnel.

Solid this compound Waste

Uncontaminated, solid this compound is considered non-hazardous. However, it should not be disposed of in regular laboratory trash to avoid accidental exposure to custodial staff.

Procedure:

  • Containerize: Place the solid this compound waste in a clearly labeled, sealed container. The original product container is suitable if the label is intact and legible.

  • Labeling: The container must be labeled with the chemical name ("this compound") and a clear indication that it is "Non-Hazardous Chemical Waste for Disposal."

  • Institutional Guidelines: Follow your institution's specific procedures for the disposal of non-hazardous solid chemical waste. This may involve placing it in a designated collection area for your institution's environmental health and safety (EHS) office to collect.

This compound Solutions

This compound is frequently dissolved in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). The disposal of these solutions is dictated by the hazards of the solvent.

Disposal of this compound in Ethanol Solutions:

Ethanol is a flammable liquid and should not be disposed of down the drain.[1][5][6]

Procedure:

  • Waste Collection: Collect all this compound in ethanol solutions in a dedicated, properly labeled hazardous waste container. The container should be compatible with flammable organic solvents.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste," listing all chemical constituents (e.g., "this compound, Ethanol") with their approximate concentrations.

  • Segregation: Store the waste container separately from incompatible chemicals, such as strong oxidizing agents.[1]

  • Disposal: Arrange for pickup and disposal through your institution's EHS office.

Disposal of this compound in DMSO Solutions:

DMSO is a combustible liquid and can penetrate the skin, potentially carrying dissolved substances with it. Therefore, DMSO solutions should be handled as hazardous waste.

Procedure:

  • Waste Collection: Collect all this compound in DMSO solutions in a designated hazardous waste container suitable for organic solvents.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list all contents (e.g., "this compound, DMSO") with their estimated concentrations.

  • Storage: Store the waste container in a well-ventilated area, away from ignition sources.

  • Disposal: Contact your institution's EHS office for proper disposal.

Decontamination of Empty Containers

Empty containers that held this compound should be managed as follows:

  • Rinsing: Triple rinse the empty container with a suitable solvent (e.g., ethanol or water, if the subsequent use is compatible).

  • Rinsate Collection: The rinsate from the first rinse should be collected and disposed of as chemical waste corresponding to the solvent used. Subsequent rinsates can typically be disposed of down the drain with copious amounts of water, but consult your local regulations.

  • Container Disposal: Once decontaminated, deface the original label to prevent misuse and dispose of the container according to your institution's guidelines for glass or plastic recycling or disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start This compound Waste form Identify Waste Form start->form solid Solid this compound form->solid Solid solution This compound Solution form->solution Solution solid_proc Dispose as Non-Hazardous Solid Chemical Waste per Institutional Guidelines solid->solid_proc solvent Identify Solvent solution->solvent ethanol Ethanol Solution solvent->ethanol Ethanol dmso DMSO Solution solvent->dmso DMSO solvent_proc Dispose as Flammable Organic Waste per Institutional Guidelines ethanol->solvent_proc dmso->solvent_proc

Caption: Disposal decision workflow for this compound.

References

Safeguarding Researchers: A Guide to Handling Zaragozic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Zaragozic Acid A, a potent squalene synthase inhibitor. Adherence to these guidelines is essential for ensuring the safety of laboratory personnel and the integrity of research.

This compound and its salts are powerful biochemical reagents that require careful handling. While some safety data sheets (SDS) may indicate a low immediate hazard level, the compound's potent biological activity necessitates a cautious approach. The following procedures are designed to minimize exposure risk and ensure responsible disposal.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound in solid and solution forms.

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact. Due to the lack of specific permeation data, it is recommended to double-glove when handling concentrated solutions.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes of solutions or airborne particles of the solid compound.
Respiratory Protection N95 dust maskRecommended when handling the lyophilized powder to prevent inhalation of fine particles.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.

Operational Plan: Safe Handling and Experimental Workflow

Meticulous planning and execution are critical when working with this compound. The following workflow outlines the key steps for safe handling, from preparation of solutions to the execution of experiments.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE weigh Weigh solid this compound in a fume hood or designated area prep_ppe->weigh dissolve Dissolve in appropriate solvent (e.g., DMSO, ethanol) weigh->dissolve add_solution Add this compound solution to experimental system dissolve->add_solution Transfer to experiment incubation Perform incubation and experimental procedures add_solution->incubation decontaminate Decontaminate work surfaces dispose_liquid Dispose of liquid waste in designated hazardous waste container decontaminate->dispose_liquid dispose_solid Dispose of contaminated solid waste (e.g., pipette tips, gloves) in designated hazardous waste container decontaminate->dispose_solid remove_ppe Remove PPE and wash hands thoroughly dispose_liquid->remove_ppe dispose_solid->remove_ppe

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.